Fmoc-3-Abz-OH
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20H,13H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXDSSUGFNVDJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185116-42-1 | |
| Record name | 3-(9-Fluorenylmethyloxycarbonyl)amino-benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Fmoc-3-Abz-OH: A Technical Guide to its Application in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-3-Abz-OH (N-α-(9-Fluorenylmethoxycarbonyl)-3-aminobenzoic acid) is a versatile chemical compound that serves a dual purpose in modern biochemical research. Primarily, it functions as a key building block in solid-phase peptide synthesis (SPPS) , enabling the incorporation of the fluorescent 3-aminobenzoyl (Abz) group into peptide chains. This intrinsic fluorescence is pivotal for its second major application: the creation of fluorogenic peptide substrates for the sensitive and continuous assay of protease activity. These substrates are frequently designed as Fluorescence Resonance Energy Transfer (FRET) pairs, where the Abz group acts as a fluorophore that is quenched by a suitable acceptor. Enzymatic cleavage of the peptide backbone separates the FRET pair, resulting in a measurable increase in fluorescence. This technical guide provides an in-depth overview of the properties of this compound, detailed protocols for its use in peptide synthesis and enzyme kinetics, and a summary of its applications in drug discovery and molecular biology.
Physicochemical and Fluorescent Properties
This compound is a white powder with a molecular weight of 359.4 g/mol .[1] The fluorenylmethoxycarbonyl (Fmoc) group provides a temporary, base-labile protecting group for the amino functionality, making it ideal for the iterative process of peptide synthesis.[1] The 3-aminobenzoyl (Abz) moiety is the functional core for fluorescence-based applications.
| Property | Value | Reference |
| Synonyms | Fmoc-3-aminobenzoic acid, Fmoc-m-Abz-OH | [1] |
| CAS Number | 185116-42-1 | [1] |
| Molecular Formula | C₂₂H₁₇NO₄ | [1] |
| Molecular Weight | 359.4 g/mol | [1] |
| Melting Point | 222 - 228 °C | [1] |
| Appearance | White powder | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
| Fluorescence Ex (nm) | ~320-340 | |
| Fluorescence Em (nm) | ~420 |
Core Applications in Biochemistry
The utility of this compound in biochemistry is primarily centered around two interconnected applications: its use as a building block in peptide synthesis and the subsequent use of the resulting peptides in fluorescence-based enzyme assays.
Solid-Phase Peptide Synthesis (SPPS)
This compound is readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis protocols. The Fmoc protecting group is stable under the acidic conditions used for side-chain deprotection but is easily removed by a mild base, typically piperidine, allowing for the sequential addition of amino acids to the growing peptide chain.[2]
Fluorogenic Protease Substrates and FRET
The Abz group, once incorporated into a peptide, can serve as a fluorophore. In the design of fluorogenic protease substrates, the Abz group is often paired with a quencher molecule, such as 2,4-dinitrophenyl (Dnp) or N-(2,4-dinitrophenyl)ethylenediamine (EDDnp). This donor-acceptor pair is positioned on opposite sides of a protease-specific cleavage site within the peptide.
In the intact peptide, the close proximity of the Abz (donor) and the quencher (acceptor) allows for Fluorescence Resonance Energy Transfer (FRET), where the energy from the excited Abz is non-radiatively transferred to the quencher, resulting in minimal fluorescence.[3] Upon enzymatic cleavage of the peptide bond between the donor and acceptor, they diffuse apart, disrupting FRET and leading to a significant increase in the fluorescence of the Abz group.[3] This increase in fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction.
Experimental Protocols
Synthesis of a Fluorogenic Peptide Substrate Containing 3-Abz
This protocol outlines the manual synthesis of a generic FRET-based peptide substrate for a hypothetical protease, with the sequence: Dnp-Lys-Ala-Ala-Abz-Arg-Arg-NH₂ . This example places the quencher (Dnp) on a lysine side chain and the fluorophore (Abz) within the peptide backbone.
Materials:
-
Rink Amide resin
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Ala-OH
-
This compound
-
Fmoc-Lys(Dnp)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin substitution), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Repeat Cycles: Repeat the deprotection (step 2) and coupling (step 3) steps for the subsequent amino acids in the sequence: Fmoc-Arg(Pbf)-OH, this compound, Fmoc-Ala-OH, Fmoc-Ala-OH, and finally Fmoc-Lys(Dnp)-OH.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Peptide Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protease Activity Assay Using the Synthesized Fluorogenic Substrate
This protocol describes a general procedure for measuring protease activity in a 96-well plate format.
Materials:
-
Purified fluorogenic peptide substrate (e.g., Dnp-Lys-Ala-Ala-Abz-Arg-Arg-NH₂)
-
Purified protease of interest
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 7.5; buffer composition should be optimized for the specific protease)
-
Protease inhibitor (for control experiments)
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of the fluorogenic peptide substrate in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in the assay buffer.
-
Enzyme Preparation: Prepare a stock solution of the purified protease in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer.
-
Add the fluorogenic peptide substrate to each well to achieve the desired final concentration.
-
For control wells, add a known inhibitor of the protease.
-
Initiate the reaction by adding the protease to the appropriate wells. The final volume in each well should be consistent (e.g., 100-200 µL).
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation (~330 nm) and emission (~420 nm) wavelengths for the Abz fluorophore.
-
Monitor the increase in fluorescence intensity over time, taking readings at regular intervals (e.g., every 1-5 minutes) for a duration sufficient to establish an initial linear rate.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each reaction.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.
-
To determine the kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Quantitative Data
The kinetic parameters of a protease are crucial for understanding its substrate specificity and catalytic efficiency. The following table provides hypothetical kinetic data for a protease with an Abz-containing fluorogenic substrate. Actual values must be determined experimentally.
| Substrate | Protease | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Dnp-Lys-Ala-Ala-Abz -Arg-Arg-NH₂ | Hypothetical Protease X | 15 | 2.5 | 1.67 x 10⁵ |
| Dnp-Lys-Gly-Gly-Abz -Ser-Ser-NH₂ | Hypothetical Protease X | 120 | 0.5 | 4.17 x 10³ |
Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Workflow for Solid-Phase Peptide Synthesis of an Abz-containing peptide.
FRET-Based Protease Assay Mechanism
Caption: Mechanism of a FRET-based protease assay using an Abz-quencher pair.
Conclusion
This compound is an indispensable tool for researchers in biochemistry, molecular biology, and drug development. Its utility as a building block for the synthesis of fluorogenic peptide substrates enables the sensitive and continuous monitoring of protease activity. The ability to tailor the peptide sequence allows for the development of highly specific assays for a wide range of proteases, facilitating high-throughput screening of enzyme inhibitors and the study of enzyme kinetics. The robust nature of Fmoc-based SPPS combined with the favorable fluorescent properties of the Abz group ensures that this compound will remain a valuable reagent in the advancement of life sciences research.
References
Fmoc-3-Aminobenzoic Acid: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of Fmoc-3-aminobenzoic acid, a key building block for researchers, scientists, and drug development professionals. This document outlines its core chemical attributes, experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its role as a versatile linker molecule.
Core Chemical Properties
Fmoc-3-aminobenzoic acid, a derivative of 3-aminobenzoic acid protected with a fluorenylmethyloxycarbonyl (Fmoc) group, is a white to off-white solid.[1][2] Its chemical structure allows for its use as a non-natural amino acid or a rigid linker in peptide synthesis and other chemical conjugations. The Fmoc protecting group provides stability under acidic conditions while being readily removable with a mild base, a cornerstone of Fmoc-based solid-phase peptide synthesis.[3]
Physicochemical Data
A summary of the key physicochemical properties of Fmoc-3-aminobenzoic acid is presented in the table below. While some values are predicted, they offer valuable insights for experimental design.
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₇NO₄ | [2] |
| Molecular Weight | 359.37 g/mol | [2] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | Not experimentally determined for Fmoc-3-aminobenzoic acid. For comparison, the unprotected 3-aminobenzoic acid has a melting point of 178-180 °C.[4] A related compound, Fmoc-Phe-Dbz-OH, melts at 174–176 °C.[5] | N/A |
| Boiling Point (Predicted) | 548.3 ± 33.0 °C | [2] |
| Density (Predicted) | 1.352 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.13 ± 0.10 | [2] |
| Solubility | The parent compound, 3-aminobenzoic acid, is slightly soluble in water and soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether.[4] Fmoc-3-aminobenzoic acid is soluble in common SPPS solvents like N,N-dimethylformamide (DMF). | N/A |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols
Fmoc-3-aminobenzoic acid is primarily utilized in solid-phase peptide synthesis (SPPS). The following section details a generalized protocol for its incorporation into a peptide chain.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-3-aminobenzoic acid
This protocol outlines the key steps for the manual incorporation of Fmoc-3-aminobenzoic acid into a peptide sequence on a solid support (resin).
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for a minimum of 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Drain the piperidine solution and wash the resin thoroughly with DMF to remove residual piperidine and dibenzofulvene-piperidine adduct.
3. Coupling of Fmoc-3-aminobenzoic acid:
-
In a separate vial, dissolve Fmoc-3-aminobenzoic acid (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA; 6-10 equivalents), to the activation mixture.
-
Add the activated Fmoc-3-aminobenzoic acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature to ensure complete coupling.
-
Drain the coupling solution and wash the resin extensively with DMF.
4. Capping (Optional):
-
To block any unreacted amino groups, the resin can be treated with a capping solution, such as a mixture of acetic anhydride and DIPEA in DMF.
5. Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid to be added to the peptide chain.
6. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
After the cleavage reaction, precipitate the peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.
7. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry (MS) and analytical HPLC.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the synthesis and application of Fmoc-3-aminobenzoic acid.
Caption: Synthesis of Fmoc-3-aminobenzoic acid.
Caption: General workflow for Fmoc-SPPS.
Applications in Research and Drug Development
Fmoc-3-aminobenzoic acid serves as a crucial building block in several areas of research:
-
Introduction of Structural Rigidity: The benzene ring of 3-aminobenzoic acid introduces a rigid, planar element into a peptide backbone. This can be used to constrain the conformation of peptides, which is often a key strategy in the design of peptidomimetics with enhanced biological activity and stability.
-
Synthesis of Unnatural Peptides: As a non-proteinogenic amino acid, it allows for the creation of peptides with novel structures and properties that are not accessible with the 20 standard amino acids.[6][7]
-
Development of Molecular Scaffolds: The aromatic ring can be further functionalized, making Fmoc-3-aminobenzoic acid a versatile scaffold for the development of combinatorial libraries of small molecules.
-
Linker Chemistry: It can function as a rigid linker to connect different molecular entities, such as a peptide to a drug molecule in an antibody-drug conjugate (ADC) or a small molecule-drug conjugate (SMDC), or to attach a peptide to a solid support.[8]
Conclusion
Fmoc-3-aminobenzoic acid is a valuable and versatile reagent for chemical biologists, medicinal chemists, and materials scientists. Its well-defined structure and compatibility with standard Fmoc-based solid-phase peptide synthesis protocols make it an important tool for the design and synthesis of novel peptides and other complex organic molecules with tailored properties for a wide range of applications in research and drug discovery.
References
- 1. 99-05-8 CAS | 3-AMINOBENZOIC ACID | Amino Acids & Derivatives | Article No. 01039 [lobachemie.com]
- 2. FMOC-3-AMINOBENZOIC ACID CAS#: 185116-42-1 [amp.chemicalbook.com]
- 3. chempep.com [chempep.com]
- 4. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fmoc-3-Abz-OH: Structure, Properties, and Applications
This guide provides a detailed overview of N-α-Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH), a key reagent for researchers, chemists, and professionals in drug development and peptide synthesis. It covers the molecule's chemical structure, physicochemical properties, and its primary application in solid-phase peptide synthesis.
Core Compound Properties
This compound is an amino acid derivative where the amino group of 3-aminobenzoic acid is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is fundamental to its utility in chemical synthesis, as it is stable under various conditions but can be selectively removed with a mild base.
A summary of its key quantitative data is presented below.
| Property | Value | References |
| Molecular Formula | C₂₂H₁₇NO₄ | [1][2][3] |
| Molecular Weight | 359.37 g/mol | [3][4] |
| 359.38 g/mol | [5] | |
| 359.39 g/mol | [6] | |
| 359.4 g/mol | [1][2] | |
| CAS Number | 185116-42-1 | [1][3][6] |
| Appearance | White powder | [1][4] |
| Melting Point | 222 - 228 °C | [1] |
| Purity | ≥97% (HPLC) | [1] |
Chemical Structure
The structure of this compound consists of a central benzoic acid ring substituted at the 3-position with an amine. This amine is linked to the Fmoc protecting group via a carbamate linkage.
Experimental Protocol: Application in Peptide Synthesis
This compound is a critical building block in Fmoc solid-phase peptide synthesis (SPPS).[3][4] This methodology allows for the efficient assembly of custom peptide chains on a solid resin support. The general workflow involves a repeated cycle of deprotection, activation, and coupling steps.
The diagram below illustrates the logical flow of a single coupling cycle in Fmoc-SPPS.
Methodology for a a single coupling cycle using this compound:
-
Resin Preparation: Start with a pre-loaded resin (e.g., Wang or Rink Amide resin) to which the first amino acid is already attached and its N-terminal Fmoc group has been removed.
-
This compound Activation: In a separate vessel, dissolve this compound and an activating agent (e.g., HBTU/HOBt or HATU) in a suitable solvent like N,N-Dimethylformamide (DMF). Add a base such as N,N-Diisopropylethylamine (DIPEA) to initiate the activation process, forming an active ester.
-
Coupling Reaction: Introduce the activated this compound solution to the reaction vessel containing the deprotected, resin-bound peptide chain. Allow the mixture to react for 1-2 hours at room temperature to ensure complete coupling.
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove any unreacted reagents and by-products.
-
Fmoc Deprotection: To prepare for the next coupling cycle, remove the Fmoc group from the newly added 3-Abz residue. This is achieved by treating the resin with a 20% solution of piperidine in DMF for approximately 10-20 minutes.
-
Final Wash: Wash the resin again with DMF to remove residual piperidine and the Fmoc-adduct, yielding a resin-bound peptide with a free N-terminal amine, ready for the next amino acid addition.
This cycle is repeated until the desired peptide sequence is synthesized. The use of this compound in this process incorporates a rigid, aromatic spacer into the peptide backbone, which can be useful for designing specific secondary structures or for use as a fluorescent probe scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-(9-Fluorenylmethyloxycarbonyl)amino-benzoic acid | C22H17NO4 | CID 1501851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound = 98.0 HPLC 185116-42-1 [sigmaaldrich.com]
- 4. FMOC-3-AMINOBENZOIC ACID CAS#: 185116-42-1 [m.chemicalbook.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. 185116-42-1 Fmoc-(3)Abz-OH | 渡辺化学工業株式会社 [watanabechem.co.jp]
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). Its strategic application has revolutionized the way peptides are constructed, enabling the synthesis of complex biomolecules with high fidelity and yield. This technical guide provides a comprehensive overview of the Fmoc group, detailing its core principles, chemical mechanisms, quantitative performance data, and detailed experimental protocols for its use.
Core Principles of Fmoc Chemistry
The utility of the Fmoc group in peptide synthesis is rooted in its unique lability under mild basic conditions, while remaining stable to the acidic conditions used to cleave most side-chain protecting groups. This orthogonality is the foundation of the widely adopted Fmoc/tBu (tert-butyl) strategy in SPPS.[1][2][3]
The key advantages of the Fmoc protecting group include:
-
Mild Deprotection Conditions: Removal of the Fmoc group is typically achieved with a secondary amine base, most commonly piperidine, which preserves the integrity of acid-sensitive functionalities on the peptide and the resin linker.[4][5]
-
Orthogonality: The base-labile nature of the Fmoc group allows for the selective deprotection of the N-terminal α-amino group without affecting the acid-labile side-chain protecting groups, which are removed at the final cleavage step.[2][4]
-
UV-Monitoring: The fluorenyl moiety of the Fmoc group exhibits strong UV absorbance, which can be exploited for real-time quantitative monitoring of the deprotection reaction, allowing for precise reaction control.[6][7][8]
The Chemistry of Fmoc Protection and Deprotection
The strategic use of the Fmoc group involves its efficient introduction onto the α-amino group of an amino acid and its subsequent clean removal to allow for peptide bond formation.
Fmoc Protection of Amino Acids
The Fmoc group is typically introduced by reacting a free amino acid with an activated Fmoc derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[9][] Fmoc-OSu is generally preferred due to its greater stability and lower propensity for side reactions, such as the formation of dipeptides.[11]
Mechanism of Fmoc Protection:
The protection reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.
Fmoc Deprotection
The removal of the Fmoc group is a critical step in the iterative cycle of peptide synthesis. It is achieved through a base-catalyzed β-elimination reaction.[9] Piperidine is the most common deprotection reagent, acting as both the base and a scavenger for the dibenzofulvene (DBF) byproduct.[5]
Mechanism of Fmoc Deprotection:
The reaction is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base. This is followed by a β-elimination that releases the free amine, carbon dioxide, and DBF. The excess base then traps the reactive DBF.
References
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. total-synthesis.com [total-synthesis.com]
- 11. nbinno.com [nbinno.com]
The Cornerstone of Modern Peptide Synthesis: A Technical Guide to Fmoc-Amino Acid Utilization
For Researchers, Scientists, and Drug Development Professionals
The strategic application of 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino acids has become the bedrock of modern solid-phase peptide synthesis (SPPS). This in-depth technical guide delineates the core principles of Fmoc chemistry, offering a comprehensive overview of the synthesis workflow, detailed experimental protocols, and critical data for optimizing peptide production. The mild reaction conditions and orthogonal protection strategy afforded by Fmoc chemistry have enabled the routine synthesis of complex and modified peptides with high fidelity, revolutionizing both basic research and pharmaceutical development.
Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis
Fmoc-SPPS is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The synthesis proceeds from the C-terminus to the N-terminus. The foundational principle of this methodology is the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids. This allows for an orthogonal protection strategy where acid-labile protecting groups are used for the amino acid side chains. This orthogonality ensures that the N-terminus can be selectively deprotected for chain elongation without prematurely removing the side-chain protecting groups.
The synthesis cycle comprises three fundamental steps:
-
Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide chain.
-
Washing: Thorough rinsing of the resin to eliminate excess reagents and byproducts.
-
Amino Acid Coupling: Activation of the incoming Fmoc-amino acid's carboxyl group and its subsequent reaction with the newly liberated N-terminal amine on the peptide-resin to form a peptide bond.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically in a single step using a strong acid cocktail.
The Fmoc-SPPS Workflow: A Visual Representation
The entire process of Fmoc-SPPS can be visualized as a four-stage workflow, from initial resin preparation to the final analysis of the purified peptide.
Quantitative Data in Fmoc-SPPS
The success of peptide synthesis hinges on the efficiency of each chemical step. The following tables provide a summary of quantitative data for key processes in Fmoc-SPPS.
Table 1: Performance Comparison of Common Coupling Reagents
The choice of coupling reagent significantly impacts coupling efficiency and the preservation of stereochemical integrity (i.e., minimizing racemization).
| Coupling Reagent | Reagent Type | Typical Coupling Time (minutes) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 | >95 | Very Low[1] |
| HBTU | Aminium/Uronium Salt | 20-60 | >95 | Low[1] |
| HCTU | Aminium/Uronium Salt | 15-45 | >95 | Very Low[1] |
| PyBOP | Phosphonium Salt | 30-120 | >95 | Low[1] |
| DIC/HOBt | Carbodiimide/Additive | 60-180 | >90 | Low to Moderate |
| DIC/Oxyma | Carbodiimide/Additive | 30-120 | >95 | Very Low |
Data is compiled from various sources and can be sequence-dependent.
Table 2: Comparison of Fmoc Deprotection Reagents
Piperidine is the most common reagent for Fmoc deprotection; however, alternatives are available.
| Deprotection Reagent | Typical Concentration | Typical Deprotection Time (minutes) | Relative Efficiency | Notes |
| Piperidine | 20% in DMF | 3-5 (x2) | Standard | Most widely used. |
| Piperazine | 20% in DMF | 5-10 (x2) | Slightly lower | Can reduce aspartimide formation. |
| DBU | 2-10% in DMF | 1-5 (x2) | Higher | Very fast, but can increase side reactions. Often used with a scavenger. |
| 4-Methylpiperidine | 20% in DMF | 3-5 (x2) | Comparable to Piperidine | A common alternative to piperidine. |
DMF: N,N-Dimethylformamide; DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene
Table 3: Common Cleavage Cocktails for Fmoc-SPPS
The composition of the cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues.
| Reagent Cocktail | Composition (v/v) | Typical Cleavage Time (hours) | Target Residues and Applications |
| TFA/TIS/H₂O | 95:2.5:2.5 | 2-4 | General purpose for peptides without sensitive residues like Cys, Met, or Trp. |
| TFA/TIS/EDT/H₂O | 94:1:2.5:2.5 | 2-4 | For peptides containing Cys(Trt). |
| Reagent K | TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5) | 2-4 | "Universal" cocktail for peptides with multiple sensitive residues. |
| TFA/DCM | 1-2% TFA in DCM | 0.5-2 | For cleavage from very acid-sensitive resins (e.g., 2-chlorotrityl) to yield a protected peptide. |
TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol; DCM: Dichloromethane
Detailed Experimental Protocols
Resin Preparation and First Amino Acid Loading
-
Resin Swelling: Place the desired amount of resin in a reaction vessel. Add a suitable solvent (e.g., DMF or DCM) and allow the resin to swell for at least 30-60 minutes with occasional agitation.[2] Drain the solvent.
-
First Amino Acid Loading (for Wang Resin):
-
Dissolve the first Fmoc-amino acid (2-4 equivalents relative to resin loading) and a coupling reagent (e.g., HOBt, 2-4 equivalents) in DMF.
-
Add a carbodiimide (e.g., DIC, 2-4 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Allow the reaction to proceed for 2-12 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
Cap any unreacted hydroxyl groups on the resin using an acetic anhydride/pyridine solution.
-
The SPPS Cycle: Deprotection and Coupling
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.[2]
-
Mix for 3 minutes, then drain.[2]
-
Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes.[2]
-
Drain the deprotection solution.
Figure 2: Mechanism of Fmoc deprotection. -
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.[1][2]
-
Add a base (e.g., DIPEA, 6 equivalents) to the amino acid solution to activate it.[1]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Mix for 1-2 hours at room temperature.[2]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[2]
-
Monitoring the Reaction: The completeness of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, which detects free primary amines. A negative test result (e.g., yellow beads) indicates a complete reaction.
Final Cleavage and Deprotection
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described above.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the appropriate cleavage cocktail (see Table 3) to the dried peptide-resin.
-
Incubate the mixture at room temperature with occasional agitation for the recommended time.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.[2]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Analysis
-
Purification: The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[3]
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Inject the sample onto a C18 column.
-
Elute the peptide using a gradient of increasing acetonitrile concentration.
-
Collect fractions corresponding to the desired peptide peak.
-
-
Analysis: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (MS).[3]
Common Side Reactions and Troubleshooting
Even with optimized protocols, side reactions can occur. Being able to identify and mitigate these is crucial for successful peptide synthesis.
-
Incomplete Coupling: This can be caused by steric hindrance or peptide aggregation.
-
Solution: Increase coupling time, use a more potent coupling reagent (e.g., HATU), or perform a "double coupling" by repeating the coupling step.
-
-
Racemization: The loss of stereochemical integrity at the α-carbon, particularly for residues like His and Cys.
-
Solution: Use a coupling reagent with low racemization potential (see Table 1) and a weaker base like N-methylmorpholine (NMM).
-
-
Diketopiperazine Formation: Cyclization and cleavage of the N-terminal dipeptide from the resin, especially with Pro or Gly in the second or third position.
-
Solution: Use a 2-chlorotrityl resin, which is more sterically hindered, or couple a pre-formed dipeptide.
-
-
Aspartimide Formation: Cyclization of aspartic acid side chains, particularly in Asp-Gly or Asp-Ser sequences, leading to impurities.
-
Solution: Protect the aspartic acid side chain with a more sterically hindered group (e.g., O-2,4-dichlorobenzyl) or add HOBt to the deprotection solution.
-
Conclusion
The Fmoc-based solid-phase peptide synthesis strategy offers a robust and versatile platform for the chemical synthesis of peptides. A thorough understanding of the underlying chemical principles, careful selection of reagents, and adherence to optimized protocols are paramount to achieving high yields of pure product. This guide provides the foundational knowledge and practical data necessary for researchers to successfully navigate the intricacies of Fmoc-amino acid utilization in their scientific endeavors.
References
An In-Depth Technical Guide to Aminobenzoic Acid Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of aminobenzoic acid-based fluorescent probes, detailing their synthesis, photophysical properties, and diverse applications in research and drug development. The information is presented to be a practical resource, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Introduction to Aminobenzoic Acid Fluorescent Probes
Aminobenzoic acids are a class of aromatic compounds possessing both an amino and a carboxylic acid functional group. Their inherent fluorescence and environmentally sensitive photophysical properties make them valuable core structures for the design of fluorescent probes.[1][2] These probes are instrumental in elucidating biological processes, with applications ranging from sensing metal ions and pH to bioimaging and enzyme activity assays.
The position of the amino group relative to the carboxylic acid (ortho-, meta-, or para-) significantly influences the probe's spectral properties and its suitability for specific applications. Furthermore, derivatization of the amino and carboxyl groups allows for the fine-tuning of these properties and for conjugation to other molecules, such as peptides and nanoparticles.
Core Principles and Mechanisms of Action
The fluorescence of aminobenzoic acid derivatives is often governed by intramolecular charge transfer (ICT) processes.[2][3][4] Upon photoexcitation, an electron can be transferred from the electron-donating amino group to the electron-accepting carboxylic acid group, leading to a more polar excited state.[2] The energy of this charge transfer state is sensitive to the polarity of the surrounding environment, resulting in changes in the fluorescence emission spectrum.[5] This solvatochromism is a key principle behind their use as environmental sensors.
Fluorescence quenching is another important mechanism. This can occur through various processes, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and static or dynamic quenching upon interaction with an analyte.[6][7] "Turn-on" probes are designed to be initially non-fluorescent or weakly fluorescent, with a significant increase in fluorescence intensity upon binding to a target analyte, which can be achieved by inhibiting a quenching process.
Quantitative Data: Photophysical Properties
The following tables summarize key photophysical properties of various aminobenzoic acid derivatives, providing a comparative overview for probe selection.
Table 1: Photophysical Properties of Aminobenzoic Acid Derivatives in Different Solvents
| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference(s) |
| p-Aminobenzoic acid (PABA) | Water | 288 | 345 | 0.03 | 1.2 | [5] |
| p-Aminobenzoic acid (PABA) | Ethanol | 290 | 340 | 0.11 | - | [5] |
| p-Aminobenzoic acid (PABA) | Dioxane | 295 | 335 | 0.20 | - | [5] |
| 3-Aminobenzoic acid (3ABA) | Water | 295 | 405 | - | - | [2] |
| 3-Aminobenzoic acid (3ABA) | Acetonitrile | 300 | 380 | - | - | [2] |
| 3,5-Diaminobenzoic acid (DABA) | Water | 305 | 430 | - | - | |
| 3,5-Diaminobenzoic acid (DABA) | Methanol | 310 | 415 | - | - | |
| o-Aminobenzoic acid (Abz)-Phe-NHCH₃ | Water | 320 | 420 | 0.05 | 1.5 | [8] |
| o-Aminobenzoic acid (Abz)-Phe-NHCH₃ | SDS Micelles | 320 | 415 | 0.15 | 4.5 | [8] |
Table 2: pH-Dependent Photophysical Properties of p-Aminobenzoic Acid Derivatives
| Compound | pH | Excitation Max (nm) | Emission Max (nm) | Reference(s) |
| p-Aminobenzoic acid (PABA) | 2.0 | 275 | 340 | [1][9] |
| p-Aminobenzoic acid (PABA) | 7.0 | 288 | 345 | [1][9] |
| p-Aminobenzoic acid (PABA) | 11.0 | 295 | 350 | [1][9] |
| 4-(Dimethylamino)benzoic acid | 2.0 | 290 | 350 | [1][9] |
| 4-(Dimethylamino)benzoic acid | 7.0 | 300 | 450 (ICT) | [1][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving aminobenzoic acid fluorescent probes. These protocols are based on established methods and can be adapted for specific research needs.
Synthesis of an ortho-Aminobenzoyl (Abz)-Labeled Peptide
This protocol describes the solid-phase synthesis of a peptide labeled with the fluorescent probe ortho-aminobenzoic acid (Abz).
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
ortho-Aminobenzoic acid (Abz)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase peptide synthesis vessel
-
Shaker
-
HPLC system for purification
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF. Add DIC (3 eq.) and Oxyma Pure (3 eq.). Add the activated amino acid solution to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Abz Labeling: For the N-terminal labeling, dissolve ortho-aminobenzoic acid (3 eq.) in DMF. Add DIC (3 eq.) and Oxyma Pure (3 eq.). Add the solution to the deprotected N-terminus of the peptide-resin and shake for 4 hours.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the Abz-labeled peptide using mass spectrometry and analytical HPLC.
Detection of Metal Ions
This protocol outlines a general procedure for the detection of metal ions using an aminobenzoic acid-based fluorescent probe.
Materials:
-
Aminobenzoic acid fluorescent probe stock solution (e.g., in DMSO or ethanol)
-
Buffer solution (e.g., HEPES, Tris-HCl, at a specific pH)
-
Stock solutions of various metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺, etc.)
-
Fluorometer
Procedure:
-
Preparation of Probe Solution: Prepare a working solution of the aminobenzoic acid probe in the chosen buffer. The final concentration will depend on the probe's properties but is typically in the low micromolar range.
-
Fluorescence Measurement of the Free Probe: Transfer the probe solution to a cuvette and measure its initial fluorescence spectrum using the fluorometer. Record the excitation and emission maxima and the fluorescence intensity.
-
Titration with Metal Ions: Add small aliquots of a metal ion stock solution to the cuvette containing the probe. After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Fluorescence Measurements: Measure the fluorescence spectrum after each addition of the metal ion.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the metal ion concentration. This can be used to determine the detection limit and the binding constant.
-
Selectivity Test: Repeat the experiment with other metal ions to assess the selectivity of the probe.
Measurement of Intracellular pH
This protocol describes how to measure intracellular pH (pHi) using a pH-sensitive aminobenzoic acid derivative.[10][11][12]
Materials:
-
pH-sensitive aminobenzoic acid probe (e.g., a derivative of p-aminobenzoic acid)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Calibration buffers of known pH containing ionophores (e.g., nigericin and valinomycin)
-
Fluorescence microscope or plate reader with appropriate filters
Procedure:
-
Cell Culture: Culture the cells of interest to an appropriate confluency on glass-bottom dishes or in a microplate.
-
Probe Loading: Incubate the cells with the aminobenzoic acid probe in serum-free medium for 30-60 minutes at 37°C. The optimal probe concentration and loading time should be determined empirically.
-
Washing: Wash the cells twice with pre-warmed PBS to remove any extracellular probe.
-
Fluorescence Imaging/Measurement: Image the cells using a fluorescence microscope or measure the fluorescence intensity using a plate reader. For ratiometric probes, acquire images or readings at two different excitation or emission wavelengths.
-
Calibration: At the end of the experiment, perfuse the cells with calibration buffers of different known pH values in the presence of ionophores to equilibrate the intracellular and extracellular pH. Record the fluorescence ratio at each pH to generate a calibration curve.
-
Data Analysis: Convert the fluorescence ratios from the experimental cells to pHi values using the calibration curve.
Enzyme Activity Assay
This protocol provides a framework for measuring enzyme activity using a fluorogenic aminobenzoic acid-based substrate.[13][14]
Materials:
-
Fluorogenic aminobenzoic acid-based enzyme substrate
-
Purified enzyme
-
Assay buffer specific for the enzyme of interest
-
Inhibitor (optional)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor (if used) in the appropriate assay buffer.
-
Enzyme Reaction: In a microplate well or cuvette, add the assay buffer and the enzyme solution.
-
Initiate Reaction: Start the reaction by adding the fluorogenic substrate.
-
Monitor Fluorescence: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorometer or plate reader. The cleavage of the substrate by the enzyme will separate a quenching group from the aminobenzoic acid fluorophore, leading to an increase in fluorescence.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Kinetic Analysis: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying substrate concentrations and plot the initial velocities against the substrate concentration.
-
Inhibition Assay (Optional): To test for enzyme inhibition, pre-incubate the enzyme with various concentrations of an inhibitor before adding the substrate and measure the effect on the reaction velocity.
Mandatory Visualizations
Signaling Pathway: Enzyme-Activated Probe for Apoptosis Detection
Caption: Caspase-3 activation pathway leading to fluorescence.
Experimental Workflow: High-Throughput Screening for Enzyme Inhibitors
Caption: High-throughput screening workflow for inhibitors.
Logical Relationship: 'Turn-On' Probe Mechanism for Viscosity Sensing
Caption: Viscosity sensing 'turn-on' probe mechanism.
Conclusion
Aminobenzoic acid fluorescent probes represent a versatile and powerful class of tools for researchers in the life sciences and drug discovery. Their tunable photophysical properties, coupled with their sensitivity to the local microenvironment, enable a wide range of applications. This guide has provided a foundational understanding of these probes, along with practical data and protocols to facilitate their use in the laboratory. As research continues, the development of novel aminobenzoic acid derivatives with enhanced brightness, photostability, and target specificity will undoubtedly open up new avenues for scientific discovery.
References
- 1. pH-dependent spectral properties of para-aminobenzoic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Report: Impact of Solvent-Solute Interactions on Photochemistry of p-Aminobenzoic Acid Derivatives (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond | NSF Public Access Repository [par.nsf.gov]
- 7. pure.mpg.de [pure.mpg.de]
- 8. Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Fmoc-3-Abz-OH in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH) is a crucial building block in peptide synthesis and various applications in medicinal chemistry and materials science.[1] A thorough understanding of its solubility in common laboratory solvents is paramount for optimizing reaction conditions, ensuring efficient synthesis, and enabling its use in diverse experimental setups. This technical guide provides a comprehensive overview of the expected solubility of this compound based on the general principles of Fmoc-protected amino acids and the physicochemical properties of its constituent parts. While specific quantitative solubility data for this compound is not extensively published, this guide offers qualitative assessments and a detailed experimental protocol for its determination.
Core Principles of Fmoc-Amino Acid Solubility
The solubility of Fmoc-protected amino acids is primarily dictated by the interplay between the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the specific amino acid side chain.[2]
-
The Fmoc Group: This bulky, nonpolar moiety generally imparts good solubility in a range of organic solvents, particularly polar aprotic solvents.[2]
-
The Amino Acid Moiety: In the case of this compound, the aminobenzoic acid portion introduces both aromatic character and a carboxylic acid group. The aromatic ring contributes to hydrophobicity, while the carboxylic acid can participate in hydrogen bonding and provides a site for ionization, which can influence solubility in polar and aqueous solvents.
Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents commonly employed in solid-phase peptide synthesis (SPPS), such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO).[2] Conversely, they are typically sparingly soluble in water.
Qualitative Solubility Profile of this compound
Based on the core principles outlined above and information from various sources, a qualitative solubility profile for this compound can be predicted.
| Solvent Category | Common Examples | Expected Solubility of this compound | Rationale |
| Polar Aprotic Solvents | DMF, DMSO, NMP, THF | High | These solvents are effective at solvating both the polar and nonpolar regions of the molecule. DMF and NMP are standard solvents for peptide synthesis where high solubility of Fmoc-amino acids is required.[2] Some sources suggest that for difficult-to-dissolve Fmoc-amino acids, a mixture of DMF and DMSO can be effective.[3] |
| Polar Protic Solvents | Methanol, Ethanol | Moderate to Low | The ability to hydrogen bond may provide some solubility, but the large hydrophobic Fmoc group will limit it. |
| Nonpolar Solvents | Toluene, Hexane | Low to Insoluble | The overall polarity of the molecule, due to the carboxylic acid and the amide linkage, is too high for significant solubility in nonpolar solvents. |
| Chlorinated Solvents | Dichloromethane (DCM) | Moderate | DCM is a widely used solvent in organic synthesis and can often dissolve Fmoc-protected amino acids.[4] |
| Aqueous Solutions | Water | Sparingly Soluble | The large hydrophobic Fmoc group significantly limits water solubility. Solubility will be pH-dependent; in basic aqueous solutions, the carboxylic acid will be deprotonated to the more soluble carboxylate salt. |
Experimental Protocol for Determining Solubility
For precise quantitative data, the shake-flask method is the gold standard for determining equilibrium solubility.[2] This method involves equilibrating an excess of the solute with the solvent and then measuring the concentration of the dissolved compound.
Materials
-
This compound (solid)
-
Selected solvents (e.g., DMF, DMSO, Methanol, Water, etc.)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
Perform a series of dilutions of the stock solution to create a set of standard solutions of decreasing concentrations.
-
-
Generation of a Calibration Curve:
-
Analyze the standard solutions using HPLC or a UV-Vis spectrophotometer.
-
Plot the measured peak area (for HPLC) or absorbance (for UV-Vis) against the known concentrations of the standard solutions.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to determine the concentration of the unknown samples.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Seal the vials tightly.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Processing and Analysis:
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted supernatant using the same method (HPLC or UV-Vis) as for the standard solutions.
-
-
Calculation of Solubility:
-
Using the peak area or absorbance from the analysis of the diluted supernatant and the equation from the calibration curve, calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Workflow for determining the solubility of this compound.
Factors Influencing Solubility
Several factors can affect the measured solubility of this compound:
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.
-
Purity of the Compound: Impurities in the this compound can alter its solubility characteristics.
-
Solvent Grade and Water Content: The presence of even small amounts of water in organic solvents can significantly impact the solubility of hydrophobic compounds.[5] It is advisable to use high-purity, anhydrous solvents when possible.
-
pH (for aqueous solutions): The protonation state of the carboxylic acid group will change with pH, thereby affecting the solubility in water.
Conclusion
References
A Technical Guide to Fmoc Solid-Phase Peptide Synthesis: Principles and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the predominant method for the chemical synthesis of peptides. As a cornerstone of peptide research and drug development, Fmoc SPPS offers a versatile and efficient platform for creating custom peptide sequences with high purity. This document outlines the core principles, detailed experimental protocols, and critical considerations for successful peptide synthesis, tailored for a scientific audience.
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Fmoc SPPS is a cyclical process that enables the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[1] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[1] The fundamental principle of this methodology lies in the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.[1][2] This orthogonal protection strategy allows for the selective removal of the N-terminal protecting group under mild basic conditions, without affecting the acid-labile protecting groups on the amino acid side chains.[1]
The entire process can be divided into four main stages: resin preparation, iterative chain elongation, final cleavage and deprotection, and purification and analysis.[1]
The Fmoc-SPPS Cycle
The core of the synthesis is the chain elongation stage, which consists of three repeating steps:
-
Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide. This is typically achieved by treating the resin with a mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][] The deprotection occurs via a β-elimination mechanism.[1][4]
-
Washing: Thorough washing of the resin to remove the deprotection reagent and the cleaved Fmoc byproducts. This step is critical to prevent side reactions in the subsequent coupling step.[1]
-
Amino Acid Coupling: The activation and coupling of the next Fmoc-protected amino acid to the newly exposed N-terminus of the growing peptide chain. This is facilitated by a coupling reagent.[5]
This cycle is repeated until the desired peptide sequence is assembled.
Key Components and Reagents
Solid Supports (Resins)
The choice of resin is critical as it determines the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide) and influences the overall success of the synthesis.[1][5] The resin must be chemically inert to the reagents and solvents used during synthesis but allow for efficient cleavage of the peptide at the end.[1]
| Resin Type | C-Terminal Functionality | Cleavage Condition | Common Applications |
| Wang Resin | Carboxylic Acid | Strong acid (e.g., high % TFA) | Synthesis of C-terminal acid peptides.[5][6] |
| 2-Chlorotrityl Chloride Resin | Carboxylic Acid | Mild acid (e.g., 1-2% TFA in DCM) | Synthesis of protected peptide fragments; useful when C-terminal is a carboxylic acid.[1][6] |
| Rink Amide Resin | Amide | Strong acid (e.g., high % TFA) | Synthesis of C-terminal amide peptides.[5][6] |
| Sieber Amide Resin | Amide | Mild acid (e.g., 1-2% TFA in DCM) | Preparation of protected peptide amides.[1] |
The Fmoc Protecting Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of this synthesis strategy. Its key features include:
-
Base Lability: It is readily cleaved by secondary amines like piperidine, proceeding through a β-elimination mechanism to yield dibenzofulvene, which is subsequently trapped by the amine.[4][7]
-
Acid Stability: It is stable to the acidic conditions used to remove side-chain protecting groups, providing orthogonality.[8]
Coupling Reagents
The formation of the peptide bond requires the activation of the carboxylic acid of the incoming amino acid. The choice of coupling reagent significantly impacts coupling efficiency, reaction time, and the degree of racemization.[9]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Level of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low | Highly reactive and efficient, but can be expensive.[9] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | Low | A widely used and effective coupling reagent.[9] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low | Similar to HATU in efficiency.[9] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Low | Offers a good balance of reactivity and stability.[9] |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | Low | A cost-effective option for routine synthesis.[9][10] |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-180 minutes | >95 | Very Low | Oxyma is a superior alternative to HOBt, reducing side reactions.[9][11] |
Cleavage Cocktails and Scavengers
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups simultaneously. This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[12] During this process, reactive cationic species are generated, which can modify sensitive amino acid residues.[12][13] Scavengers are added to the cleavage cocktail to trap these reactive species.[12]
| Cleavage Cocktail Composition | Target Residues / Application |
| TFA / H₂O (95:5) | For peptides containing only Arg(Pbf) and no other sensitive residues.[12] |
| TFA / TIS / H₂O (95:2.5:2.5) | A general-purpose cocktail for many sequences.[13] |
| TFA / TIS / EDT / H₂O (94:1:2.5:2.5) | For peptides containing Cys, Met, or Trp to minimize side reactions. EDT is particularly effective for protecting Cysteine.[12] |
| Reagent K (TFA / Phenol / H₂O / Thioanisole / EDT - 82.5:5:5:5:2.5) | A "universal" cocktail for complex peptides with multiple sensitive residues.[13] |
| Reagent H (TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I) | Specifically designed to minimize oxidation of Methionine residues.[14] |
Experimental Protocols
Resin Preparation (Swelling)
-
Weigh the desired amount of resin (e.g., for a 0.1 mmol scale synthesis, approximately 300 mg is common) and place it into a suitable reaction vessel.[6]
-
Allow the resin to swell for at least 30-60 minutes at room temperature. This process increases the exposure of the reactive sites within the resin beads.[5][6]
-
After swelling, drain the solvent.
Fmoc Deprotection Protocol
-
Add a 20% (v/v) solution of piperidine in DMF to the swelled resin (approximately 10 mL per gram of resin).[15]
-
Agitate the mixture at room temperature for 5-7 minutes.[6][15] Some protocols suggest a two-step deprotection: an initial 2-minute treatment followed by draining and a second 5-minute treatment with fresh reagent.[15]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (e.g., 5 times) to remove all traces of piperidine and the cleaved Fmoc-dibenzofulvene adduct.[6]
Amino Acid Coupling Protocol (using HATU)
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HATU (e.g., 2.9 equivalents) in DMF.[9]
-
Add a base, such as N,N-Diisopropylethylamine (DIPEA) (e.g., 6 equivalents), to the amino acid solution to activate it.[9]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 15-45 minutes.[9] Longer coupling times may be necessary for difficult sequences.[6]
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF to remove excess reagents.
Final Cleavage and Peptide Precipitation Protocol
Note: This protocol is a general guideline. The specific cleavage cocktail should be chosen based on the peptide sequence (see Table 3).
-
After the final deprotection and washing steps, thoroughly dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.[12]
-
In a fume hood, prepare the appropriate cleavage cocktail fresh. For 100 mg of resin, use approximately 2 mL of the cocktail.[12]
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 1-3 hours.[12]
-
Filter the resin to collect the TFA solution containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[12]
-
Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the peptide.
-
Incubate the ether-peptide mixture at -20°C for at least 1 hour to maximize precipitation.[12]
-
Centrifuge the suspension to pellet the precipitated peptide.
-
Carefully decant the ether, wash the peptide pellet with cold ether, and repeat the centrifugation.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification and analysis.
Visualizing the Workflow and Mechanisms
Caption: High-level workflow of Fmoc solid-phase peptide synthesis.
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: General workflow for amino acid coupling in SPPS.
Conclusion
Fmoc solid-phase peptide synthesis is a powerful and versatile technique that has become indispensable in both academic research and the pharmaceutical industry. Its reliance on a mild, orthogonal protection scheme allows for the routine synthesis of complex peptides. A thorough understanding of the core principles, careful selection of reagents, and adherence to optimized protocols are paramount for achieving high yields and purity. This guide provides the foundational knowledge and practical steps to enable researchers to successfully implement Fmoc SPPS in their workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. total-synthesis.com [total-synthesis.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
Fmoc-3-Aminobenzoic Acid: A Scaffolding for Innovation in Drug Development and Biomaterials
An In-depth Technical Guide to Emerging Research Areas
Introduction
Fmoc-3-aminobenzoic acid is a synthetic amino acid derivative that combines three key structural features: the fluorenylmethyloxycarbonyl (Fmoc) protecting group, a rigid phenyl ring, and a meta-substitution pattern. This unique geometry offers a distinct conformational constraint compared to its ortho- and para-isomers, making it a valuable building block for advanced applications. The inherent hydrophobicity and aromaticity of the Fmoc group promote molecular self-assembly, while the aminobenzoic acid core provides a rigid scaffold for constructing complex molecular architectures.[1] This guide explores the potential research areas for Fmoc-3-aminobenzoic acid, targeting its application in the development of sophisticated peptidomimetics, self-assembling biomaterials, and advanced bioconjugates for therapeutic and diagnostic purposes.
Research Area 1: Peptidomimetics and Foldamers
Peptidomimetics are synthetic molecules that mimic the structure and function of natural peptides but offer improved pharmacological properties, such as enhanced stability against proteolytic degradation. Foldamers are a class of peptidomimetics; they are sequence-specific oligomers that adopt well-defined, predictable three-dimensional structures akin to the secondary structures of proteins.[2] The rigid, bent geometry of 3-aminobenzoic acid makes it an excellent candidate for inducing specific turns and creating unique, stable conformations in synthetic oligomers.
Focus Area: α-Helix and β-Sheet Mimetics for Targeting Protein-Protein Interactions (PPIs)
Many critical cellular processes are mediated by protein-protein interactions (PPIs), which often involve an α-helix from one protein binding to a groove on another.[3] Designing small molecules or foldamers that mimic these helical structures is a key strategy in modern drug discovery to disrupt pathological PPIs (e.g., p53-MDM2 in cancer).[3] Oligomers of N-alkylated aminobenzoic acids have been successfully synthesized to act as α-helix mimetics.[3][4] The defined angle of the 3-aminobenzoic acid unit can be exploited to create novel scaffolds that project side chains in a spatial arrangement that mimics the key residues of an α-helix or a β-turn. Furthermore, incorporating constrained residues like 3-aminobenzoic acid into a peptide hairpin can stabilize native-like folding in aqueous solutions.[5]
The synthesis of these foldamers typically employs Fmoc solid-phase peptide synthesis (SPPS), a robust and widely used methodology.[6] The workflow involves the sequential addition of Fmoc-protected building blocks onto a solid support resin.
-
Resin Swelling : Swell PAL-MBHA resin (100 mg, 0.1 mmol) in dimethylformamide (DMF, 5 mL) for 1 hour in a fritted syringe.
-
Fmoc Deprotection : Drain the DMF and add 20% piperidine in DMF (5 mL). Agitate for 5 minutes. Repeat once.
-
Washing : Wash the resin thoroughly with DMF (5x), dichloromethane (DCM, 5x), and DMF (5x).
-
Coupling : In a separate vial, dissolve Fmoc-3-aminobenzoic acid (0.5 mmol, 5 equiv), HATU (0.48 mmol, 4.8 equiv), and DIPEA (1.0 mmol, 10 equiv) in DMF (2 mL). Pre-activate for 5 minutes. Add the solution to the resin and agitate for 2 hours.
-
Post-Coupling Wash : Wash the resin as described in step 3.
-
Repeat : Repeat steps 2-5 for each subsequent monomer to be added to the chain.
-
Final Cleavage : After the final coupling and deprotection, wash the resin with DCM and dry under vacuum. Add a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) and agitate for 2 hours.
-
Purification : Filter the resin, precipitate the crude product in cold diethyl ether, and purify using reverse-phase HPLC.
The following data, adapted from the synthesis of related 3,4-diaminobenzoic acid derivatives, demonstrates the high efficiency achievable in coupling Fmoc-amino acids, which can be expected to be similar for Fmoc-3-aminobenzoic acid in SPPS.[7][8]
| Fmoc-Amino Acid Derivative | Yield (%) |
| Fmoc-Ala-Dbz-OH | 83 |
| Fmoc-Val-Dbz-OH | 87 |
| Fmoc-Gly-Dbz-OH | 90 |
| Fmoc-Lys(Boc)-Dbz-OH | 86 |
| Fmoc-Asp(OtBu)-OH | 94 |
Research Area 2: Self-Assembling Biomaterials
Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and creating a gel.[9] Fmoc-modified amino acids are a well-studied class of LMWGs, where self-assembly is driven by a combination of π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid moieties.[1][10] These hydrogels are of significant interest for biomedical applications due to their biocompatibility and structural similarity to the extracellular matrix (ECM).[9][11]
Focus Area: Injectable Hydrogels for Drug Delivery and Tissue Engineering
Fmoc-3-aminobenzoic acid is a prime candidate for forming stable hydrogels. The process can often be triggered by a change in pH or solvent, making it suitable for creating injectable formulations that solidify in situ.[12] The resulting nanofibrous scaffold can be used to encapsulate drugs, proteins, or cells for controlled, localized delivery.[12][13] These materials offer great promise in regenerative medicine as scaffolds that support cell growth and tissue repair.[11][14] Furthermore, some Fmoc-amino acid hydrogels have demonstrated inherent antimicrobial activity, making them attractive for wound dressing and coating medical devices.[15]
The formation of the hydrogel is a hierarchical process. Individual Fmoc-3-aminobenzoic acid molecules first assemble into primary structures like nanofibers through non-covalent interactions. These fibers then entangle to form a complex 3D network that immobilizes water molecules.
-
Dissolution : Weigh 10 mg of Fmoc-3-aminobenzoic acid into a vial. Add 950 µL of sterile water.
-
Solubilization : Add 1M NaOH dropwise while vortexing until the solid is completely dissolved, forming a clear solution. This deprotonates the carboxylic acid, preventing assembly.
-
Gelation Trigger : Add 50 µL of 2M HCl to neutralize the solution and protonate the carboxylic acid. Alternatively, use glucono-δ-lactone (GdL), which slowly hydrolyzes to gluconic acid for a more controlled pH drop and homogenous gel formation.
-
Maturation : Allow the solution to stand undisturbed at room temperature for 1-24 hours. Gel formation can be confirmed by inverting the vial.
-
Characterization : Analyze the hydrogel's mechanical properties using rheology and visualize its nanostructure using Scanning Electron Microscopy (SEM).
While specific data for Fmoc-3-aminobenzoic acid requires experimental determination, values from similar Fmoc-amino acids provide a benchmark for expected properties.
| Property | Typical Value Range | Reference |
| Critical Gelation Conc. (CGC) | 0.2 - 1.0 % w/v | [12] |
| Storage Modulus (G') | 100 - 10,000 Pa | [16] |
| Fiber Diameter | 20 - 100 nm | [9] |
Research Area 3: Bioconjugation and Advanced Linker Technologies
Linker molecules are critical components in targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Small Molecule-Drug Conjugates (SMDCs), connecting the targeting moiety to the cytotoxic payload. The linker's properties heavily influence the conjugate's stability, pharmacokinetics, and mechanism of action.[17]
Focus Area: Rigid Linkers for Small Molecule-Drug Conjugates (SMDCs)
Fmoc-3-aminobenzoic acid can serve as a rigid spacer element within a larger linker structure. Unlike flexible alkyl chain linkers, the defined geometry of the benzene ring can precisely control the distance and spatial orientation between the drug and the targeting ligand. This can be crucial for optimizing binding to the target receptor and ensuring efficient payload release at the site of action. The amino and carboxylic acid groups provide orthogonal handles for conjugation to other components of the SMDC. 6-aminohexanoic acid (AHX) is a popular flexible linker, and Fmoc-3-aminobenzoic acid offers a rigid alternative or complement for creating sophisticated linker designs.[7][8]
An SMDC is a modular system. Fmoc-3-aminobenzoic acid can be deprotected and integrated into the linker component, which bridges the targeting ligand (e.g., folate, which targets the folate receptor overexpressed on many cancer cells) and the cytotoxic drug.
-
Fmoc Deprotection : Remove the Fmoc group from 3-aminobenzoic acid.
-
Linker Assembly : Couple the free amine of 3-aminobenzoic acid to a spacer unit that is already attached to the targeting ligand.
-
Payload Attachment : Activate the carboxylic acid of the 3-aminobenzoic acid moiety and couple it to the amine handle of a cleavable unit, which is pre-attached to the cytotoxic payload.
-
Purification : Purify the final SMDC construct using chromatographic techniques like HPLC.
Fmoc-3-aminobenzoic acid represents a versatile and powerful building block for researchers in chemistry, materials science, and drug development. Its unique, rigid structure opens up significant opportunities in three key areas: the rational design of foldamers to modulate challenging biological targets like PPIs; the development of stimuli-responsive, self-assembling hydrogels for drug delivery and regenerative medicine; and the engineering of next-generation linkers for targeted therapeutics. The synthetic accessibility and modular nature of this compound make it an exciting platform for developing innovative solutions to complex scientific and medical challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. Foldamers as versatile frameworks for the design and evolution of function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Foldamers in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJNANO - Self-assembly of amino acids toward functional biomaterials [beilstein-journals.org]
- 11. Self-assembled Fmoc-peptides as a platform for the formation of nanostructures and hydrogels. | Semantic Scholar [semanticscholar.org]
- 12. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 13. FMOC-3-AMINOBENZOIC ACID | 185116-42-1 [chemicalbook.com]
- 14. New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Single Amino-Acid Based Self-Assembled Biomaterials with Potent Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mono-amino acid linkers enable highly potent small molecule-drug conjugates by conditional release - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fmoc-3-Abz-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH) is an unnatural amino acid utilized in solid-phase peptide synthesis (SPPS) to introduce a rigid, aromatic spacer into a peptide sequence. Its incorporation can influence peptide conformation, stability, and biological activity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino function allows for its seamless integration into standard Fmoc-based SPPS protocols. These application notes provide a detailed protocol for the use of this compound in the synthesis of custom peptides.
The Fmoc strategy for SPPS offers mild reaction conditions, making it compatible with a wide range of peptide sequences and modifications.[] The Fmoc protecting group is base-labile and is typically removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] This is in contrast to the harsher acidic conditions required for the removal of the tert-butyloxycarbonyl (Boc) protecting group.[4]
Key Applications of Incorporating 3-Aminobenzoic Acid
The incorporation of 3-aminobenzoic acid (3-Abz) into a peptide backbone can confer several advantageous properties:
-
Induction of Secondary Structures: The rigid aromatic ring of 3-Abz can act as a turn-inducing element, influencing the peptide's secondary structure.[5]
-
Enhanced Proteolytic Stability: The presence of this non-natural amino acid can increase resistance to enzymatic degradation, thereby extending the in-vivo half-life of therapeutic peptides.[5]
-
Scaffold for Further Modification: The aromatic ring provides a site for further chemical modifications, enabling its use as a linker or scaffold for conjugating other molecules.[5]
Experimental Protocols
This section details the step-by-step procedures for incorporating this compound into a peptide chain using manual or automated solid-phase peptide synthesis.
Resin Selection and Preparation
The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., carboxylic acid or amide).[2][6]
-
For C-terminal amides: Rink Amide resin is a suitable choice.[2]
-
For C-terminal carboxylic acids: Wang resin or 2-chlorotrityl chloride resin can be used.[6]
Protocol for Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), at a volume of approximately 10 mL per gram of resin.[7]
-
Gently agitate the resin for 1-2 hours at room temperature to ensure uniform swelling.[7]
-
Drain the solvent from the reaction vessel.
Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for coupling with the next amino acid.
Protocol for Fmoc Deprotection:
-
To the swollen resin, add a solution of 20% piperidine in DMF.[2][8]
-
Agitate the mixture for an initial 3 minutes, then drain the solution.[7]
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[2]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-6 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6]
Coupling of this compound
This protocol describes the activation and coupling of this compound to the deprotected N-terminus of the peptide-resin.
Protocol for Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU (2.9-4.5 equivalents) or HATU (3-5 equivalents) in DMF.[7]
-
Add a hindered base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix well.[7]
-
Immediately add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.[7]
-
Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
Final Cleavage and Deprotection
This step cleaves the synthesized peptide from the resin support and removes any remaining side-chain protecting groups.
Protocol for Cleavage:
-
After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[7]
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The following tables provide a summary of typical reagents and conditions for the successful incorporation of this compound in SPPS.
| Table 1: Reagents for Fmoc-SPPS | |
| Reagent | Purpose |
| This compound | Amino acid building block |
| Rink Amide or Wang Resin | Solid support |
| N,N-Dimethylformamide (DMF) | Primary solvent |
| Dichloromethane (DCM) | Solvent for washing and swelling |
| 20% Piperidine in DMF | Fmoc deprotection agent |
| HBTU, HATU, or DIC/HOBt | Coupling (activating) reagents |
| N,N-Diisopropylethylamine (DIPEA) | Base for activation |
| Trifluoroacetic Acid (TFA) | Cleavage from resin |
| Triisopropylsilane (TIS) | Scavenger during cleavage |
| Table 2: Typical Reaction Conditions | |
| Parameter | Condition |
| Resin Swelling Time | 1-2 hours |
| Fmoc Deprotection Time | 15-20 minutes (total) |
| Coupling Time | 1-4 hours |
| Cleavage Time | 2-4 hours |
| Temperature | Room Temperature |
| Equivalents of Amino Acid | 3-5 |
| Equivalents of Coupling Reagent | 2.9-5 |
| Equivalents of Base (DIPEA) | 6-10 |
Visualizations
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for solid-phase peptide synthesis.
Logical Relationships in a Single SPPS Cycle
Caption: Key chemical transformations in one SPPS cycle.
References
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for the Incorporation of Fmoc-3-Abz-OH into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH) is a non-proteinogenic amino acid derivative that serves as a valuable building block in peptide chemistry. Its incorporation into peptide sequences can impart unique structural and functional properties. The rigid aromatic backbone of 3-aminobenzoic acid can induce specific secondary structures, such as β-turns, and enhance the proteolytic stability of the resulting peptide.[1] These characteristics make this compound an attractive component in the design of peptidomimetics for various therapeutic and research applications, including the development of enzyme inhibitors and modulators of signaling pathways.[2][3]
This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide sequences using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential information for its use in peptide synthesis.
| Property | Value |
| Synonyms | Fmoc-3-aminobenzoic acid, Fmoc-m-Abz-OH |
| Molecular Formula | C₂₂H₁₇NO₄ |
| Molecular Weight | 359.4 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥97% |
| Melting Point | 222 - 228 °C |
| Storage Conditions | 2-8°C |
Experimental Protocols
The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-based solid-phase peptide synthesis. The following protocols outline the key steps, from resin preparation to final peptide cleavage and deprotection. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and the scale of the synthesis.
Resin Selection and Swelling
The choice of resin depends on the desired C-terminal functionality of the peptide. For a C-terminal amide, a Rink Amide resin is suitable, while a Wang or 2-chlorotrityl chloride resin can be used for a C-terminal carboxylic acid.
Protocol:
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Fmoc Deprotection
The N-terminal Fmoc protecting group is removed using a solution of piperidine in DMF.
Protocol:
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful Fmoc deprotection.
Coupling of this compound
The coupling of this compound to the deprotected N-terminus of the growing peptide chain is a critical step. The use of a suitable coupling reagent is necessary to facilitate amide bond formation. Common coupling reagents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole).
Protocol:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 2.9-4.5 equivalents) in DMF.
-
Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and mix well.
-
Immediately add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. The progress of the coupling can be monitored using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
If the coupling is incomplete after 4 hours, the coupling step can be repeated with a fresh solution of activated this compound.
-
Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Quantitative Data for Coupling (General Guidelines):
| Parameter | Recommended Range | Notes |
| This compound Equivalents | 3 - 5 | Higher excess may be needed for difficult couplings. |
| Coupling Reagent Equivalents | 2.9 - 5 | Dependent on the specific reagent used. |
| Base (DIPEA) Equivalents | 6 - 10 | Essential for activating the carboxylic acid. |
| Coupling Time | 1 - 4 hours | Monitor with Kaiser test for completion. |
| Solvent | DMF | High-quality, amine-free DMF is crucial. |
Iterative Deprotection and Coupling
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. This is typically achieved using a cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.
Protocol:
-
Wash the final peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Diagrams
Experimental Workflow for SPPS
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Conceptual Signaling Pathway Modulation
The incorporation of 3-aminobenzoic acid can be utilized to design peptidomimetics that act as enzyme inhibitors or receptor modulators. For instance, a 3-Abz-containing peptide could be designed to inhibit a protease involved in a disease-related signaling pathway.
Caption: Conceptual diagram of a 3-Abz-containing peptide inhibiting a protease in a signaling pathway.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 2. Emerging challenges in the design of selective substrates, inhibitors and activity‐based probes for indistinguishable proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent-reversible peptide-based protease inhibitors. Design, synthesis, and clinical success stories - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-3-Abz-OH in Drug Development Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-Abz-OH (3-(9-fluorenylmethyloxycarbonyl)amino-benzoic acid) is a versatile building block for drug development research, primarily utilized in solid-phase peptide synthesis (SPPS).[1] Its unique structure, featuring a base-labile Fmoc protecting group, allows for its incorporation into peptide chains to introduce a fluorescent reporter group or to serve as a linker for bioconjugation.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fluorescently labeled peptides for enzyme assays and as a component in the construction of antibody-drug conjugates (ADCs).
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | Fmoc-3-aminobenzoic acid, Fmoc-m-Abz-OH | [2] |
| CAS Number | 185116-42-1 | [2] |
| Molecular Formula | C22H17NO4 | [3] |
| Molecular Weight | 359.37 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Storage Temperature | 2-8°C | [2] |
Application 1: Fluorescent Peptide Substrates for Enzyme Assays
This compound can be incorporated into peptide sequences to create fluorogenic substrates for monitoring enzyme activity, particularly for proteases. The aminobenzoic acid (Abz) moiety serves as a fluorescent donor in a Fluorescence Resonance Energy Transfer (FRET) pair. When in close proximity to a suitable quencher molecule within the intact peptide, the fluorescence of the Abz group is suppressed. Upon enzymatic cleavage of the peptide bond between the donor and quencher, they are separated, leading to an increase in fluorescence that can be monitored in real-time.
While specific fluorescence data for the 3-Abz isomer is not widely published, the closely related ortho-aminobenzoic acid (2-Abz) is a well-established FRET donor. The spectral properties of 2-Abz containing peptides can serve as a starting point for experiments with 3-Abz derivatives.
Quantitative Fluorescence Data (for 2-Abz derivatives as a reference)
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~320 nm | [4][5] |
| Emission Wavelength (λem) | ~420 nm | [4][5] |
| Common FRET Quenchers | 2,4-Dinitrophenyl (Dnp), N-(2,4-dinitrophenyl)ethylenediamine (EDDnp) | [4][6] |
Note: The optimal excitation and emission wavelengths for a peptide containing 3-Abz may differ and should be determined experimentally.
Experimental Protocol: Synthesis of a FRET Peptide Substrate using this compound
This protocol describes the manual solid-phase synthesis of a generic FRET peptide substrate for a hypothetical protease that cleaves between two amino acids (AA1 and AA2). The peptide will have the sequence Fmoc-3-Abz-(AA)n-AA1-AA2-(AA)m-Lys(Dnp)-Resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Lys(Dnp)-OH and this compound)
-
Coupling reagents: HCTU (or HATU/HOAt)
-
Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Fmoc deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.[7]
-
First Amino Acid Coupling (Lys(Dnp)):
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
-
Activate Fmoc-Lys(Dnp)-OH (3 eq.) with HCTU (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 2-4 hours.
-
Wash the resin with DMF.
-
-
Peptide Chain Elongation:
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence.[7]
-
-
Incorporation of this compound:
-
After the final amino acid coupling and deprotection, couple this compound using the same activation and coupling procedure as for the other amino acids.
-
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal 3-Abz residue with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[8]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Caption: Solid-Phase Peptide Synthesis Workflow for a FRET Substrate.
Experimental Protocol: Protease Activity Assay
Materials:
-
Purified FRET peptide substrate containing 3-Abz and a quencher
-
Purified protease
-
Assay buffer (optimized for the specific protease)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET peptide substrate in DMSO and dilute to the desired final concentration in assay buffer.
-
Prepare a stock solution of the protease in a suitable buffer and dilute to various concentrations in assay buffer.
-
-
Assay Setup:
-
In the wells of a 96-well black microplate, add the assay buffer.
-
Add the FRET peptide substrate to each well.
-
Include control wells:
-
No enzyme (substrate only) to measure background fluorescence.
-
No substrate (enzyme only) to check for enzyme autofluorescence.
-
-
-
Initiate Reaction:
-
Add the protease solution to the wells to start the enzymatic reaction.
-
The final volume in each well should be consistent.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at regular time intervals (e.g., every minute for 30-60 minutes). Use the experimentally determined excitation and emission wavelengths for the 3-Abz peptide.
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Plot fluorescence intensity versus time for each protease concentration.
-
The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.
-
For inhibitor studies, perform the assay with a fixed enzyme concentration and varying inhibitor concentrations to determine the IC₅₀.
-
Caption: Workflow for a Protease Activity Assay using a FRET Substrate.
Application 2: Linker for Antibody-Drug Conjugates (ADCs)
This compound can be utilized as a component of a linker system in the development of ADCs. The aminobenzoic acid moiety can be part of a self-immolative spacer, which releases the cytotoxic payload upon cleavage of a labile bond by intracellular proteases. The Fmoc group facilitates its incorporation during the solid-phase synthesis of the linker-payload entity.
Conceptual Workflow for ADC Synthesis using a 3-Abz Containing Linker
This conceptual workflow outlines the steps to generate an ADC where a linker containing a 3-aminobenzyl carbamate self-immolative spacer is used.
-
Synthesis of the Linker-Payload:
-
A dipeptide linker (e.g., Val-Cit), cleavable by lysosomal proteases, is synthesized on a solid support.
-
This compound is coupled to the dipeptide.
-
The carboxylic acid of the 3-Abz moiety is then activated and coupled to the amine of a cytotoxic drug.
-
A maleimide group is introduced at the N-terminus of the linker for conjugation to the antibody.
-
-
Antibody Modification: Thiol groups are introduced into the antibody, typically by reducing interchain disulfide bonds.
-
Conjugation: The maleimide-functionalized linker-payload is conjugated to the thiols of the modified antibody via a Michael addition reaction.
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated linker-payload and antibody, and characterized to determine the drug-to-antibody ratio (DAR).
Caption: Conceptual Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
Conclusion
This compound is a valuable reagent in drug development, enabling the synthesis of fluorescently labeled peptides for enzyme studies and serving as a potential component in advanced bioconjugates like ADCs. The provided protocols offer a starting point for researchers to utilize this compound in their work. It is important to note that while the applications are based on established chemical principles, optimization of specific reaction conditions and experimental parameters will be necessary to achieve the desired outcomes.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. Synthesis of PNA FRET Probes via an Orthogonally Protected Building Block for Post-Synthetic Labeling of PNAs at the 5-Position of U - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enzymedevelopment.com [enzymedevelopment.com]
- 6. The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creativepegworks.com [creativepegworks.com]
- 8. Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Fmoc Deprotection Using Piperidine
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its widespread application is due to its base-lability, which permits a mild and orthogonal deprotection strategy in contrast to the acid-labile Boc (tert-butyloxycarbonyl) group. This orthogonality is crucial as it ensures that acid-sensitive side-chain protecting groups and resin linkers remain intact during the iterative removal of the Nα-Fmoc group.[1][2] This enables the synthesis of complex and sensitive peptides with high purity and yield.[2]
The removal of the Fmoc group is a critical step in the elongation of the peptide chain and is most commonly accomplished using a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[1] This document provides a comprehensive overview of Fmoc deprotection, including the chemical mechanism, standard protocols, methods for monitoring the reaction, and troubleshooting common issues.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction that proceeds in two main steps.[1][2][3][4]
-
Proton Abstraction: A base, typically the secondary amine piperidine, abstracts the acidic proton from the C9 carbon of the fluorenyl ring system.[1][5]
-
β-Elimination: This abstraction initiates a β-elimination reaction, leading to the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of carbon dioxide, which liberates the N-terminal amine of the peptide.[1][5]
-
DBF Scavenging: Excess piperidine in the reaction mixture acts as a nucleophile, trapping the electrophilic DBF to form a stable dibenzofulvene-piperidine adduct.[1][3][5] This is a crucial step to prevent the DBF from reacting with the newly deprotected peptide amine, which would cause chain termination.[1][6] The formation of this adduct is also advantageous because it has a strong UV absorbance, which can be used to monitor the reaction's progress in real-time.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. chempep.com [chempep.com]
Application Notes and Protocols for the Synthesis of Fluorescently Labeled Peptides using Fmoc-3-Abz-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific fluorescent labeling of peptides is a cornerstone technique in modern biological research and drug discovery. It provides a powerful tool for investigating peptide-protein interactions, enzyme activity, and cellular uptake and localization. Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH) is a key building block for the synthesis of fluorescently labeled peptides. Incorporated into a peptide sequence, the 3-aminobenzoyl (3-Abz) group serves as a fluorescent reporter. This document provides detailed application notes and protocols for the use of this compound in solid-phase peptide synthesis (SPPS) to generate fluorescently labeled peptides, with a particular focus on their application as enzyme substrates.
Principle of the Method: Internally Quenched Fluorescent Peptides
A primary application of 3-Abz labeled peptides is in the design of internally quenched fluorescent (IQF) substrates for protease assays. In this design, the fluorescent 3-Abz group (the fluorophore) is synthesized at one end of a peptide substrate, and a quenching moiety, such as 3-nitrotyrosine or dinitrophenol (Dnp), is placed at the other end. In the intact peptide, the close proximity of the quencher to the fluorophore results in the suppression of fluorescence through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of a specific peptide bond within the substrate, the fluorophore and quencher are separated, leading to a significant increase in fluorescence intensity. This change in fluorescence can be monitored in real-time to determine enzyme activity and kinetics.
Materials and Reagents
-
This compound
-
Fmoc-protected amino acids
-
Rink Amide resin or other suitable solid support
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: e.g., N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Recombinant human Caspase-3 (or other protease of interest)
-
Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 3-Abz Labeled Peptide
This protocol describes the manual synthesis of a model internally quenched fluorescent substrate for Caspase-3, Abz-Asp-Glu-Val-Asp-Tyr(3-NO2)-NH2, using Fmoc chemistry on Rink Amide resin.
-
Resin Preparation:
-
Place Rink Amide resin in a reaction vessel and swell in DMF for at least 1 hour.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for standard amino acids, e.g., Tyr(3-NO2), Val, Glu, Asp):
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HATU (2.9 equivalents) and a base like NMM (6 equivalents) in DMF for up to 1 hour.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Coupling of this compound:
-
Following the final Fmoc deprotection of the N-terminal Asp residue, wash the resin thoroughly with DMF.
-
In a separate vial, dissolve this compound (2 equivalents), HATU (2.4 equivalents), and NMM (4 equivalents) in DMF.
-
Stir the activation mixture for 60 minutes at room temperature.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[1]
-
Wash the resin with DMF (5-7 times).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
Protocol 2: Peptide Cleavage and Purification
-
Resin Washing and Drying:
-
After the final coupling step, wash the resin with DMF, followed by dichloromethane (DCM).
-
Dry the resin under vacuum for at least 1 hour.
-
-
Cleavage from Resin:
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the dried resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile and water containing 0.1% TFA.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Protocol 3: Caspase-3 Activity Assay
-
Prepare Reagents:
-
Prepare a stock solution of the purified 3-Abz labeled peptide in DMSO.
-
Prepare a series of dilutions of the peptide substrate in the assay buffer.
-
Prepare a solution of recombinant human Caspase-3 in assay buffer.
-
-
Assay Procedure:
-
Pipette the diluted peptide substrate into the wells of a 96-well microplate.
-
Initiate the reaction by adding the Caspase-3 solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Monitor the increase in fluorescence intensity over time. For ortho-aminobenzoic acid, the excitation is typically around 320 nm and emission is measured at 420 nm. These wavelengths can be used as a starting point for the 3-Abz labeled peptide, but should be optimized.
-
Record data every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial velocity (rate of fluorescence increase) for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.
-
Data Presentation
Quantitative data for fluorescently labeled peptides is crucial for their application. Below are tables summarizing the fluorescence properties of aminobenzoyl-labeled peptides and representative kinetic parameters for a protease with a fluorogenic substrate.
Table 1: Fluorescence Properties of Aminobenzoyl (Abz)-Labeled Peptides
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Notes |
| 2-Aminobenzoyl (o-Abz) | ~320 | ~420 | 0.1 - 0.6 | Quantum yield is solvent and sequence dependent.[1] |
| 3-Aminobenzoyl (m-Abz) | Not specified | Not specified | Not specified | Data not readily available. Properties of 2-Abz are often used as an approximation. |
Note: The fluorescence properties of 3-Abz are not well-documented in the literature. The values for 2-Abz are provided as a reference and a starting point for experimental optimization.
Table 2: Representative Kinetic Parameters for Human Caspase-3
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Ac-DEVD-AFC | 9.7 ± 1.0 | Not specified | Not specified | Thornberry et al. (1997) |
| Ac-DEVD-pNA | 12 ± 1 | 0.023 ± 0.001 | 1900 ± 200 | Stennicke & Salvesen (1997) |
Note: AFC (7-amino-4-trifluoromethylcoumarin) and pNA (p-nitroanilide) are common chromogenic and fluorogenic reporters. Kinetic parameters can vary depending on the specific peptide sequence and the nature of the fluorescent reporter.
Visualizations
References
Application Notes and Protocols for Enzyme Activity Assays Using Abz-Containing Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme activity assays are fundamental tools in biological research and drug discovery, enabling the quantification of enzyme kinetics and the screening of potential inhibitors. Among the various assay formats, those employing fluorogenic substrates offer high sensitivity and a continuous readout of enzyme activity. This document provides detailed application notes and protocols for utilizing peptide substrates containing the o-aminobenzoic acid (Abz) fluorophore, a widely used component in Fluorescence Resonance Energy Transfer (FRET)-based enzyme assays.
The principle of these assays relies on the phenomenon of FRET, where a fluorescent donor (in this case, Abz) and a quencher moiety are incorporated into a peptide substrate.[1] When the substrate is intact, the close proximity of the quencher to the Abz group suppresses its fluorescence. Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, they are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity.[2][3] The most common quenchers paired with Abz are 2,4-dinitrophenyl (Dnp) or N-(2,4-dinitrophenyl)ethylenediamine (EDDnp).[2]
These assays are adaptable to a high-throughput format and are applicable to a wide range of proteases, including metalloproteinases, cysteine proteases, and serine proteases, making them invaluable for both basic research and clinical applications.[4][5]
Principle of FRET-Based Assays with Abz-Containing Substrates
The underlying mechanism of these assays is the distance-dependent transfer of energy from an excited state donor fluorophore to a suitable acceptor molecule (quencher).
Caption: FRET mechanism with an Abz-containing substrate.
General Experimental Workflow
The general workflow for an enzyme activity assay using an Abz-containing substrate is straightforward and can be adapted for inhibitor screening.
Caption: General workflow for enzyme activity and inhibition assays.
Application 1: Angiotensin-Converting Enzyme (ACE) Activity Assay
Background: ACE is a key regulator of blood pressure, and its inhibitors are important therapeutic agents for hypertension. The activity of ACE can be conveniently measured using an Abz-containing fluorogenic substrate.
Data Presentation
| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Abz-FRK(Dnp)P-OH | Rabbit Lung ACE | 12.0 | 3.8 | 3.2 x 10⁵ |
| Abz-GFSPFFQ-EDDnp | Guinea Pig Plasma ACE | - | - | - |
Experimental Protocol
Materials:
-
Purified ACE
-
Abz-GFSPFFQ-EDDnp substrate (stock solution in DMSO)
-
Assay Buffer: 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂, pH 7.0
-
96-well black microplate
-
Fluorescence microplate reader with excitation at 320 nm and emission at 420 nm.
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and bring it to 37°C.
-
Dilute the ACE enzyme to the desired concentration in the pre-warmed Assay Buffer. The optimal concentration should be determined empirically.
-
Prepare a working solution of the Abz-GFSPFFQ-EDDnp substrate in the Assay Buffer. A typical final concentration is 10 µM.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add 50 µL of the diluted ACE enzyme solution.
-
Include a blank control with 50 µL of Assay Buffer without the enzyme.
-
For inhibitor screening, pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C before adding the substrate.
-
-
Initiate Reaction:
-
Start the reaction by adding 50 µL of the substrate working solution to each well, bringing the total volume to 100 µL.
-
Mix gently by shaking the plate for a few seconds.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 320/420 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each reaction.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the V₀ values to the Michaelis-Menten equation.
-
For inhibitor screening, calculate the percentage of inhibition and determine the IC50 value.
-
Application 2: Matrix Metalloproteinase (MMP) Activity Assay
Background: MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various diseases, including cancer and arthritis. FRET-based assays with Abz-containing substrates are widely used to measure MMP activity.[4][6]
Data Presentation
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Fluorogenic Peptide IX | MMP-1 | ~25-30 | ~0.2-0.3 | ~7,700 - 10,000 |
| fTHP-15 | MMP-9 | - | - | - |
Note: A comprehensive set of kinetic parameters for a specific Abz-containing MMP-9 substrate was not available in the searched literature. The data for MMP-1 is provided as a representative example.
Experimental Protocol
Materials:
-
Active, purified human MMP-9 enzyme
-
Fluorogenic FRET peptide substrate for MMP-9 (e.g., from a commercial supplier)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnSO₄, and 0.01% Brij-35.[7]
-
APMA (p-Aminophenylmercuric acetate) for pro-MMP-9 activation
-
96-well black microplate
-
Fluorescence microplate reader (e.g., Ex/Em = 340/440 nm for N-Me-Abz substrates).[2]
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer.
-
If starting with pro-MMP-9, activate it by incubating with APMA (e.g., 1 mM) at 37°C. The optimal incubation time should be determined empirically.
-
Dilute the active MMP-9 enzyme in Assay Buffer.
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer. A typical starting concentration is 10 µM.[7]
-
-
Assay Setup:
-
Add the diluted active MMP-9 to the wells of the microplate.
-
Include appropriate controls (blank, no enzyme).
-
-
Initiate Reaction:
-
Add the substrate working solution to initiate the reaction.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity kinetically at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocities and determine kinetic parameters or IC50 values as described for the ACE assay.
-
Application 3: Caspase-3 Activity Assay
Background: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity is a hallmark of apoptosis. Fluorogenic substrates containing the DEVD recognition sequence are commonly used to measure caspase-3 activity.
Data Presentation
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Ac-DEVD-AFC | Caspase-3 | ~10-15 | ~15-20 | ~1.0-1.5 x 10⁶ |
| 2MP-TbD-AFC | Caspase-3 | 14.7 | 1.8 | 1.2 x 10⁵ |
Note: AFC (7-amino-4-trifluoromethylcoumarin) is another commonly used fluorophore in caspase substrates. The principles of the assay are the same as with Abz-containing substrates.
Experimental Protocol
Materials:
-
Cell lysate containing active caspase-3 or purified recombinant caspase-3
-
Ac-DEVD-AFC substrate (1 mM stock in DMSO)
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10% sucrose, 10 mM DTT)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 400/505 nm for AFC).
Procedure:
-
Sample Preparation (Cell Lysates):
-
Induce apoptosis in cells using a desired method.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet in cold Lysis Buffer and incubate on ice.
-
Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
Add 50-200 µg of cell lysate protein to each well of the microplate. Adjust the volume with Assay Buffer.
-
Include a blank control with Assay Buffer only.
-
For a positive control, use purified active caspase-3.
-
For inhibitor studies, pre-incubate the lysate or purified enzyme with the inhibitor.
-
-
Initiate Reaction:
-
Prepare the substrate working solution by diluting the Ac-DEVD-AFC stock in Assay Buffer (final concentration ~50 µM).
-
Add the substrate working solution to each well.
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the fluorescence intensity at Ex/Em = 400/505 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the apoptotic sample to that of a non-induced control.
-
Troubleshooting
Common issues in FRET-based assays include high background fluorescence, low signal, and enzyme instability.
Caption: Troubleshooting workflow for FRET-based enzyme assays.
High Background Fluorescence:
-
Cause: Autohydrolysis of the substrate, autofluorescence of assay components (buffer, microplate), or fluorescence of test compounds.[8]
-
Solution: Run a no-enzyme control to check for substrate instability. Measure the fluorescence of the buffer and test compounds alone. Use high-quality, non-fluorescent black microplates.
Low or No Signal:
-
Cause: Inactive enzyme, suboptimal enzyme or substrate concentrations, or inappropriate assay conditions (pH, temperature).[9]
-
Solution: Ensure proper storage and handling of the enzyme. Run a positive control with a known active enzyme. Titrate the enzyme and substrate concentrations to find the optimal range. Verify that the assay buffer composition and pH are optimal for the enzyme of interest.
Enzyme Instability:
-
Cause: The enzyme may be unstable under the assay conditions.
-
Solution: Keep the enzyme on ice until use. Include stabilizing agents in the assay buffer, such as glycerol or BSA, if compatible with the assay. Minimize the number of freeze-thaw cycles of the enzyme stock.
By following these detailed protocols and considering the potential troubleshooting steps, researchers can effectively utilize Abz-containing substrates for the sensitive and reliable measurement of enzyme activity.
References
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-function properties of prolyl oligopeptidase family enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. thermofisher.com [thermofisher.com]
Coupling Reagents for Fmoc-3-Abz-OH in Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH) is an aromatic amino acid derivative increasingly utilized in peptide chemistry to introduce conformational constraints, act as a fluorescent probe, or serve as a building block for peptidomimetics. As a sterically hindered amino acid, its efficient incorporation into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) is critical and highly dependent on the choice of coupling reagent. This document provides detailed application notes and protocols for the use of various coupling reagents with this compound, offering a comparative analysis to guide reagent selection and optimize synthesis outcomes.
Comparative Analysis of Coupling Reagents
The selection of an appropriate coupling reagent is paramount for achieving high coupling efficiency and minimizing side reactions, particularly racemization, when incorporating sterically hindered residues like this compound. Reagents are broadly classified into carbodiimides, aminium/uronium salts, and phosphonium salts, each with distinct activation mechanisms and reactivity profiles. For challenging couplings, high-reactivity reagents are generally recommended.[1]
Quantitative Data Summary
While specific comparative data for this compound is not extensively published, the following table summarizes the expected performance of common coupling reagents based on studies with other sterically hindered and "difficult" peptide sequences.[2][3][4] This data serves as a valuable guide for selecting the optimal reagent for your SPPS protocol.
| Coupling Reagent/System | Relative Speed | Coupling Efficiency (Hindered Residues) | Racemization Risk | Notes |
| HATU | Very Fast[2] | Excellent[2][4] | Very Low[2] | Often the reagent of choice for difficult couplings; forms a highly reactive OAt-ester.[2] |
| HBTU | Fast[2] | Good[2] | Low[2] | Generally less efficient than HATU for hindered residues; may require longer reaction times or double coupling.[2] |
| COMU | Very Fast[5] | Excellent[5] | Very Low[5] | Comparable to HATU in efficiency; offers improved safety and solubility profile.[5] |
| DIC/Oxyma | Moderate[1] | Good[6] | Low[1] | Cost-effective; the use of Oxyma as an additive is crucial to suppress racemization.[1][7] |
| PyBOP | Fast | Good | Low | A phosphonium salt-based reagent, effective for many standard couplings. |
| DIC/HOBt | Moderate[8] | Moderate | Low[8] | A classical combination; HOBt minimizes racemization but can be less effective than Oxyma for hindered couplings.[8] |
Experimental Protocols
The following are detailed protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound, comparing the use of different coupling reagents.
General Preparatory Steps
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.[9]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF. Perform two treatments: the first for 1-3 minutes and the second for 10-20 minutes to ensure complete removal of the Fmoc protecting group.[9]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[10]
Protocol 1: Coupling of this compound using HATU
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents relative to resin loading)
-
HATU (2.9-4.5 equivalents)[10]
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)[10]
-
DMF
Procedure:
-
Pre-activation: In a separate vial, dissolve this compound and HATU in DMF. Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.[2]
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.[10]
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the coupling reaction for completion using a qualitative test for free amines (e.g., the Kaiser test). A negative test indicates complete coupling.[9]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.
-
Optional Double Coupling: If the Kaiser test is positive, indicating incomplete coupling, a second coupling can be performed by repeating steps 1-5.[9]
Protocol 2: Coupling of this compound using HBTU
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents)
-
HBTU (3-5 equivalents)[10]
-
DIPEA (6-10 equivalents)[10]
-
DMF
Procedure:
-
Pre-activation: In a separate vial, dissolve this compound and HBTU in DMF. Add DIPEA and allow the solution to pre-activate for 1-2 minutes.
-
Coupling: Add the activated this compound solution to the resin.
-
Reaction: Agitate the mixture at room temperature. A longer reaction time of 2-4 hours is generally recommended for HBTU when coupling sterically hindered amino acids.
-
Monitoring and Washing: Follow steps 4 and 5 from the HATU protocol.
-
Double Coupling: Double coupling is more likely to be necessary with HBTU for hindered residues.
Protocol 3: Coupling of this compound using DIC/Oxyma
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)[11]
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)[11]
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3 equivalents)[11]
-
DMF
Procedure:
-
Solution Preparation: In a separate vial, dissolve this compound and OxymaPure in DMF.
-
Activation: Add DIC to the solution. Pre-activation time is typically short (1-2 minutes).[11]
-
Coupling: Add the activated solution to the deprotected peptide-resin.
-
Reaction: Allow the reaction to proceed for 1-4 hours. Carbodiimide-mediated couplings are generally slower than those with aminium/uronium salts.[1]
-
Monitoring and Washing: Follow steps 4 and 5 from the HATU protocol.
Visualizations
Experimental Workflow for SPPS
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Logical Relationship of Coupling Reagent Efficiency
Caption: Comparative efficiency of coupling reagents for hindered amino acids.
Conclusion
The successful incorporation of the sterically hindered this compound into peptide sequences via SPPS is highly dependent on the judicious selection of the coupling reagent. For optimal results, particularly in terms of speed and efficiency, aminium/uronium salts such as HATU and COMU are the recommended choices. While HBTU is a viable option, it may necessitate longer reaction times or double coupling to achieve comparable yields. The DIC/Oxyma system presents a cost-effective alternative that can provide good results, provided that reaction times are optimized. It is always recommended to monitor the coupling reaction to ensure its completion, especially when working with challenging residues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. bachem.com [bachem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
Application Notes & Protocols: Monitoring Fmoc-3-Abz-OH Reactions
Introduction
Nα-Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH) is an important building block in solid-phase peptide synthesis (SPPS), often used as a linker, a rigid scaffold element, or for the introduction of a spectroscopic probe. Successful incorporation of this compound into a peptide sequence requires careful monitoring of two critical reaction steps: the removal of the N-terminal Fmoc protecting group (deprotection) and the formation of the amide bond (coupling). Due to the electronic properties of the aromatic amine in 3-aminobenzoic acid, standard monitoring techniques may not be reliable.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to effectively monitor reactions involving this compound, ensuring high-yield and high-purity synthesis.
Protocol 1: Monitoring Fmoc Deprotection from a 3-Abz-OH Resin
The removal of the Fmoc group from the nitrogen of the 3-Abz-OH moiety is a standard base-catalyzed β-elimination reaction. This process releases dibenzofulvene (DBF), which reacts with the piperidine in the deprotection solution to form a stable DBF-piperidine adduct. This adduct is a strong chromophore, allowing the reaction to be monitored quantitatively using UV-Vis spectrophotometry.[1][2][3]
Experimental Protocol: UV-Vis Spectrophotometric Monitoring
This non-destructive method provides real-time information on the progress of the Fmoc deprotection step.[2]
Materials:
-
This compound loaded resin
-
Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free N,N-dimethylformamide (DMF). Prepare fresh daily.[2][4]
-
DMF (synthesis grade)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks
Procedure:
-
Resin Preparation: Swell the this compound loaded resin in DMF for at least 30-60 minutes in a suitable reaction vessel.
-
Initial Deprotection: Drain the DMF and add the deprotection solution (20% piperidine/DMF) to the resin. Agitate the mixture for 3-5 minutes.[1][2]
-
Collection (First Wash): Drain the solution (filtrate) into a clean, calibrated volumetric flask.
-
Second Deprotection: Add a fresh aliquot of the deprotection solution to the resin and agitate for an additional 10-20 minutes to ensure complete Fmoc removal.[1][2]
-
Collection (Second Wash): Drain the filtrate into the same volumetric flask used in step 3.
-
Resin Washing: Wash the deprotected resin thoroughly with DMF (3-5 times) to remove residual piperidine before proceeding to the coupling step.[5]
-
Sample Preparation: Dilute the combined filtrates in the volumetric flask to the final volume with DMF. Further dilution may be necessary to ensure the absorbance reading is within the linear range of the spectrophotometer (typically < 1.5 AU).
-
Spectrophotometric Measurement:
-
Calculation of Fmoc Loading: The amount of Fmoc group removed can be calculated using the Beer-Lambert law:
-
Fmoc amount (mol) = (Absorbance × Dilution Factor × Flask Volume (L)) / ε
-
Where ε is the molar extinction coefficient of the DBF-piperidine adduct.
-
Quantitative Data for UV-Vis Monitoring
The following table summarizes the key parameters for quantitative analysis.
| Parameter | Value | Reference |
| Monitoring Wavelength (λmax) | ~301 nm | [2] |
| Alternate Wavelengths | 290 nm, 302 nm | [2] |
| Molar Extinction Coefficient (ε) | 7800 M⁻¹cm⁻¹ at 301 nm | [2] |
| Molar Extinction Coefficient (ε) | 8500 M⁻¹cm⁻¹ at 302 nm | [2] |
Workflow for Monitoring Fmoc Deprotection
References
Troubleshooting & Optimization
Troubleshooting low coupling efficiency with Fmoc-3-Abz-OH
Welcome to the technical support center for troubleshooting low coupling efficiency with Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during solid-phase peptide synthesis (SPPS) involving this sterically hindered amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "difficult" or "hindered" amino acid to couple?
A1: this compound is considered a sterically hindered building block. Unlike natural alpha-amino acids, the amino group is attached to a rigid benzene ring. This structure can physically obstruct the activated carboxyl group from efficiently approaching the N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction kinetics and incomplete coupling.
Q2: My Kaiser test is positive after a standard coupling protocol with this compound. What does this indicate?
A2: A positive Kaiser test (indicated by a blue or purple color on the resin beads) signifies the presence of unreacted primary amines.[1][2] This is a clear indication that the coupling of this compound was incomplete.
Q3: What are the most likely causes of low coupling efficiency with this compound?
A3: The primary causes include:
-
Steric Hindrance: The bulky nature of the aminobenzoic acid structure is the main factor.
-
Suboptimal Activation: Standard coupling reagents may not be potent enough to efficiently activate the carboxylic acid of this compound.
-
Peptide Aggregation: The growing peptide chain can aggregate on the resin, making the N-terminal amine less accessible.[3]
-
Inadequate Reaction Conditions: Insufficient coupling time, temperature, or reagent concentration can prevent the reaction from reaching completion.
Q4: Which coupling reagents are recommended for this compound?
A4: For sterically hindered amino acids like this compound, more powerful coupling reagents are highly recommended. Urionium/aminium or phosphonium salt-based reagents are generally more effective than carbodiimides alone. Reagents that form highly reactive HOAt or Oxyma esters are often preferred.[4] For instance, in a challenging synthesis of a diaminobenzoic acid derivative, switching from HBTU to HATU significantly improved the yield.[5]
Troubleshooting Guide
If you are experiencing low coupling efficiency with this compound, as indicated by a positive Kaiser test, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low coupling efficiency of this compound.
Data Presentation
The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. While direct comparative data for this compound is limited, the following table summarizes the general performance of common coupling reagents for hindered amino acids.
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Advantages | Potential Issues |
| HATU | Aminium/Uronium Salt | Very High | Highly efficient, rapid couplings, even for very hindered residues.[6][7] | Higher cost, potential for side reactions if used in large excess.[7] |
| HCTU | Aminium/Uronium Salt | High | Similar reactivity to HATU but often more cost-effective.[6] | Can be less effective than HATU for the most difficult couplings. |
| COMU | Aminium/Uronium Salt | Very High | High efficiency, safer (Oxyma-based), and good solubility.[7] | Newer reagent, may be less familiar to some labs. |
| PyBOP | Phosphonium Salt | High | Effective for sterically demanding couplings. | Byproducts can sometimes be challenging to remove. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Cost-effective, standard reagent. | Often insufficient for severely hindered amino acids. |
| DIC/OxymaPure® | Carbodiimide/Additive | High | More efficient and safer than HOBt-based additives. | May still be less potent than uronium/aminium salts for extreme cases. |
Experimental Protocols
Protocol 1: Kaiser Test (Qualitative)
This protocol is used to detect the presence of free primary amines on the resin.[1][2]
Reagents:
-
Solution A: 1 mL of 0.01M KCN in pyridine + 49 mL pyridine.
-
Solution B: 1 g ninhydrin in 20 mL n-butanol.
-
Solution C: 40 g phenol in 20 mL n-butanol.
Procedure:
-
Take a small sample of resin beads (10-15 beads) and place them in a small glass test tube.
-
Wash the beads with DMF and then DCM to remove residual reagents and solvents.
-
Add 2-3 drops of each of Solution A, B, and C to the test tube.
-
Heat the tube at 110°C for 5 minutes.[2]
-
Observe the color of the beads and the solution.
-
Positive Result (Blue/Purple): Incomplete coupling.
-
Negative Result (Yellow/Colorless): Complete coupling.
-
Protocol 2: Double Coupling
This procedure is recommended as the first step after a positive Kaiser test indicates incomplete coupling.[8]
Procedure:
-
Following the initial coupling of this compound, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.
-
Prepare a fresh solution of activated this compound using the same equivalents of the amino acid, coupling reagent, and base as in the initial coupling.
-
Add the freshly prepared activated amino acid solution to the resin.
-
Allow the second coupling reaction to proceed for 1-4 hours at room temperature.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Perform a Kaiser test (Protocol 1) to confirm the completion of the coupling. If the test is still positive, proceed to Capping (Protocol 3).
Protocol 3: Capping of Unreacted Amines
Capping is used to permanently block unreacted N-terminal amines to prevent the formation of deletion sequences in the final peptide.[9][10] This is a terminal step for the failed coupling; the synthesis proceeds with the next deprotection and coupling cycle.
Reagents:
-
Acetic Anhydride
-
A non-nucleophilic base (e.g., Pyridine or DIPEA)
-
DMF
Procedure:
-
After the final coupling attempt (e.g., after a failed double coupling), wash the resin thoroughly with DMF (3-5 times).
-
Prepare the capping solution. A common mixture is Acetic Anhydride/Pyridine/DMF. For example, a solution containing 50 equivalents of acetic anhydride and 50 equivalents of pyridine in DMF can be used.[10]
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times).
-
Perform a final Kaiser test (Protocol 1). The test should be negative, indicating that all free amines have been acetylated.
-
You can now proceed to the Fmoc deprotection step for the next amino acid in your sequence.
Protocol 4: Test Cleavage and HPLC Analysis
To quantitatively assess the efficiency of a problematic coupling, a small amount of peptide can be cleaved from the resin and analyzed.
Procedure:
-
After the this compound coupling and any subsequent capping, take a small amount of the dried peptide-resin (approx. 5-10 mg).
-
Prepare a cleavage cocktail appropriate for your resin and side-chain protecting groups (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water for many standard resins).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 1.5-2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and analyze by reverse-phase HPLC (RP-HPLC) and mass spectrometry (MS).[11][12] The presence and relative area of the peak corresponding to the desired peptide versus any deletion sequences (lacking the 3-Abz residue) will provide a quantitative measure of coupling efficiency.
Visualization of Key Workflows
Caption: A single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
By following these guidelines and protocols, researchers can effectively troubleshoot and overcome the challenges associated with the low coupling efficiency of this compound, leading to higher purity and yield of the desired peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. bachem.com [bachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation in Peptides Containing Fmoc-3-Abz-OH
This guide provides troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering aggregation issues during the solid-phase peptide synthesis (SPPS) of sequences containing the fluorescent unnatural amino acid, Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH).
Frequently Asked Questions (FAQs)
Q1: What causes peptide aggregation during solid-phase peptide synthesis (SPPS)?
A1: During SPPS, peptide aggregation is primarily caused by intermolecular hydrogen bonding between the growing peptide chains attached to the solid support.[1][2] This self-association can lead to the formation of stable secondary structures, like β-sheets, which physically block reactive sites.[2][3] This blockage hinders both the removal of the N-terminal Fmoc protecting group and the subsequent coupling of the next amino acid, resulting in lower yields and purity.[2][3]
Q2: Does the inclusion of this compound increase the risk of aggregation?
A2: Yes, incorporating this compound can increase the risk of aggregation. The aromatic and hydrophobic nature of the 3-aminobenzoic acid moiety, similar to other hydrophobic amino acids, can promote inter-chain interactions that lead to aggregation.[4][5] Furthermore, the bulky Fmoc group itself contributes to these hydrophobic interactions.
Q3: What are the common signs of on-resin peptide aggregation?
A3: Key indicators of on-resin aggregation include:
-
Poor Resin Swelling: The resin beads may clump together and fail to swell properly in the synthesis solvents.[4][6]
-
Incomplete or Slow Reactions: Both Fmoc deprotection and amino acid coupling steps may become sluggish or incomplete.[6]
-
Positive Colorimetric Tests: A positive Kaiser or TNBS test after a coupling step indicates the presence of unreacted free amines, signaling an incomplete reaction.[7] However, in cases of severe aggregation, these tests can give false negatives because the collapsed resin matrix prevents the test reagents from reaching the reactive sites.[2][8]
-
Physical Changes: The peptide-resin may appear clumpy or glassy.
-
Analytical Indicators: In continuous-flow synthesizers, a flattened and broadened Fmoc deprotection profile is a strong indicator of aggregation.[2][8]
Q4: What are the initial troubleshooting steps if I suspect aggregation?
A4: Start with simple modifications to your protocol:
-
Change Solvents: Switch from DMF to a better solvating solvent like N-Methyl-2-pyrrolidone (NMP).[4][5] You can also add co-solvents like DMSO (up to 25%) or chaotropic salts (e.g., 0.4 M LiCl) to the DMF to disrupt hydrogen bonds.[1][4][6]
-
Increase Reaction Times: Extend the coupling time for the this compound residue and subsequent amino acids.[2]
-
Use Stronger Reagents: Employ more potent coupling reagents like HATU, HCTU, or PyBOP, which are generally more effective for difficult sequences.[1][7]
-
Elevate Temperature: Increasing the reaction temperature (e.g., to 60°C) or using a microwave peptide synthesizer can provide the energy needed to disrupt secondary structures and improve reaction kinetics.[4][6][9]
Q5: My initial troubleshooting failed. What more advanced strategies can I employ?
A5: For persistent aggregation, incorporating backbone modifications is a highly effective strategy. These modifications introduce "kinks" into the peptide backbone, disrupting the formation of β-sheets.[10]
-
Pseudoproline Dipeptides: If your sequence contains a Serine or Threonine residue, you can substitute it and the preceding amino acid with a corresponding pseudoproline dipeptide. This is a very effective method for disrupting aggregation.[4][11]
-
Dmb/Hmb Protected Amino Acids: For sequences containing Glycine, using a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected dipeptide, such as Fmoc-Ala-(Dmb)Gly-OH, can prevent aggregation by sterically hindering inter-chain hydrogen bonding.[1][8] The protecting group is removed during the final TFA cleavage.[1] It is often recommended to insert one of these backbone-protected units every six to seven residues.[4]
Troubleshooting Guides
Logical Flow for Troubleshooting Aggregation Issues
This decision tree can help guide your troubleshooting process when you suspect peptide aggregation.
Caption: Troubleshooting decision tree for aggregation issues.
Quantitative Data Summary
The effectiveness of various anti-aggregation strategies can be significant, though it is highly dependent on the specific peptide sequence.
| Strategy | Peptide Sequence/Context | Reported Yield/Purity Improvement | Citation(s) |
| Pseudoproline Dipeptides | Highly aggregated sequences | Up to 10-fold increase in product yield | [7] |
| Synthesis of Aβ 1–42 | Crude yield increased from 33% to 57% | [7] | |
| Backbone Protection (Dmb) | Synthesis of a Gly-rich peptide | HPLC yield improved from 5% to 26% | [12] |
| Microwave-Assisted SPPS | Synthesis of Aβ 1–42 | Crude yield of 87% and purity of 67% | [7] |
| High-Temperature Synthesis | Synthesis of Aβ 1–42 | 21-22% yield at 40-55°C | [7] |
Experimental Protocols
Protocol 1: Incorporation of a Pseudoproline Dipeptide
This protocol describes the manual coupling of an Fmoc-protected pseudoproline dipeptide to disrupt aggregation.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
DIPEA (6 equivalents)
-
N-Methyl-2-pyrrolidone (NMP)
-
TNBS test reagents
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in NMP.
-
In a separate vessel, dissolve the pseudoproline dipeptide and HATU in a minimal volume of NMP.
-
Add DIPEA to the solution and allow it to pre-activate for 5 minutes.
-
Add the activated dipeptide solution to the peptide-resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Perform a TNBS test to confirm complete coupling. If the reaction is incomplete, extend the coupling time.[7]
-
Wash the resin thoroughly with NMP (5x) and proceed with the synthesis.
Protocol 2: Deprotection with a DBU-Containing Cocktail
This protocol is for situations where Fmoc deprotection is slow or incomplete due to aggregation.[10]
Materials:
-
Aggregated peptide-resin
-
Deprotection solution: 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 20% piperidine in DMF
-
DMF
Procedure:
-
Pre-wash: Wash the peptide-resin with DMF (3 x 1 min).
-
Deprotection: Add the DBU/piperidine/DMF solution to the resin and agitate for 10-15 minutes.
-
Second Treatment: Drain and repeat the deprotection step with a fresh portion of the reagent for another 10-15 minutes.
-
Washing: Wash the resin extensively with DMF (at least 6 x 1 min) to ensure all traces of DBU and piperidine are removed before proceeding to the coupling step.[10]
Workflow for Implementing Anti-Aggregation Strategies
Caption: General workflow for SPPS with aggregation checkpoints.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fmoc-3-Abz-OH Coupling
Welcome to the technical support center for optimizing the reaction time and efficiency of Fmoc-3-Abz-OH coupling in solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter when working with this compound.
Q1: My Kaiser test is positive after a standard 1-hour coupling of this compound. What does this mean and what is my first step?
A positive Kaiser test (indicated by a blue or purple color on the resin beads) signifies the presence of unreacted primary amines, meaning the coupling reaction is incomplete. This compound, with its rigid aromatic structure, can exhibit steric hindrance, slowing down the reaction kinetics compared to simpler aliphatic amino acids.
Initial Action: Double Coupling
The most straightforward first step is to perform a second coupling (double coupling). Immediately after the first coupling and subsequent washes, repeat the entire coupling procedure with a fresh solution of activated this compound. This is often sufficient to drive the reaction to completion.
Q2: I performed a double coupling, but the Kaiser test is still positive. What are my next steps?
If double coupling is insufficient, the issue may lie with the choice of coupling reagent or the reaction conditions. For sterically demanding amino acids like this compound, more potent activating reagents are often required.
Recommended Actions:
-
Switch to a more potent coupling reagent: Standard reagents like HBTU may not be efficient enough. Consider using HATU, HCTU, or PyBOP, which are known to be more effective for hindered couplings.
-
Extend the reaction time: For subsequent couplings with this compound, increase the initial coupling time from 1 hour to 2-4 hours. For particularly difficult sequences, an overnight coupling may be beneficial.
-
Increase the reaction temperature: Cautiously increasing the temperature to 40-50°C can enhance the reaction rate. However, be mindful that elevated temperatures can increase the risk of side reactions, such as racemization.
Q3: Are there any specific side reactions I should be aware of when using this compound?
While there are no widely reported side reactions unique to the 3-aminobenzoyl moiety, general side reactions common in Fmoc-SPPS can still occur:
-
Racemization: Although less of a concern for non-chiral this compound itself, be mindful of racemization of the preceding chiral amino acid, especially with prolonged activation times or elevated temperatures. Using additives like HOBt or Oxyma Pure can help suppress this.
-
Peptide Aggregation: Aromatic residues can contribute to on-resin peptide aggregation, where the growing peptide chains interact with each other, blocking the N-terminal amine from reacting. If you suspect aggregation, consider using solvents like N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts like LiCl to the coupling mixture.
Q4: How can I be sure that the Fmoc group was completely removed before the this compound coupling?
Incomplete removal of the Fmoc protecting group from the previous amino acid will prevent the coupling of this compound.
Verification Step:
Always perform a Kaiser test after the piperidine-mediated Fmoc deprotection step and subsequent washes. The resin beads should be a strong, uniform blue/purple, indicating the presence of free primary amines ready for the next coupling. If the test is negative or weak, repeat the deprotection step.
Data Presentation: Comparison of Coupling Reagents
The selection of a coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes the characteristics of common coupling reagents.
| Coupling Reagent | Class | Relative Reactivity | Recommended Use for this compound |
| HBTU/HCTU | Uronium/Aminium Salt | High | Effective for many couplings, but may require longer reaction times or double coupling for this compound. |
| HATU | Uronium/Aminium Salt | Very High | Highly recommended for difficult couplings due to its high reactivity and ability to minimize racemization.[1] |
| PyBOP | Phosphonium Salt | High | A good alternative to uronium salts, particularly when avoiding guanidinylation side reactions is a priority. |
| DIC/HOBt | Carbodiimide | Moderate | Generally slower and less effective for sterically hindered residues. May require significantly longer reaction times. |
| COMU | Uronium/Aminium Salt | Very High | A newer generation reagent with reactivity comparable to HATU, and it is considered safer than HOBt-based reagents.[1] |
Experimental Protocols
Below are detailed protocols for key experiments related to the optimization of this compound coupling.
Protocol 1: Standard Fmoc-SPPS Coupling Cycle
This protocol outlines a single coupling cycle in Fmoc-based solid-phase peptide synthesis.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, then drain.
-
Repeat with a fresh portion of 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of free primary amines.
-
-
Activation and Coupling (using HATU):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Immediately add the activation mixture to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours (extend to 2-4 hours for known difficult couplings).
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction's completion.
-
If the Kaiser test is positive, consider a second coupling (double coupling) by repeating step 3.
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times) to prepare for the next cycle.
-
Protocol 2: Qualitative Kaiser Test
The Kaiser test is a sensitive colorimetric assay to detect the presence of free primary amines.[2]
-
Sample Preparation:
-
Remove a small sample of resin beads (approximately 10-15 beads) from the reaction vessel.
-
Place the beads in a small test tube and wash them thoroughly with a solvent such as DCM or DMF to remove any residual reagents. Decant the solvent.
-
-
Reagent Addition:
-
Add 2-3 drops of Reagent A (Potassium cyanide in pyridine). Caution: KCN is highly toxic. Handle with appropriate safety measures in a fume hood.
-
Add 2-3 drops of Reagent B (Ninhydrin in n-butanol).
-
Add 2-3 drops of Reagent C (Phenol in n-butanol).
-
-
Incubation: Heat the test tube at 100-110°C for 5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): Intense blue color on the beads and/or in the solution.
-
Negative Result (Complete Coupling): Yellow or colorless solution and beads.
-
Protocol 3: Peptide Cleavage from Resin
This is a general protocol for cleaving the final peptide from the resin and removing side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a vacuum.
-
Cleavage:
-
Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Troubleshooting Workflow for Incomplete this compound Coupling
Caption: A logical workflow for troubleshooting incomplete this compound coupling.
General Fmoc-SPPS Cycle
Caption: A diagram illustrating the key stages of a single Fmoc-SPPS cycle.
References
Technical Support Center: Fmoc-3-Aminobenzoic Acid in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-3-aminobenzoic acid in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating Fmoc-3-aminobenzoic acid into a peptide sequence?
A1: The primary challenges associated with Fmoc-3-aminobenzoic acid are related to its aromatic nature and potentially reduced reactivity compared to standard aliphatic amino acids. Key issues include:
-
Incomplete Coupling: The electron-withdrawing nature of the benzoic acid ring can deactivate the amino group, making acylation more difficult.[1]
-
Aggregation: Peptides containing aromatic residues have a higher tendency to aggregate, which can hinder both coupling and deprotection steps.[2][3][4]
-
Solubility: While generally soluble in common SPPS solvents like DMF and NMP, issues can arise with longer peptide chains containing multiple hydrophobic or aromatic residues.[5][6]
Q2: How can I improve the coupling efficiency of Fmoc-3-aminobenzoic acid?
A2: To improve coupling efficiency, consider the following strategies:
-
Use a stronger coupling reagent: Reagents like HATU, HCTU, or PyAOP are often more effective for difficult couplings than standard reagents like HBTU or DIC/HOBt.[7][8]
-
Double coupling: Repeating the coupling step with fresh reagents can help drive the reaction to completion.
-
Extended coupling time: Increasing the reaction time to 2-4 hours or even overnight can improve yields.
-
Monitor the reaction: Use a qualitative method like the Kaiser test to check for the presence of free amines, indicating an incomplete reaction.[9][10][11] Note that the Kaiser test may be less reliable for aromatic amines, potentially giving a false negative or a different color.
Q3: Are there specific side reactions I should be aware of when using Fmoc-3-aminobenzoic acid?
A3: While specific side reactions for Fmoc-3-aminobenzoic acid are not extensively documented in readily available literature, based on its structure and the behavior of similar compounds like 3,4-diaminobenzoic acid, potential side reactions to consider include:
-
Over-acylation: If the subsequent amino acid is activated with a highly reactive coupling agent, there is a possibility of acylation on the benzene ring, although this is less likely than with more activated aromatic systems.
-
Hydrolysis of the activated ester: The activated ester of Fmoc-3-aminobenzoic acid may be prone to hydrolysis, especially with extended pre-activation times or the presence of residual water in the reaction solvents.[12][13][14]
-
Formation of deletion sequences: This is a general issue in SPPS that can be exacerbated by the difficult coupling of Fmoc-3-aminobenzoic acid. If the coupling is incomplete, the subsequent amino acid will be added to the unreacted peptide chain, leading to a mixed product.
Q4: Can I use the standard Kaiser test to monitor the coupling of Fmoc-3-aminobenzoic acid?
A4: The Kaiser test is generally used for primary amines.[9] While the amino group on 3-aminobenzoic acid is primary, its aromatic nature might affect the reaction with ninhydrin, potentially leading to a different color change or a less intense result compared to aliphatic amines. It is advisable to perform a control test with a known successfully coupled resin to establish a baseline for a negative result. For critical applications, alternative monitoring techniques like a bromophenol blue test could be considered.[11]
Troubleshooting Guides
Problem 1: Incomplete Coupling of Fmoc-3-aminobenzoic acid
Symptoms:
-
Positive Kaiser test (or ambiguous color) after the coupling step.
-
Low yield of the final peptide.
-
Presence of deletion sequences in the final product, as identified by HPLC-MS.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Reagent Quality | Ensure that the Fmoc-3-aminobenzoic acid, coupling reagents, and solvents are of high purity and anhydrous. Degraded reagents or wet solvents can significantly reduce coupling efficiency. |
| 2 | Optimize Coupling Reagent | Switch to a more potent coupling reagent. See the comparison table below. |
| 3 | Increase Reagent Excess | Use a higher excess of Fmoc-3-aminobenzoic acid and coupling reagents (e.g., 3-5 equivalents). |
| 4 | Perform a Double Coupling | After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid. |
| 5 | Extend Reaction Time | Increase the coupling time to 2-4 hours or allow the reaction to proceed overnight at room temperature. |
| 6 | Change Solvent | In cases of suspected on-resin aggregation, switching from DMF to NMP or using a mixture of solvents (e.g., DMF/DMSO) can improve solvation and coupling efficiency.[5][6] |
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Relative Potency | Notes |
| DIC/HOBt | Standard | Cost-effective, but may be insufficient for sterically hindered or electron-deficient amino acids. |
| HBTU/TBTU | High | Generally effective for most couplings. |
| HATU/HCTU | Very High | Recommended for difficult couplings, including aromatic and sterically hindered amino acids. Often provides faster reaction rates and higher yields.[7] |
| PyAOP/PyBOP | Very High | Phosphonium-based reagents that are also very effective for challenging couplings. |
Problem 2: Peptide Aggregation During or After Incorporation of Fmoc-3-aminobenzoic acid
Symptoms:
-
Swelling of the resin decreases.
-
Slow or incomplete Fmoc deprotection and/or coupling steps.
-
Formation of a gel-like substance in the reaction vessel.
-
Low final peptide yield and poor purity.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Solvent Disruption | Switch from DMF to NMP, or use a mixture of DMF and DMSO (up to 25% DMSO) to disrupt secondary structures.[5][15] |
| 2 | Chaotropic Salts | Add a chaotropic salt like LiCl (0.5-1 M) to the reaction mixture to break up hydrogen bonds that contribute to aggregation. |
| 3 | Elevated Temperature | Perform the coupling at a slightly elevated temperature (e.g., 30-40°C) to disrupt aggregation. Use with caution as this can increase the risk of side reactions like racemization. |
| 4 | Microwave Synthesis | Utilize a microwave peptide synthesizer, as the rapid heating can significantly reduce aggregation and improve reaction kinetics. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-3-aminobenzoic acid
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-3-aminobenzoic acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads to check for completion of the coupling.[9][11]
Protocol 2: Kaiser Test for Free Primary Amines
-
Sample Preparation: Take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube. Wash the beads with ethanol.
-
Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
-
-
Heating: Heat the test tube at 100-110°C for 5 minutes.
-
Observation:
-
Blue beads: Incomplete coupling (free primary amines are present). Recoupling is necessary.
-
Yellow/Colorless beads: Complete coupling (no free primary amines).
-
Visualizations
References
- 1. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Influence of short peptides with aromatic amino acid residues on aggregation properties of serum amyloid A and its fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Aromatic Side Chains in Amyloid β-Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
Technical Support Center: Enhancing Yield in Fmoc-3-Abz-OH Peptide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for improving the yield and purity of peptides containing 3-Aminobenzoic acid (Fmoc-3-Abz-OH).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with incorporating this compound into a peptide sequence?
A1: The primary challenges with this compound in solid-phase peptide synthesis (SPPS) often revolve around its aromatic and rigid structure. This can lead to:
-
Low Coupling Efficiency: The electron-withdrawing nature of the aromatic ring can deactivate the carboxyl group, making it less reactive towards coupling.
-
Peptide Aggregation: The hydrophobic and aromatic nature of the 3-Abz residue can promote inter-chain and intra-chain aggregation, especially in longer or hydrophobic peptide sequences. This aggregation can hinder reagent access to the reactive sites, leading to incomplete reactions.[1][2]
-
Solubility Issues: While this compound is generally soluble in common SPPS solvents like DMF and NMP, peptides containing this residue may exhibit poor solubility, complicating synthesis and purification.
Q2: Why is my Kaiser test not reliable after the coupling of this compound?
A2: The Kaiser test is used to detect free primary amines. However, the amino group of 3-aminobenzoic acid is an aniline-like, aromatic amine. These amines are generally less nucleophilic and may not react as readily with the ninhydrin reagent in the Kaiser test, potentially giving a false negative or a weak positive result even if the coupling was incomplete.[3] It is advisable to use alternative methods to monitor the reaction, such as a test cleavage and analysis by mass spectrometry.
Q3: Can I use standard coupling reagents for this compound?
A3: While standard coupling reagents can be used, their efficiency may be lower due to the nature of this compound. For difficult couplings involving sterically hindered or less reactive amino acids, more potent coupling reagents are often recommended.
Troubleshooting Guides
Issue 1: Low Yield of the Target Peptide
Symptom: The final yield of the purified peptide containing 3-Abz is significantly lower than expected.
Possible Causes & Solutions:
-
Incomplete Coupling of this compound: The unique structure of 3-Abz can lead to slower reaction kinetics.
-
Solution: Employ a more potent coupling reagent, extend the coupling time, or perform a double coupling.
-
-
Peptide Aggregation: The aromatic side chain of 3-Abz can induce aggregation of the growing peptide chain on the resin.
-
Solution: Use aggregation-disrupting additives, switch to a more suitable solvent, or incorporate pseudoproline dipeptides in the sequence if possible.
-
-
Premature Chain Termination: Inefficient coupling can lead to unreacted amino groups that get capped in the subsequent step, terminating the peptide chain.
-
Solution: Optimize the coupling conditions for this compound to ensure complete reaction before capping.
-
Issue 2: Presence of Deletion Sequences in the Final Product
Symptom: Mass spectrometry analysis of the crude product shows a significant peak corresponding to the peptide sequence missing the 3-Abz residue.
Possible Causes & Solutions:
-
Failed Coupling of this compound: This is the most direct cause of a deletion sequence.
-
Solution: Re-evaluate your coupling protocol. Consider using a more powerful activating agent like HATU or HCTU. A double coupling with fresh reagents can also be effective.
-
-
Poor Resin Swelling: Aggregation can cause the resin to swell poorly, limiting reagent access.
-
Solution: Ensure adequate resin swelling before and during the coupling step. Solvents like NMP or the addition of a small amount of DMSO can improve swelling.[4]
-
Issue 3: Difficulty in Purifying the Crude Peptide
Symptom: The crude peptide shows a complex HPLC profile with multiple, closely eluting peaks, making purification challenging.
Possible Causes & Solutions:
-
Side Reactions: Incomplete coupling and subsequent side reactions can lead to a variety of closely related impurities.
-
Solution: A thorough optimization of the coupling step for this compound is crucial. Ensure all reagents are fresh and anhydrous.
-
-
Aggregation during Purification: The final peptide may aggregate in the purification buffer.
-
Solution: Optimize the purification conditions. This may include using organic modifiers, adjusting the pH, or adding chaotropic agents to the mobile phase.
-
Data Presentation
Table 1: Recommended Coupling Reagents for this compound
| Coupling Reagent | Class | Relative Reactivity | Notes |
| DIC/Oxyma | Carbodiimide | Moderate | A good starting point, but may require longer reaction times or double coupling for 3-Abz. |
| HBTU/DIEA | Uronium/Aminium Salt | High | Generally effective for most amino acids, including those that are slightly hindered. |
| HATU/DIEA | Uronium/Aminium Salt | Very High | Often the reagent of choice for difficult or sterically hindered couplings. Recommended for this compound. |
| PyBOP/DIEA | Phosphonium Salt | High | Another effective reagent for hindered couplings, though the byproducts can be more difficult to wash away. |
Table 2: Troubleshooting Summary for Low Yield with this compound
| Symptom | Potential Cause | Recommended Action |
| Low final peptide yield | Incomplete coupling of 3-Abz | Switch to a more potent coupling reagent (e.g., HATU). Extend coupling time to 2-4 hours or perform a double coupling. |
| Peptide aggregation | Use NMP instead of DMF as the primary solvent. Consider adding a small percentage of DMSO. | |
| Significant deletion of 3-Abz | Failed coupling reaction | Perform a test cleavage after the 3-Abz coupling step to confirm its incorporation. Optimize coupling conditions as needed. |
| Difficult purification | Multiple side products | Ensure high-purity reagents and anhydrous conditions. Optimize the coupling reaction to minimize incomplete reactions. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes. Perform the Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 2 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Monitoring (Optional): Perform a test cleavage on a small amount of resin and analyze by mass spectrometry to confirm the incorporation of the 3-Abz residue.
Protocol 2: Troubleshooting with a Double Coupling
-
Follow steps 1-4 of Protocol 1.
-
After the first coupling and washing, repeat steps 2 and 3 with a fresh solution of activated this compound.
-
After the second coupling, wash the resin thoroughly with DMF (5 x 1 min).
Mandatory Visualization
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Caption: Troubleshooting workflow for low yield in this compound peptide synthesis.
References
Fmoc-3-Abz-OH purity issues and purification techniques
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purity issues and purification techniques for Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its use in solid-phase peptide synthesis (SPPS) and other applications.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercially available this compound typically has a purity of ≥97% or ≥98%, as determined by HPLC.[1][2][3] It is generally supplied as a white to off-white powder and should be stored at 2-8°C.[1][3]
Q2: What are the most common impurities found in this compound?
A2: Impurities in this compound can originate from its synthesis, storage, or handling. These are categorized as:
-
Synthesis-Related Impurities:
-
Free 3-Aminobenzoic Acid (H-3-Abz-OH): Results from incomplete Fmoc protection or degradation of the product. Its presence can lead to double incorporation in peptide synthesis.[4]
-
Fmoc-Dipeptide (Fmoc-3-Abz-3-Abz-OH): Can form if Fmoc-Cl is used as the Fmoc-donating reagent.[4] Using Fmoc-OSu generally results in a cleaner reaction profile.[4]
-
β-Alanine Derivatives (Fmoc-β-Ala-OH and Fmoc-β-Ala-3-Abz-OH): These impurities can arise from rearrangements of the Fmoc-donating reagent (Fmoc-OSu) during synthesis.[5][6] Their presence can lead to the insertion of a β-alanine residue into the peptide sequence.[7]
-
-
Process-Related Impurities:
-
Residual Solvents: Solvents used during synthesis and purification, such as ethyl acetate, can remain in the final product.
-
Acetic Acid: A particularly problematic impurity that can arise from the hydrolysis of ethyl acetate. Acetic acid can act as a capping agent in SPPS, leading to truncated peptide sequences.[8]
-
-
Degradation Products:
-
Dibenzofulvene (DBF)-Adducts: Premature cleavage of the Fmoc group, often induced by basic conditions or prolonged heating, can generate DBF, which can form colored adducts.
-
Q3: How do these impurities affect my solid-phase peptide synthesis (SPPS)?
A3: The presence of impurities in this compound can significantly impact the outcome of your peptide synthesis:
-
Truncated Peptides: Acetic acid can cap the growing peptide chain, preventing further elongation.[8]
-
Deletion Sequences: Poor solubility of this compound or its impurities can lead to inefficient coupling and skipped residues.
-
Insertion Peptides: The presence of Fmoc-β-Ala-OH or related dipeptide impurities can lead to the incorporation of an extra amino acid residue.[6][7]
-
Difficult Purification: A higher impurity profile in the starting material will complicate the purification of the final peptide.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis and use of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity on Analytical HPLC | Presence of starting materials, by-products, or degradation products. | Purify the this compound using recrystallization or flash chromatography. (See Experimental Protocols section). |
| Extra Peaks in HPLC Chromatogram | Presence of impurities such as dipeptides or β-alanine derivatives. | Identify impurities by spiking with known standards or using LC-MS for mass identification.[5] |
| Broad or Tailing Peaks in HPLC | Poor column condition, inappropriate mobile phase pH, or co-elution of impurities. | Ensure the HPLC column is properly equilibrated. Adjust the mobile phase composition and pH. Consider a column with different selectivity. |
| Yellowish Discoloration of the Powder | Presence of dibenzofulvene (DBF) adducts due to partial degradation. | This indicates potential degradation. While purification can remove colored impurities, it is best to use high-purity starting material. Store the compound under recommended conditions (2-8°C, dry, dark). |
| Poor Solubility in SPPS Solvents (e.g., DMF, NMP) | The compound may require assistance to dissolve. Impurities can also affect solubility. | Use sonication or gentle warming to aid dissolution. Ensure solvents are anhydrous, as water can decrease solubility.[9] |
Purification Techniques
For experiments requiring higher purity, this compound can be purified using the following methods.
Data on Purification Methods
| Purification Method | Typical Solvents/Conditions | Expected Purity | Advantages | Disadvantages |
| Recrystallization | Ethyl acetate/Hexane, Dichloromethane/Hexane, Toluene, Ethanol/Water | >99% | Cost-effective, good for removing less soluble or more soluble impurities. | Can have lower recovery; requires finding a suitable solvent system. |
| Flash Column Chromatography | Silica gel with a gradient of Ethyl Acetate in Hexane or Methanol in Dichloromethane. | >99% | High resolution for separating closely related impurities. | More time-consuming and requires more solvent than recrystallization. |
| Preparative HPLC | Reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA. | >99.5% | Highest resolution for achieving very high purity. | Expensive, lower capacity, requires removal of TFA salt. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is a general procedure that can be optimized for this compound.
-
Solvent Selection: Empirically determine a suitable solvent system. A good system is one where this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common systems for Fmoc-amino acids include ethyl acetate/hexane and dichloromethane/hexane.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the hot primary solvent (e.g., ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in a refrigerator or an ice bath (0-4°C) for several hours.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold secondary solvent (e.g., hexane).
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification of this compound by Flash Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane.
-
Elution: Elute the column with a suitable mobile phase, such as a gradient of ethyl acetate in hexane. The polarity of the gradient should be optimized based on TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Analysis of this compound Purity by HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 301 nm.
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
Visualizing Workflows
Troubleshooting Workflow for Purity Issues
Caption: Troubleshooting workflow for this compound purity issues.
Purification Method Selection Guide
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 3. This compound = 98.0 HPLC 185116-42-1 [sigmaaldrich.com]
- 4. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Capping Unreacted Amines After Incomplete Fmoc-3-Abz-OH Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with capping unreacted amines following an incomplete coupling of Fmoc-3-Abz-OH during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Issue: Positive Kaiser Test After this compound Coupling
A positive Kaiser test (indicated by a blue or purple color on the resin beads) after the coupling step confirms the presence of unreacted primary amines.[1] This is a common issue when coupling sterically hindered amino acids.
Initial Troubleshooting Steps:
-
Double Coupling: Immediately perform a second coupling step with a fresh solution of activated this compound.[2] This is often the simplest and most effective first step to drive the reaction to completion.
-
Optimize Coupling Conditions:
-
Increase Reaction Time: Extend the coupling time to allow for the sterically hindered amino acid to react more fully.[3]
-
Increase Reagent Equivalents: Use a higher excess of this compound and the coupling reagent.[3]
-
Elevated Temperature: Cautiously increase the reaction temperature. This can help overcome the activation energy barrier associated with steric hindrance but should be done with care to avoid potential side reactions.[4]
-
If Coupling Remains Incomplete:
If the Kaiser test remains positive after troubleshooting the coupling reaction, it is crucial to cap the unreacted amines to prevent the formation of deletion sequences in the final peptide product.[5][6]
Frequently Asked Questions (FAQs)
Q1: Why is capping necessary after an incomplete coupling reaction?
Capping is a critical step in SPPS to terminate peptide chains that have failed to react with the incoming amino acid.[1] This is achieved by acetylating the free N-terminal amine groups, rendering them unreactive in subsequent coupling cycles.[5] This prevents the formation of deletion sequences, which are often difficult to separate from the desired peptide during purification, thus improving the purity of the final product.[6][7]
Q2: What is the standard reagent for capping unreacted amines?
The most widely used and universally accepted capping agent is acetic anhydride.[5] It is typically used in a solution with a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[1]
Q3: How do I perform a standard capping procedure?
A standard capping procedure involves treating the peptide-resin with a freshly prepared solution of acetic anhydride and a base. The resin is gently agitated in this solution for a set period, after which it is thoroughly washed to remove excess capping reagents and byproducts.[8][9]
Q4: How can I confirm that the capping reaction is complete?
The completion of the capping reaction can be monitored using the Kaiser test.[10] A negative Kaiser test (yellow or colorless beads) indicates that all the free primary amines have been successfully acetylated.[10] If the test is still positive, the capping step should be repeated.[8]
Q5: Are there any alternatives to acetic anhydride for capping?
Yes, while acetic anhydride is the most common, other reagents can be used. For instance, N-acetylimidazole can be employed as an alternative acetylating agent. In some specific cases, particularly with sensitive amino acids, milder conditions using activated acetic acid (e.g., with HBTU/DIPEA) may be considered. Propionic anhydride is another alternative, which results in a propionyl cap instead of an acetyl cap.[10][11]
Experimental Protocols
Protocol 1: Standard Capping with Acetic Anhydride and Pyridine
This protocol outlines the standard procedure for capping unreacted amines on the resin.
-
Washing: Following the incomplete coupling attempt and subsequent washes with DMF, ensure the resin is well-drained.[8]
-
Reagent Preparation: Prepare the capping solution fresh by mixing acetic anhydride and pyridine. A common ratio is 3:2 (v/v) of acetic anhydride to pyridine.[9] Another option is a 1:1 ratio.[1]
-
Capping Reaction: Add the capping solution to the reaction vessel, ensuring the resin is fully submerged and suspended.[5]
-
Incubation: Gently agitate the mixture at room temperature for 30 minutes.[8][9]
-
Post-Capping Wash: Drain the capping solution and wash the resin extensively with DMF (typically 3-5 times) to remove all residual reagents and byproducts.[5]
-
Verification (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines.[8] If the test is positive, repeat the capping procedure.
Protocol 2: Capping with Acetic Anhydride and DIPEA
This protocol is an alternative to using pyridine.
-
Washing: As in Protocol 1, wash the resin with DMF and drain.
-
Reagent Preparation: Prepare a fresh capping solution. A common composition is a mixture of acetic anhydride, DIPEA, and DMF.
-
Capping Reaction: Add the capping solution to the resin.
-
Incubation: Agitate the mixture at room temperature for 5-30 minutes.
-
Post-Capping Wash: Drain and wash the resin thoroughly with DMF.
-
Verification: Perform a Kaiser test to ensure complete capping.
Data Presentation
Table 1: Comparison of Common Capping Mixtures
| Capping Mixture Components | Typical Ratios | Reaction Time (min) | Notes |
| Acetic Anhydride / Pyridine / DMF | 1:1:3 (v/v/v) | 5 | A rapid and effective capping mixture.[12] |
| Acetic Anhydride / Pyridine | 3:2 (v/v) | 30 | A commonly used formulation.[9] |
| Acetic Anhydride / DIPEA / DMF | - | 5-30 | DIPEA is a non-nucleophilic base often preferred over pyridine.[5] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mesalabs.com [mesalabs.com]
Technical Support Center: Fmoc-3-Abz-OH Solubility in DMF
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Fmoc-3-Abz-OH in N,N-Dimethylformamide (DMF) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, or 3-(Fmoc-amino)benzoic acid, is an amino acid derivative widely used in peptide synthesis and drug development.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is crucial for the selective protection of the amino group during solid-phase peptide synthesis (SPPS), allowing for the efficient creation of complex peptides.[1][] Its applications extend to bioconjugation, where it is used to attach biomolecules to surfaces, and in materials science for the synthesis of functionalized materials like hydrogels.[1]
Q2: Why is my this compound not dissolving in DMF at room temperature?
Several factors can contribute to poor solubility of Fmoc-amino acids like this compound in DMF:
-
Compound Purity: Impurities or residual salts from the synthesis of this compound can significantly lower its solubility. Ensure you are using a high-purity grade of the compound.
-
Solvent Quality: The purity of DMF is critical. Over time, DMF can degrade to form dimethylamine, which can not only affect solubility but also cause premature removal of the Fmoc group.[3][4] Always use high-purity, amine-free DMF.
-
Intermolecular Interactions: The bulky and nonpolar Fmoc group can lead to intermolecular aggregation, reducing the effective solubility of the compound.[3][5]
-
Concentration: You may be attempting to prepare a solution that is above the saturation point of this compound in DMF at room temperature.
Q3: How does temperature affect the solubility of this compound in DMF?
Generally, the solubility of solids in liquids increases with temperature. Gentle warming can be an effective method to dissolve this compound in DMF.[3] However, it is crucial to avoid excessive or prolonged heating, as this can lead to the degradation of the Fmoc-amino acid.
Q4: Can I use a solvent other than DMF to dissolve this compound?
While DMF is the most common solvent for SPPS, other polar aprotic solvents can be used. N-Methyl-2-pyrrolidone (NMP) is a common alternative with a higher solvating power for some sequences.[3][4] For particularly difficult cases, solvent mixtures containing Dimethyl Sulfoxide (DMSO) can enhance solubility.[3]
Troubleshooting Guide
Issue: this compound does not fully dissolve in DMF.
This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound in DMF.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound in DMF.
Data Presentation
| Solvent System | Qualitative Solubility | Recommendations and Remarks |
| N,N-Dimethylformamide (DMF) | Good to Moderate | The most common solvent for SPPS. Solubility can be influenced by purity and water content.[3][4] |
| N-Methyl-2-pyrrolidone (NMP) | Good to Excellent | Often a stronger solvent than DMF for aggregating sequences.[3][4] |
| Dimethyl Sulfoxide (DMSO) | Excellent | Can be used as a co-solvent with DMF to enhance solubility.[3] |
| DMF / DMSO Mixture (e.g., 9:1 v/v) | Excellent | A small amount of DMSO can significantly improve the solubility of difficult compounds. |
| Dichloromethane (DCM) | Low to Moderate | Generally less effective than DMF or NMP for dissolving polar Fmoc-amino acids. |
| Water | Sparingly Soluble | The hydrophobic Fmoc group limits solubility in aqueous solutions.[4] |
Experimental Protocols
Protocol 1: Standard Procedure for Dissolving this compound in DMF
This protocol describes the standard method for preparing a solution of this compound in DMF for use in peptide synthesis.
Materials:
-
This compound
-
High-purity, amine-free DMF
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the calculated volume of DMF to achieve the target concentration.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If undissolved solid remains, place the vial in a sonicator bath for 10-15 minutes.
-
If solubility is still an issue, gently warm the solution in a water bath to 30-40°C with intermittent vortexing.
-
Once the this compound is fully dissolved, allow the solution to cool to room temperature before use in your experiment.
Protocol 2: Quantitative Determination of this compound Solubility in DMF
This protocol outlines a method to determine the saturation solubility of this compound in DMF at a specific temperature.
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the quantitative solubility of this compound.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of DMF (e.g., 1 mL).
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable volume of DMF to a concentration that falls within the linear range of your HPLC's calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound in DMF with known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the diluted sample into the HPLC and determine its peak area.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in DMF at the specified temperature.
-
References
Technical Support Center: Minimizing Racemization in Fmoc-Protected Amino Acid Peptide Synthesis
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization when using Fmoc-protected amino acids.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue?
A1: Racemization is the conversion of a chiral amino acid from its desired L-enantiomer into a mixture of both L- and D-enantiomers during the synthesis process.[1][2] The precise stereochemistry of each amino acid is crucial for the final three-dimensional structure and biological activity of a peptide. The incorporation of a D-amino acid in place of an L-amino acid can lead to misfolded, inactive, or even immunogenic peptide therapeutics, thereby compromising research and drug development outcomes.
Q2: What are the primary mechanisms of racemization during Fmoc-SPPS?
A2: Racemization in peptide synthesis primarily occurs through two mechanisms:
-
Oxazolone Formation: The activated carboxylic acid of the Fmoc-amino acid can cyclize to form a planar oxazolone intermediate. This intermediate is susceptible to proton abstraction at the chiral center, leading to a loss of stereochemical integrity. The incoming amine can then attack the oxazolone from either side, resulting in a mixture of L- and D-isomers.[1]
-
Direct Enolization: A base can directly abstract the alpha-proton of the activated amino acid, forming a planar enolate intermediate, which can then be protonated from either side to yield a racemic mixture.[3][4]
Q3: Which amino acids are most susceptible to racemization?
A3: Cysteine (Cys) and Histidine (His) are particularly prone to racemization.[2][5] Aspartic acid (Asp) and Serine (Ser) can also be susceptible, especially under certain reaction conditions.[2][6][7][8] The specific side chain of the amino acid plays a significant role in its susceptibility to racemization.[2]
Q4: How can I detect and quantify the extent of racemization in my synthetic peptide?
A4: The most common and reliable methods for detecting and quantifying racemization involve:
-
Chiral High-Performance Liquid Chromatography (HPLC): After total hydrolysis of the peptide, the resulting amino acids can be separated on a chiral column to resolve the D- and L-enantiomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The hydrolyzed amino acids are derivatized with a chiral reagent and then analyzed by GC-MS.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to HPLC, but with mass spectrometric detection for enhanced sensitivity and specificity.[9]
-
Capillary Electrophoresis: This technique can be used to separate the optical isomers of a peptide without the need for hydrolysis, allowing for the determination of racemization at specific sites.[10]
Troubleshooting Guides
Issue 1: High levels of racemization detected in the final peptide, particularly with Cysteine or Histidine residues.
This is a common issue, as Cysteine and Histidine are highly susceptible to racemization during coupling reactions.[2][5]
Troubleshooting Steps & Solutions
-
Review Your Coupling Method: Base-mediated activation methods, such as those using uronium or phosphonium reagents (e.g., HBTU, HATU) with a tertiary amine base (e.g., DIPEA, NMM), are known to promote racemization, especially for Cys and His.[11][12]
-
Evaluate the Base Used: The type and concentration of the base can significantly impact racemization. Stronger, less sterically hindered bases can increase the rate of racemization.[2][13]
-
Optimize Reaction Temperature: Elevated temperatures, often employed in microwave-assisted peptide synthesis to speed up reactions, can also accelerate racemization.[2][7]
-
Consider Side-Chain Protection: For Histidine, the unprotected imidazole side chain can catalyze racemization.[16] For Cysteine, the type of thiol protecting group can influence the extent of racemization.
-
Recommended Solution (Histidine): Use a side-chain protected Fmoc-His derivative. Protecting the π-imidazole nitrogen with a group like methoxybenzyl (Mbm) can significantly reduce racemization.[5][12]
-
Recommended Solution (Cysteine): The choice of S-protecting group is crucial. The Tetrahydropyranyl (Thp) protecting group has been shown to be superior to the more common Trityl (Trt) group in minimizing racemization.[11]
-
Issue 2: Increased racemization observed in Aspartic Acid-containing peptides.
This issue is often linked to the formation of an aspartimide intermediate, which can subsequently lead to racemization.[6][7]
Troubleshooting Steps & Solutions
-
Modify the Deprotection Solution: The piperidine solution used for Fmoc deprotection can promote aspartimide formation.
-
Utilize Backbone Protection: Incorporating a backbone-protecting group on the nitrogen of the amino acid preceding the aspartic acid can prevent aspartimide formation.
-
Recommended Solution: Use a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acid before the Asp residue.[5]
-
Data Presentation: Impact of Coupling Additives and Reagents on Racemization
The choice of coupling reagents and additives is a critical factor in controlling racemization. The following tables summarize quantitative data on the effectiveness of different strategies.
Table 1: Comparison of Coupling Additives in Suppressing Racemization
| Coupling Additive | Coupling Reagent | Base | Pre-activation | % Racemization (D:L ratio) | Reference |
| HOBt | DIC | N/A | No | Low | [15] |
| HOAt | DIC | N/A | No | Very Low | [1] |
| HOBt + CuCl2 | Carbodiimide | N/A | No | Eliminated | [17] |
Table 2: Racemization of Cysteine with Different S-Protecting Groups and Coupling Conditions
| Fmoc-Cys Derivative | Coupling Method | % Racemization | Reference |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3% | |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8% | |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74% |
Table 3: Effect of Coupling Reagent on Racemization of Sensitive Amino Acids
| Amino Acid | Coupling Reagent/Base | % Racemization | Reference |
| Fmoc-L-His(Trt)-OH | HATU/NMM | High | [18] |
| Fmoc-L-Cys(Trt)-OH | HATU/NMM | Moderate to High | [18] |
| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | Negligible | [18] |
| Fmoc-L-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8% | [12] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 0.3% | [12] |
Experimental Protocols
Protocol 1: General Procedure for a Coupling Cycle in SPPS to Minimize Racemization
This protocol outlines a standard coupling cycle designed to minimize racemization, particularly for sensitive amino acids.
-
Resin Preparation: Swell the peptide-resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation (Carbodiimide Method):
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents) and an additive such as HOBt or OxymaPure (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the solution.
-
Allow the mixture to pre-activate for a short period (1-2 minutes).
-
-
Coupling: Add the activated amino acid solution to the washed peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours, or until a ninhydrin test indicates complete coupling. For sensitive residues, consider performing the coupling at 0°C.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
Protocol 2: Chiral Amino Acid Analysis by HPLC to Quantify Racemization
This protocol provides a general workflow for the analysis of D/L amino acid ratios using a chiral stationary phase.
-
Peptide Hydrolysis:
-
Place a known amount of the purified, lyophilized peptide into a hydrolysis tube.
-
Add 6 M HCl.
-
Seal the tube under vacuum.
-
Heat the sample at 110°C for 24 hours.
-
After hydrolysis, cool the tube, open it, and evaporate the HCl to dryness.
-
-
Sample Preparation:
-
Reconstitute the dried amino acid hydrolysate in a suitable buffer (e.g., 0.1 M HCl).
-
The sample may require derivatization with a fluorogenic agent (e.g., o-phthalaldehyde/N-acetyl-L-cysteine) depending on the detection method and column.
-
-
HPLC Analysis:
-
Equilibrate a chiral HPLC column (e.g., a C18 column coated with a chiral selector) with the mobile phase.
-
Inject the prepared sample.
-
Run an isocratic or gradient elution method optimized for the separation of the amino acid enantiomers of interest.
-
Detect the separated enantiomers using a UV or fluorescence detector.
-
-
Quantification:
-
Identify the peaks corresponding to the L- and D-enantiomers by comparing their retention times to those of pure standards.
-
Calculate the percentage of the D-enantiomer by integrating the peak areas: % D-isomer = [Area(D) / (Area(D) + Area(L))] * 100.
-
Visualizations
Caption: Mechanisms of racemization and the role of additives.
Caption: Troubleshooting workflow for high racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. benchchem.com [benchchem.com]
- 10. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. mesalabs.com [mesalabs.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kaiser Test for Fmoc-3-Abz-OH Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Kaiser test to monitor the coupling efficiency of Fmoc-3-Abz-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the Kaiser test and why is it used in solid-phase peptide synthesis?
The Kaiser test, also known as the ninhydrin test, is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1][2][3][4][5] In SPPS, it is a critical in-process control to monitor the completeness of two key steps:
-
Fmoc Deprotection: A positive test (intense blue color) after the Fmoc removal step confirms the successful deprotection of the N-terminal amine, making it available for the next coupling reaction.[1][6]
-
Amino Acid Coupling: A negative test (yellow or colorless solution) after the coupling step indicates that the N-terminal amine has been successfully acylated, and the peptide chain is ready for the next cycle.[1][7]
Q2: How do I interpret the results of the Kaiser test?
The interpretation is based on the color of the resin beads and the surrounding solution after performing the test.
| Observation | Interpretation | Recommended Action |
| Intense blue beads and/or solution | Positive: Incomplete coupling; free primary amines are present.[2][3][8] | Recouple the amino acid.[3][9] If the test is still positive, consider capping the unreacted amines.[3][8] |
| Yellow or colorless beads and solution | Negative: Complete coupling; no free primary amines detected.[7][8] | Proceed to the next deprotection step. |
| Reddish-brown color | Ambiguous: May indicate the presence of a secondary amine or a very low level of free primary amines.[3][8] | For N-aryl amino acids like 3-Abz-OH, this could be a false negative. Consider an alternative test for confirmation. |
| Dark blue solution but colorless beads | Nearly Complete Coupling: Most amines have reacted. | Extend the coupling time or proceed to capping.[2][3] |
| Light blue solution but dark blue beads | Incomplete Coupling: The reaction has not proceeded efficiently. | Recouple the amino acid.[2][3] |
Q3: Why might the Kaiser test be unreliable for this compound?
The Kaiser test is known to be less reliable for N-substituted or sterically hindered amino acids.[5] this compound, being an N-aryl amino acid derivative, presents a unique challenge. The electronic properties of the aromatic ring can reduce the nucleophilicity of the amine, potentially leading to a weaker reaction with ninhydrin and resulting in a false negative or an ambiguous color.
Q4: What are the immediate steps if I get a positive Kaiser test after coupling this compound?
A positive Kaiser test indicates incomplete coupling. The recommended immediate action is to perform a second coupling (recoupling) of this compound.[9] This will often drive the reaction to completion. If the test remains positive after recoupling, further troubleshooting is necessary.
Q5: What should I do if the Kaiser test is still positive after a second coupling attempt?
If a second coupling fails, consider the following:
-
Peptide Aggregation: The growing peptide chain may be aggregating, preventing access to the reaction site.[3][10] Consider switching to a different solvent (e.g., NMP, DMSO) or using chaotropic salts.[3][4]
-
Suboptimal Activation: Ensure your coupling reagents are fresh and the activation of this compound is efficient.[9]
-
Capping: To prevent the formation of deletion peptides, it is advisable to cap the unreacted amines using acetic anhydride.[3][8] This will render the unreacted sites inert for the remainder of the synthesis.
Q6: Are there alternatives to the Kaiser test for monitoring this compound coupling?
Yes, when the Kaiser test is unreliable, alternative methods can be used:
-
Isatin Test: This test is typically used for secondary amines like proline but can be a useful qualitative check. A blue color on the beads indicates the presence of a free amine.[3][4]
-
Chloranil Test: This test can detect both primary and secondary amines, often yielding a blue or greenish-blue color in the presence of a free amine.[3][5]
-
2,4,6-Trinitrobenzenesulfonic acid (TNBSA) Test: This method can also be used to detect primary amines.[3]
-
UV-Vis Monitoring of Fmoc Deprotection: A quantitative method to confirm the completion of the deprotection step is to measure the absorbance of the piperidine solution used for Fmoc removal. The dibenzofulvene-piperidine adduct has a characteristic absorbance maximum around 301 nm.[4][10]
Troubleshooting Guide
This guide addresses common issues encountered during the Kaiser test for this compound reactions.
Issue: False Positive Result (Blue color after a successful coupling)
| Potential Cause | Recommended Solution |
| Incomplete Washing: Residual piperidine from the deprotection step or unreacted amino acid can give a positive result.[4][5] | Ensure thorough washing of the resin with DMF before performing the test.[5] |
| Fmoc Group Instability: The Fmoc protecting group can be partially cleaved under the heating conditions of the Kaiser test, especially in the presence of pyridine in the reagents.[3][4][5][11] | Avoid prolonged or excessive heating. Adhere strictly to the recommended time and temperature (e.g., 5 minutes at 100-110°C).[8][9][12] |
| Resin Degradation: Certain resins, like PEGA or PEG-coated polystyrene, may be less stable and expose amine groups.[4][5] | If this is a recurring issue, consider using a more robust resin. |
| Contaminated Reagents: Old or improperly prepared Kaiser test solutions can lead to erroneous results.[4][5] | Prepare fresh reagents, particularly the potassium cyanide in pyridine solution, and store them in well-sealed, dark bottles.[5][8] |
Issue: False Negative Result (Yellow/colorless result after an incomplete coupling)
| Potential Cause | Recommended Solution |
| Steric Hindrance/N-Aryl Nature of 3-Abz-OH: The N-terminal amine of 3-Abz-OH may be inaccessible or less reactive towards the ninhydrin reagent.[5] | For difficult couplings, consider a recoupling step even with a negative Kaiser test.[5] Alternatively, use a more sensitive or different detection method like the Chloranil test. |
| Peptide Aggregation: The growing peptide chain may aggregate, preventing the Kaiser reagents from accessing the free amine.[4] | Consider using chaotropic salts or alternative solvents to disrupt aggregation. |
| Improper Resin Swelling: If the resin is not properly swelled, the reagents cannot penetrate the beads to react with the free amines.[4] | Ensure the resin is adequately swelled in an appropriate solvent before the deprotection and coupling steps. |
| Insufficient Heating: The color development may be incomplete if not heated for the recommended time and temperature.[5] | Ensure the test is heated at 100-120°C for at least 5 minutes.[7][12] |
Experimental Protocols
Qualitative Kaiser Test Protocol
This protocol is for the qualitative detection of primary amines on a solid support.[1][4]
Reagents:
| Reagent | Preparation |
| Solution A (Ninhydrin) | 5 g of ninhydrin in 100 mL of ethanol.[8][9][10] |
| Solution B (Phenol) | 80 g of phenol in 20 mL of ethanol.[8][9][10] |
| Solution C (KCN/Pyridine) | 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.[9][10] |
Safety Precaution: Potassium cyanide (KCN) is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Procedure:
-
Collect a small sample of resin beads (approximately 10-15 beads) from the reaction vessel.[2][9]
-
Place the resin beads in a small test tube and wash them thoroughly with a solvent such as ethanol or DMF to remove any residual reagents.[1][7]
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[2][4][9]
-
Remove the test tube from the heat and observe the color of the beads and the solution.[1]
Isatin Test Protocol (for secondary amines and as an alternative test)
This test can be used when the Kaiser test is unreliable.
Reagent:
-
Isatin Solution: Prepare a solution of isatin in the appropriate solvent.
Procedure:
-
Place a small sample of resin (4-5 mg) into a small test tube.[4]
-
Add 2-3 drops of the isatin solution.[4]
-
A blue color on the beads indicates the presence of a free amine.[3][4]
Visual Guides
Caption: Standard workflow for the qualitative Kaiser test.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 12. chempep.com [chempep.com]
Validation & Comparative
A Comparative Guide to Fmoc-3-Abz-OH and Fmoc-4-Abz-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks is paramount to achieving high-purity peptides with desired functionalities. Among the diverse array of available amino acid derivatives, Fmoc-aminobenzoic acid (Fmoc-Abz-OH) isomers are frequently utilized, not only as structural components but also as fluorescent probes or quenchers in Förster Resonance Energy Transfer (FRET) based assays. This guide provides a comprehensive comparison of two common positional isomers: N-α-Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH) and N-α-Fmoc-4-aminobenzoic acid (Fmoc-4-Abz-OH). Understanding the nuanced differences in their chemical properties and performance in peptide synthesis is crucial for the rational design and successful production of complex peptides.
This comparison will delve into their chemical structures, impact on peptide synthesis efficiency, and their differential utility in fluorescence applications, supported by experimental data and detailed protocols.
Chemical Structure and Properties
This compound and Fmoc-4-Abz-OH are isomers that differ in the substitution pattern of the amino group on the benzoic acid ring. In this compound, the amino group is at the meta position, while in Fmoc-4-Abz-OH, it is at the para position. This seemingly subtle structural variation influences the electronic properties and steric hindrance of the molecule, which can, in turn, affect their reactivity and interaction with other molecules.
| Property | This compound | Fmoc-4-Abz-OH |
| Synonyms | Fmoc-m-aminobenzoic acid | Fmoc-p-aminobenzoic acid |
| CAS Number | 185116-42-1 | 15026-42-1 |
| Molecular Formula | C₂₂H₁₇NO₄ | C₂₂H₁₇NO₄ |
| Molecular Weight | 359.37 g/mol | 359.37 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Solubility | Soluble in DMF, NMP | Soluble in DMF, NMP |
Table 1: General Properties of this compound and Fmoc-4-Abz-OH.
A study on the protonation sites of aminobenzoic acid isomers revealed that the relative basicity of the amine and carboxylic acid groups is dependent on their positions on the aromatic ring.[1] In the gas phase, para-aminobenzoic acid favors protonation on the carboxylic acid, whereas the meta- and ortho-isomers favor protonation on the amine.[1] This difference in electronic distribution may influence the nucleophilicity of the amino group during peptide coupling.
Performance in Peptide Synthesis
The efficiency of incorporating Fmoc-Abz-OH derivatives into a growing peptide chain is a critical factor. While direct comparative studies on the coupling kinetics of this compound and Fmoc-4-Abz-OH are not extensively documented in publicly available literature, inferences can be drawn from general principles of peptide chemistry.
The meta position in this compound may present slightly different steric hindrance compared to the para position in Fmoc-4-Abz-OH during the coupling reaction. However, for most standard coupling protocols, both isomers are expected to perform well.
Experimental Protocol: Comparative Coupling Efficiency
To quantitatively assess the coupling efficiency, a model peptide can be synthesized incorporating either this compound or Fmoc-4-Abz-OH. The extent of unreacted free amines can be determined using a colorimetric assay such as the Kaiser test.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including this compound and Fmoc-4-Abz-OH)
-
Coupling reagents: HBTU, HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate 3 equivalents of the desired Fmoc-amino acid (this compound or Fmoc-4-Abz-OH) with 2.9 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Kaiser Test: Take a small sample of the resin and perform the Kaiser test according to the manufacturer's instructions. A blue color indicates the presence of unreacted primary amines, signifying incomplete coupling. The intensity of the color can be qualitatively compared. For a quantitative comparison, the cleaved and deprotected peptide can be analyzed by HPLC.
Expected Outcome: While both isomers are expected to show high coupling efficiency, any significant difference observed could be attributed to the steric and electronic effects of the meta versus para substitution.
Application in FRET-Based Assays
Aminobenzoic acid derivatives are valuable tools in the design of FRET peptides, which are widely used for studying enzyme activity and protein-protein interactions.[2][3] In a typical FRET peptide, an aminobenzoyl group can act as a fluorophore, while a quencher, such as 2,4-dinitrophenyl (Dnp), is placed at a suitable distance.[3] Upon cleavage of the peptide by a specific enzyme, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
The positional isomerism of the aminobenzoyl group can influence the FRET efficiency due to differences in their spectral properties and the orientation of their transition dipoles.
Spectroscopic Properties:
| Parameter | 3-Aminobenzoic Acid Derivative | 4-Aminobenzoic Acid Derivative |
| Excitation Max (λex) | ~310-320 nm | ~290-300 nm |
| Emission Max (λem) | ~400-420 nm | ~340-360 nm |
Table 2: Typical Spectroscopic Properties of Peptides Containing Aminobenzoic Acid Derivatives. Note: Exact wavelengths can vary depending on the solvent and peptide sequence.
The photophysical properties of para-aminobenzoic acid derivatives have been shown to be pH-dependent.[4][5]
Experimental Protocol: FRET Quenching Efficiency Comparison
To compare the quenching efficiency, two FRET peptides can be synthesized, one containing 3-Abz and the other 4-Abz as the fluorophore, with a Dnp quencher.
Peptide Design:
-
Peptide 1 (3-Abz): Abz(3)-[Peptide Sequence]-Lys(Dnp)-NH₂
-
Peptide 2 (4-Abz): Abz(4)-[Peptide Sequence]-Lys(Dnp)-NH₂
The peptide sequence should be a known substrate for a specific protease.
Synthesis and Purification: The peptides are synthesized using standard Fmoc-SPPS as described in the previous section. Purification is performed using reverse-phase high-performance liquid chromatography (RP-HPLC).
Fluorescence Quenching Assay:
-
Dissolve the purified peptides in a suitable buffer.
-
Measure the fluorescence intensity of each peptide solution before and after the addition of a specific protease.
-
The quenching efficiency (QE) can be calculated using the formula: QE = 1 - (F / F₀) where F is the fluorescence of the intact FRET peptide and F₀ is the fluorescence of the cleaved peptide (or a control peptide containing only the fluorophore).
Expected Outcome: The relative quenching efficiencies will provide insight into which isomer serves as a more effective FRET pair with the Dnp quencher in the given peptide context.
Visualizing the Workflow
Experimental Workflow for Comparative Peptide Synthesis
References
- 1. Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence resonance energy transfer (FRET) peptides and cycloretro-inverso peptides derived from bradykinin as substrates and inhibitors of prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quenched Fluorescent Peptide (FRET Peptide) Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. | Sigma-Aldrich [merckmillipore.com]
- 5. pH-dependent spectral properties of para-aminobenzoic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Chemistries: A Comparative Guide to Fmoc- and Boc-Solid-Phase Peptide Synthesis
In the landscape of synthetic peptide chemistry, Solid-Phase Peptide Synthesis (SPPS) is the undisputed cornerstone, enabling the creation of peptides for a vast array of applications, from fundamental research to the development of novel therapeutics. At the heart of SPPS lie two dominant strategies: the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) approaches. The choice between these methodologies is a critical decision that can profoundly influence the yield, purity, and ultimate success of a synthesis, particularly when targeting complex or challenging peptide sequences.
This guide offers a comprehensive, data-driven comparison of Fmoc- and Boc-SPPS, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of each chemistry, present a quantitative comparison for a notoriously difficult peptide, provide detailed experimental protocols, and illustrate the workflows with clear diagrams.
At a Glance: Key Differences Between Fmoc- and Boc-SPPS
The primary distinction between Fmoc- and Boc-SPPS lies in their orthogonal protection schemes, which dictate the reagents and conditions used throughout the synthesis.[1][2]
| Feature | Fmoc (9-fluorenylmethyloxycarbonyl) Strategy | Boc (tert-butyloxycarbonyl) Strategy |
| Nα-Protection | Base-labile Fmoc group | Acid-labile Boc group |
| Deprotection | Mild base (e.g., Piperidine) | Moderately strong acid (e.g., Trifluoroacetic acid - TFA)[1][2] |
| Side-Chain Protection | Typically tert-butyl (tBu)-based; acid-labile[3][] | Typically benzyl (Bzl)-based; strong acid-labile[3][] |
| Final Cleavage from Resin | Milder acid conditions (e.g., TFA)[5][6] | Harsh conditions (e.g., Hydrofluoric acid - HF)[1][2] |
| Orthogonality | Fully orthogonal (base vs. acid deprotection)[1][3] | Partial (graduated acid lability)[3] |
| Automation Friendliness | Highly amenable due to milder chemistry and UV-monitoring of Fmoc deprotection.[7] | Less common in modern automated synthesizers. |
| Safety Considerations | Avoids the use of highly corrosive and hazardous HF.[3] | Requires specialized equipment and protocols for handling HF.[3] |
| Cost of Amino Acid Derivatives | Can be more expensive.[3] | Generally less expensive.[3] |
Performance in a Challenging Application: Synthesis of Hydrophobic Peptides
Peptides with a high degree of hydrophobicity are notoriously difficult to synthesize due to their propensity for on-resin aggregation. This aggregation can impede reaction kinetics, leading to incomplete coupling and deprotection steps, and ultimately, low yields and purity. The synthesis of the amyloid-beta (Aβ) (1-42) peptide, a key peptide in Alzheimer's disease research, serves as an excellent case study for comparing the two strategies.
While both methods can be used, the inherent chemical properties of the Boc strategy often provide a distinct advantage for hydrophobic and aggregation-prone peptides.[6][8] The repetitive acidic treatments for Nα-deprotection in Boc chemistry result in the protonation of the N-terminus. This positive charge helps to disrupt the intermolecular hydrogen bonding that leads to the formation of secondary structures like β-sheets, thereby improving solvation and the accessibility of the growing peptide chain.[8] In contrast, the neutral peptide backbone present after the base-mediated deprotection in Fmoc-SPPS can facilitate aggregation.[8]
Quantitative Comparison: Synthesis of Human Beta-Amyloid (Aβ) (1-42)
The following table summarizes a collection of data from various sources on the synthesis of Aβ(1-42), illustrating the general performance trends. It is important to note that direct, side-by-side comparisons in a single study under identical conditions are scarce in the literature.
| Synthesis Strategy | Peptide Sequence | Modifications/Coupling | Crude Yield (%) | Crude Purity (%) |
| Standard Fmoc/tBu SPPS | Aβ(1-42) | Standard | 33 | Not Reported |
| Fmoc/tBu SPPS with Pseudoprolines | Aβ(1-42) | With pseudoproline dipeptides | 57 | Not Reported |
| Microwave-Assisted Fmoc/tBu SPPS | Aβ(1-42) | HCTU coupling, microwave assistance | 87 | 67 |
| Boc/Bzl SPPS | General "Difficult Sequences" | - | Generally higher than Fmoc | Often higher for hydrophobic peptides |
Note: The data presented is a qualitative and quantitative summary based on findings from multiple sources.[3][8]
Applications in Post-Translationally Modified (PTM) Peptides
For the synthesis of peptides containing post-translational modifications (PTMs) such as phosphorylation and glycosylation, Fmoc-SPPS is generally the method of choice.[7] Many PTMs are sensitive to the harsh acidic conditions, particularly the final HF cleavage step, required in Boc-SPPS.[7] The milder deprotection and cleavage conditions of the Fmoc strategy are compatible with a wider range of sensitive functional groups, allowing for the incorporation of pre-formed, modified amino acid building blocks during chain elongation.[7]
Experimental Protocols
Below are generalized, detailed methodologies for the key steps in both Fmoc and Boc solid-phase peptide synthesis. These protocols may require optimization based on the specific peptide sequence and the resin used.
Fmoc Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual synthesis cycle for elongating a peptide chain using the Fmoc strategy.
-
Resin Swelling: Swell the appropriate resin (e.g., Wang, Rink Amide) in N,N-dimethylformamide (DMF) for at least 1-2 hours in a reaction vessel.
-
First Amino Acid Attachment: Couple the first Fmoc-protected amino acid to the resin according to the resin manufacturer's protocol.
-
Peptide Chain Elongation Cycle (repeated for each amino acid):
-
Deprotection:
-
Wash the resin with DMF (3 times).
-
Treat the resin with a 20-40% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.
-
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to ensure the complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-4 equivalents) and a coupling reagent such as HBTU or HATU (3-4 equivalents) in DMF.
-
Add a base like N,N-diisopropylethylamine (DIEA) (6-8 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a negative ninhydrin test indicates complete coupling.
-
-
Washing: Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).
-
-
Final Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether.
-
Isolate the crude peptide by centrifugation and dry it under a vacuum.
-
Boc Solid-Phase Peptide Synthesis Protocol
This protocol is designed to minimize aggregation and improve coupling efficiency for hydrophobic sequences.
-
Resin Selection and Preparation: Choose a suitable resin, such as Merrifield or PAM resin, with a low substitution level (e.g., 0.3-0.5 mmol/g) to reduce peptide chain aggregation. Swell the resin in DCM for at least 1-2 hours in a reaction vessel.
-
First Amino Acid Attachment: Attach the first Boc-protected amino acid to the resin according to established protocols for the chosen resin.
-
Peptide Chain Elongation Cycle (repeated for each amino acid):
-
Deprotection:
-
Add a solution of 25-50% TFA in DCM to the resin and agitate for 20-30 minutes.
-
Drain the TFA solution.
-
-
Washing: Wash the resin sequentially with DCM (3 times), isopropanol (2 times), and DMF (3 times).
-
Neutralization (In situ): This step is crucial for minimizing aggregation. Proceed immediately to the coupling step where the neutralization agent is included.
-
Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents) and a coupling reagent such as HBTU or HATU (3-4 equivalents) in DMF.
-
Add this solution to the resin, followed by the addition of DIEA (6-8 equivalents) to initiate both neutralization and coupling.
-
Agitate the reaction mixture for 1-2 hours, or until the coupling is complete as indicated by a negative ninhydrin test.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Final Cleavage and Deprotection (HF Cleavage):
-
Caution: This step requires specialized equipment and expertise due to the hazardous nature of hydrogen fluoride.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., anisole, p-cresol) to the resin.
-
Cool the apparatus to -5 to 0 °C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide in cold diethyl ether.
-
Isolate and dry the peptide.
-
Visualizing the Workflows
To further clarify the cyclical nature of each process, the following diagrams illustrate the core workflows of Fmoc- and Boc-SPPS.
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion: Making an Informed Decision
Both Fmoc- and Boc-SPPS are powerful and effective methods for peptide synthesis, each with a distinct set of advantages and disadvantages. The Fmoc strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions, compatibility with a wide range of sensitive amino acids and PTMs, and its amenability to automation.[2] However, the Boc strategy, while requiring more hazardous reagents and specialized equipment, remains a valuable and sometimes superior tool, particularly for the synthesis of long and difficult sequences prone to aggregation.[2][5]
Ultimately, a thorough understanding of the chemical principles, practical considerations, and the specific requirements of the target peptide will enable the researcher to make an informed decision and successfully synthesize the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-3-Abz-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorescent labels into peptides is a cornerstone of modern biomedical research, enabling sensitive detection and quantification in various applications, including immunoassays, receptor-binding studies, and enzyme kinetics. The choice of the fluorescent label is critical, as it can significantly influence the synthesis, purification, and analytical characteristics of the final peptide. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) analysis of peptides synthesized using Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH) against other common fluorescent labeling alternatives.
Introduction to this compound
This compound is a fluorescent building block used in solid-phase peptide synthesis (SPPS). The 3-aminobenzoic acid (3-Abz) moiety, once the Fmoc protecting group is removed, serves as an intrinsic fluorophore. Unlike larger, bulkier fluorescent dyes, 3-Abz is a relatively small, rigid aromatic structure that can be incorporated directly into the peptide backbone. This can offer advantages in minimizing steric hindrance and potential interference with the peptide's biological activity.
Performance Comparison: this compound vs. Alternative Fluorescent Labels
While direct, head-to-head comparative studies are limited, a comprehensive review of available literature allows for a qualitative and semi-quantitative comparison of key performance indicators for HPLC analysis. The following table summarizes these findings, comparing peptides labeled with 3-aminobenzoic acid (from this compound) to those labeled with common alternatives such as Fluorescein (FITC/FAM) and Dansyl Chloride.
| Feature | Peptides with 3-Aminobenzoic Acid (3-Abz) | Peptides with Fluorescein (FITC/FAM) | Peptides with Dansyl Chloride |
| Label Size & Structure | Small, rigid, aromatic amino acid | Larger, polycyclic aromatic structure | Moderately sized, naphthalene derivative |
| Typical HPLC Retention | Moderately hydrophobic; retention is sequence-dependent but generally less than larger dyes. | Significantly increases hydrophobicity and retention time on reversed-phase columns. | Increases hydrophobicity and retention time. |
| Peak Shape in RP-HPLC | Generally good peak shape due to its small size and rigidity. | Can sometimes lead to peak broadening, especially with suboptimal chromatography conditions. | Generally good peak shape. |
| Excitation (λex) max | ~320-340 nm | ~495 nm | ~335 nm |
| Emission (λem) max | ~420-440 nm | ~520 nm | ~520 nm |
| Quantum Yield | Moderate | High | Moderate to High (solvent dependent) |
| Potential for Interference | Minimal steric hindrance, less likely to interfere with biological activity. | The larger size may interfere with peptide folding and binding. | Can influence peptide conformation. |
| pH Sensitivity | Fluorescence is generally stable over a broad pH range. | Fluorescence is pH-sensitive (decreases at acidic pH). | Fluorescence is sensitive to the polarity of the environment. |
| Cost-Effectiveness | Generally cost-effective as a building block. | Can be more expensive, especially for specialized derivatives. | Relatively inexpensive. |
Experimental Protocols
I. Synthesis of a 3-Abz Labeled Peptide via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a hypothetical peptide (e.g., H₂N-Gly-Ala-3-Abz-Phe-CONH₂) using Fmoc chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Ala-OH, this compound, Fmoc-Phe-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
Dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Iterative Elongation Cycle (for this compound, Fmoc-Ala-OH, and Fmoc-Gly-OH):
-
Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling: Repeat step 3 with the respective Fmoc-amino acid.
-
-
Final Fmoc Deprotection: After the final amino acid (Fmoc-Gly-OH) has been coupled, perform a final deprotection step as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin extensively with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Lyophilize the crude peptide to obtain a powder.
-
II. HPLC Analysis and Purification of the 3-Abz Labeled Peptide
Instrumentation and Materials:
-
Reversed-phase HPLC system with a fluorescence detector.
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Sample: Lyophilized crude peptide dissolved in Mobile Phase A.
Procedure:
-
Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter.
-
Analytical HPLC:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µL of the sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Set the fluorescence detector to an excitation wavelength of ~330 nm and an emission wavelength of ~430 nm.
-
Monitor the separation and identify the peak corresponding to the desired peptide.
-
-
Preparative HPLC (Purification):
-
Based on the analytical run, optimize the gradient for the preparative separation to achieve the best resolution of the target peptide peak.
-
Inject a larger volume of the crude peptide solution onto a preparative C18 column.
-
Collect the fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
-
Visualizations
Caption: Workflow for the synthesis and purification of a 3-Abz labeled peptide.
Caption: Decision tree for selecting a fluorescent label for peptide synthesis.
A Researcher's Guide to Validating Fmoc-3-Abz-OH Incorporation: A Mass Spectrometry-Centric Comparison
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful incorporation of non-natural amino acids is a critical step in creating novel therapeutics and research tools. Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH) is a valuable building block that introduces a rigid, aromatic spacer into a peptide backbone. Rigorous validation of its incorporation is paramount to ensure the integrity and intended properties of the final peptide. This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for this purpose, supported by detailed experimental protocols and data interpretation guidelines.
The Gold Standard: Mass Spectrometry for Unambiguous Validation
Mass spectrometry (MS) stands as the most powerful and definitive method for confirming the incorporation of unnatural amino acids like this compound.[1] Its high sensitivity and ability to provide precise mass information allow for unambiguous verification of the modified peptide's identity.
Key Advantages of Mass Spectrometry:
-
Unambiguous Mass Confirmation: High-resolution mass spectrometry can easily detect the mass shift resulting from the incorporation of a 3-aminobenzoic acid residue, confirming its presence in the peptide sequence.[1]
-
Precise Localization: Tandem mass spectrometry (MS/MS) provides fragmentation data that pinpoints the exact location of the unnatural amino acid within the peptide chain.[1]
-
Quantitative Analysis: By comparing the peak areas of the modified peptide to an internal standard or a non-modified control peptide, the efficiency of incorporation can be accurately quantified.[2][3][4]
Experimental Workflow for Mass Spectrometry Validation
The following diagram outlines the typical workflow for validating the incorporation of this compound into a synthetic peptide using LC-MS/MS.
References
A Comparative Guide to the Efficacy of HATU and HCTU for Fmoc-3-Abz-OH Coupling
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the incorporation of non-standard amino acids, the choice of coupling reagent is paramount for achieving optimal yields and purity. This guide provides an objective comparison of two highly effective uronium-based coupling reagents, HATU and HCTU, with a focus on their application in the coupling of Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH). This analysis is supported by comparative performance data from analogous peptide syntheses and detailed experimental protocols.
Performance Comparison: HATU vs. HCTU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) are both widely utilized in solid-phase peptide synthesis (SPPS) due to their high reactivity and efficiency, which lead to shorter coupling times and high yields.[1] HATU, which is based on the 1-hydroxy-7-azabenzotriazole (HOAt) additive, generally exhibits slightly faster kinetics and is often the preferred choice for particularly challenging couplings, such as those involving sterically hindered amino acids, to minimize racemization.[1][2] HCTU, derived from the 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) moiety, is a more cost-effective option that provides a superior balance between reactivity and cost, making it an attractive choice for routine and large-scale syntheses.[2][3] The electron-withdrawing chlorine atom in HCTU enhances the reactivity of the leaving group, leading to faster reaction rates.[2]
Table 1: Crude Purity Comparison for Acyl Carrier Protein Fragment 65-74
| Coupling Time | HCTU Crude Purity (%) | HATU Crude Purity (%) |
| 2 x 1 min | 79.86 | 83.63 |
| 2 x 20 min | 80.52 | 79.91 |
| Data sourced from a comparative study on the synthesis of Acyl Carrier Protein Fragment 65-74.[2] |
Table 2: Crude Purity Comparison for A-beta Amyloid Fragment 1-42
| Coupling Time | HCTU Crude Purity (%) | HATU Crude Purity (%) |
| 2 x 1 min | 88.29 | 89.63 |
| 2 x 20 min | 92.11 | 91.23 |
| Data sourced from a comparative study on the synthesis of A-beta Amyloid Fragment 1-42.[2] |
Experimental Protocols
The following are generalized experimental protocols for the coupling of this compound using HATU and HCTU in manual Fmoc solid-phase peptide synthesis.
Materials and Reagents:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)
-
This compound
-
HATU or HCTU
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Protocol 1: Coupling with HATU
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.[4]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% piperidine solution in DMF. This is typically a two-step process: a brief treatment for 1-3 minutes followed by a longer treatment of 15-20 minutes.[1][4] Wash the resin thoroughly with DMF.
-
Activation of this compound: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF.[1][5] Add a non-nucleophilic base such as DIPEA or NMM (6-8 equivalents).[1][5] Allow the mixture to pre-activate for 1-5 minutes.[5]
-
Coupling Reaction: Add the activated this compound solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 15-45 minutes.[1]
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF again.[4]
-
Confirmation of Coupling: A Kaiser test can be performed to confirm the absence of free primary amines, indicating a successful coupling.[4]
Protocol 2: Coupling with HCTU
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Perform Fmoc deprotection as described in the HATU protocol.[1][4] Wash the resin thoroughly with DMF.
-
Activation of this compound: In a separate vessel, dissolve this compound (3-5 equivalents) and HCTU (2.9 equivalents) in DMF. Add a non-nucleophilic base such as DIPEA (6 equivalents).[1]
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 15-45 minutes.[1]
-
Washing: Following the coupling reaction, drain the solution and wash the resin extensively with DMF, DCM, and then DMF.[4]
-
Confirmation of Coupling: Perform a Kaiser test to ensure the reaction has gone to completion.[4]
Workflow and Mechanism
The general workflow for a single amino acid coupling cycle in Fmoc-based SPPS is consistent for both HATU and HCTU. The key difference lies in the structure of the active ester intermediate formed.
Caption: Generalized workflow for a single amino acid coupling cycle in Fmoc-based SPPS.
Conclusion
Both HATU and HCTU are highly effective coupling reagents for peptide synthesis. HATU is often favored for challenging couplings where minimizing racemization is critical.[1][2] HCTU presents a more economical alternative with comparable, high efficiency, particularly for standard and fast synthesis protocols.[2][6] The choice between HATU and HCTU for the coupling of this compound will depend on the specific requirements of the synthesis, including the complexity of the peptide, budgetary considerations, and the desired synthesis speed. For routine applications, HCTU offers an excellent balance of performance and cost-effectiveness, while for particularly sensitive sequences, the use of HATU may be advantageous.[2]
References
A Comparative Guide to Fluorescent Probes: Exploring Alternatives to 3-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of a wide array of biological molecules and processes. While 3-aminobenzoic acid and its derivatives have found utility as fluorescent markers, the demand for probes with enhanced photostability, higher quantum yields, and greater environmental sensitivity has driven the development of a diverse range of alternatives. This guide provides an objective comparison of prominent classes of fluorescent probes that serve as viable alternatives to 3-aminobenzoic acid, supported by experimental data and detailed protocols to aid in the selection of the optimal probe for your research needs.
Overview of 3-Aminobenzoic Acid as a Fluorescent Probe
3-Aminobenzoic acid (3-ABA) is an aromatic amino acid that exhibits intrinsic fluorescence. Its fluorescence properties, along with those of its isomers, are influenced by the substitution pattern of the amino and carboxylic acid groups on the benzene ring. While readily available and serving as a useful structural motif, its application as a primary fluorescent probe is often limited by a relatively low quantum yield and susceptibility to environmental quenching. Ortho-aminobenzoic acid (anthranilic acid) has been utilized as a fluorescent probe to monitor peptide interactions with micelles, demonstrating the potential of this scaffold.
Comparative Analysis of Alternative Fluorescent Probes
Several classes of organic dyes have emerged as powerful fluorescent probes, each with a unique set of photophysical properties and sensing capabilities. This section provides a comparative overview of four major classes: Coumarins, Rhodamines, BODIPY Dyes, and Naphthalimides.
Quantitative Data Presentation
The following tables summarize the key photophysical properties of representative probes from each class, offering a direct comparison to aid in probe selection.
Table 1: Comparison of Fluorescent Probe Properties for pH Sensing
| Probe Class | Example Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | pH Range | Reference |
| Aminobenzoic Acid | Ortho-aminobenzoic acid | ~340 | ~420 | ~0.1 | Environment dependent | [1] |
| Coumarin | 7-Hydroxycoumarin | ~365 | ~450 | 0.5 - 0.9 | 6.0 - 8.0 | [2] |
| Rhodamine | Rhodamine 6G derivative | ~525 | ~550 | >0.9 (in acidic form) | 2.0 - 5.5 | [3][4] |
Table 2: Comparison of Fluorescent Probe Properties for Metal Ion Sensing (Fe³⁺)
| Probe Class | Example Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit | Reference |
| Aminobenzoic Acid | (No direct Fe³⁺ probe) | - | - | - | - | |
| BODIPY | BODIPY-Pyridylhydrazone | ~475 | ~518 | Low (off) -> High (on) | 0.58 µM | [5] |
| Rhodamine | Rhodamine 6G hydrazide | ~500 | ~525 | 0.01 -> 0.35 | 0.29 µM | [6] |
| Naphthalimide | Naphthalimide derivative | ~450 | ~560 | High (on) -> Low (off) | 19.5 nM | [7] |
| Chromone | CP probe | ~365 | ~439 | "turn-off" response | 0.044 µM | [8] |
Signaling and Sensing Mechanisms
The functionality of many fluorescent probes relies on specific chemical reactions or photophysical processes that are modulated by the analyte of interest. Understanding these mechanisms is crucial for interpreting experimental results.
Common Sensing Mechanisms
Figure 1. Common signaling mechanisms in fluorescent probes.
-
Photoinduced Electron Transfer (PET): In the "off" state, an electron transfer from a receptor to the fluorophore quenches fluorescence.[9][10] Binding of an analyte to the receptor alters its electronic properties, inhibiting PET and "turning on" fluorescence.[9][10]
-
Intramolecular Charge Transfer (ICT): These probes typically consist of an electron donor and an acceptor linked by a π-conjugated system.[11] The interaction with an analyte can alter the electronic distribution, leading to a shift in the emission wavelength.[11]
-
Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of FRET is highly dependent on the distance and orientation between the two fluorophores, making it a powerful tool for studying molecular interactions and conformational changes.
Experimental Protocols
The following sections provide generalized protocols for key experiments involving fluorescent probes. It is essential to consult the specific literature for the chosen probe for optimized conditions.
Protocol for Measuring Fluorescence Quantum Yield (Relative Method)
This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.[12][13][14]
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Fluorescence cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (spectroscopic grade)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate, rhodamine 6G)
-
Sample of interest
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the standard and the sample in the same solvent.
-
Prepare Working Solutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Record the absorbance of each working solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each working solution using the fluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each measurement.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
Determine the gradient (slope) of the linear fit for both plots.
-
-
Calculate Quantum Yield: Use the following equation:
Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η2sample / η2standard)
Where Φ is the quantum yield and η is the refractive index of the solvent.
Protocol for In Vitro Metal Ion Sensing
This protocol describes a general procedure for evaluating the performance of a fluorescent probe for detecting a specific metal ion.[15]
Materials:
-
Fluorescent probe
-
Stock solution of the target metal ion
-
Stock solutions of various interfering metal ions
-
Buffer solution (e.g., HEPES, TRIS)
-
Fluorometer
-
Cuvettes
Procedure:
-
Prepare Probe Solution: Prepare a solution of the fluorescent probe in the appropriate buffer at a fixed concentration.
-
Titration with Target Metal Ion:
-
Record the initial fluorescence spectrum of the probe solution.
-
Incrementally add small aliquots of the target metal ion stock solution to the probe solution.
-
After each addition, allow the solution to equilibrate and then record the fluorescence spectrum.
-
-
Selectivity Assay:
-
To separate solutions of the probe, add a fixed, excess amount of each interfering metal ion and record the fluorescence spectrum.
-
To a solution of the probe containing the target metal ion, add an excess of each interfering metal ion to assess competitive binding.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the target metal ion concentration to determine the detection limit.
-
Compare the fluorescence response in the presence of the target ion versus interfering ions to evaluate selectivity.
-
General Protocol for Live-Cell Imaging
This protocol provides a basic workflow for labeling and imaging live cells with a fluorescent probe.[16][17][18]
Materials:
-
Live cells cultured on a suitable imaging dish or slide
-
Fluorescent probe stock solution (typically in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with appropriate filters and an environmental chamber.
Procedure:
-
Cell Preparation: Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
Probe Loading:
-
Dilute the fluorescent probe stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for the time specified in the probe's protocol (typically 15-60 minutes) at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells gently with pre-warmed PBS or complete medium to remove excess probe. Repeat the wash step 2-3 times.
-
-
Imaging:
-
Add fresh, pre-warmed complete medium to the cells.
-
Place the imaging dish on the microscope stage within the environmental chamber (maintained at 37°C and 5% CO₂).
-
Acquire images using the appropriate excitation and emission filters for the fluorescent probe.
-
Experimental Workflow and Probe Selection
The selection of an appropriate fluorescent probe is critical for the success of an experiment. The following diagram illustrates a logical workflow for this process.
Figure 2. Workflow for fluorescent probe selection and application.
Conclusion
The field of fluorescent probes has expanded far beyond simple aromatic compounds like 3-aminobenzoic acid. Advanced fluorophores such as coumarins, rhodamines, BODIPY dyes, and naphthalimides offer researchers a vast toolkit with superior photophysical properties and tailored sensing capabilities. By carefully considering the quantitative data, understanding the underlying signaling mechanisms, and following optimized experimental protocols, scientists and drug development professionals can leverage these powerful tools to gain deeper insights into complex biological systems. This guide serves as a foundational resource to navigate the selection and application of fluorescent probes, ultimately enabling more precise and informative research.
References
- 1. Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nstda.or.th [nstda.or.th]
- 6. Highly Sensitive and Selective Fluorescent Probe for Detection of Fe3+ Based on Rhodamine Fluorophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Long-wavelength dual-state luminescent naphthalimide derivatives for bio-imaging - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. Making sure you're not a bot! [opus4.kobv.de]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. promega.com [promega.com]
Fmoc-3-Abz-OH: A Comparative Guide for Manual and Automated Peptide Synthesis
For researchers, scientists, and drug development professionals, the incorporation of fluorescent probes into peptides is a critical technique for studying biological processes. Fmoc-3-aminobenzoic acid (Fmoc-3-Abz-OH) is a valuable building block for this purpose, serving as a fluorescent donor in Förster Resonance Energy Transfer (FRET) peptides. This guide provides an objective comparison of the performance of this compound in manual versus automated solid-phase peptide synthesis (SPPS), supported by established experimental principles.
This compound is a derivative of 3-aminobenzoic acid featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group.[1] This structure allows for its seamless integration into standard Fmoc-based peptide synthesis protocols.[1] The 3-aminobenzoyl (Abz) group functions as a fluorescent component, making it a key reagent in the synthesis of internally quenched fluorescent peptides used to assay proteolytic enzymes.[2][3] The choice between manual and automated synthesis for incorporating this specialized amino acid depends on various factors including the scale of synthesis, desired throughput, and the complexity of the peptide.
Performance Comparison: Manual vs. Automated Synthesis
While direct, head-to-head quantitative data for the performance of this compound in a single peptide sequence synthesized by both manual and automated methods is not extensively published, we can extrapolate expected outcomes based on the well-established principles of each synthesis technique.
| Parameter | Manual Synthesis | Automated Synthesis | Key Considerations |
| Coupling Efficiency | Operator-dependent; requires careful monitoring (e.g., Kaiser test). Potential for variability. | Generally high and reproducible due to precise reagent delivery and controlled reaction times. | The bulky nature of this compound may necessitate extended coupling times or double coupling in both methods to ensure complete incorporation.[4] |
| Peptide Purity (Crude) | Highly dependent on operator skill and consistency. Increased risk of side reactions due to human error. | Typically higher and more consistent due to minimized human intervention and optimized protocols. | High-purity Fmoc-amino acids are crucial for achieving high-quality peptides in both methods.[5][6] |
| Yield (Final) | Can be variable. Potential for material loss during transfers and washes. | Generally higher and more reproducible, especially for longer or more complex peptides. | The success of both methods is contingent on the quality of reagents and the chosen cleavage strategy. |
| Synthesis Time | Labor-intensive and time-consuming, especially for multiple or long peptides. | Significantly faster, allowing for higher throughput and unattended operation. | Automated synthesizers can run cycles overnight, drastically reducing the hands-on time required. |
| Flexibility & Scalability | Offers greater flexibility for troubleshooting and implementing non-standard protocols. Easily scalable for small to medium quantities. | Less flexible for on-the-fly modifications. Ideal for high-throughput synthesis and larger scale production. | Manual synthesis is often preferred for initial exploratory work and methods development. |
| Cost (Initial Investment) | Low initial cost, requiring standard laboratory glassware and shakers. | High initial investment for the purchase of a peptide synthesizer. | Reagent costs are comparable, but automated systems may use reagents more efficiently. |
| Reproducibility | Lower reproducibility due to inherent variability in manual operations. | High batch-to-batch reproducibility, which is critical for clinical and diagnostic applications. | Automation minimizes the variability introduced by different operators. |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound into a peptide sequence using both manual and automated SPPS.
Manual Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a generic peptide containing a 3-Abz residue on a rink amide resin.
1. Resin Swelling:
-
Swell the rink amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution, and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling (Standard Amino Acids):
-
In a separate vessel, pre-activate the standard Fmoc-amino acid (3 equivalents relative to resin loading) with a coupling reagent such as HCTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. Repeat the coupling if the test is positive.
4. This compound Coupling:
-
Pre-activate this compound (3 equivalents) with HCTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the activated solution to the resin and agitate for 2-4 hours. An extended coupling time is recommended for this modified amino acid.
-
Perform a Kaiser test to ensure complete coupling.
5. Repeat Cycles:
-
Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
6. Cleavage and Deprotection:
-
Wash the final peptide-resin with dichloromethane (DCM).
-
Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
7. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Automated Solid-Phase Peptide Synthesis
This protocol describes the synthesis using a standard automated peptide synthesizer.
1. Synthesizer Setup:
-
Load the appropriate resin into the reaction vessel.
-
Place the required Fmoc-amino acids, including this compound, and synthesis reagents into their designated positions on the synthesizer.
2. Synthesis Program:
-
Program the synthesis sequence, including the positions of all amino acids.
-
For the this compound coupling step, program an extended coupling time (e.g., 2-4 hours) or a double coupling cycle to ensure efficient incorporation.
3. Automated Synthesis Cycles:
-
The synthesizer will automatically perform the following steps for each amino acid:
-
Fmoc deprotection with 20% piperidine in DMF.
-
Washing with DMF.
-
Coupling of the pre-activated Fmoc-amino acid.
-
Washing with DMF.
-
4. Post-Synthesis Processing:
-
Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer.
-
The cleavage, deprotection, precipitation, and purification steps are performed manually as described in the manual synthesis protocol (steps 6 and 7).
Visualizing Workflows and Pathways
To better illustrate the processes and applications involving this compound, the following diagrams are provided.
Conclusion
Both manual and automated solid-phase peptide synthesis are viable methods for incorporating this compound into peptides. Manual synthesis offers flexibility and lower initial costs, making it well-suited for smaller-scale projects and methods development. In contrast, automated synthesis provides higher throughput, superior reproducibility, and often results in higher purity and yield, making it the preferred choice for routine production, high-throughput screening, and the synthesis of complex or long peptide sequences. The decision between the two methods should be based on the specific research needs, available resources, and the desired scale of peptide production. For applications in drug development and diagnostics where consistency and purity are paramount, automated synthesis is generally the more advantageous approach.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fluorescent properties of amino acids labeled with ortho-aminobenzoic acid [repositorio.unifesp.br]
- 3. Fluorescence resonance energy transfer (FRET) peptides and cycloretro-inverso peptides derived from bradykinin as substrates and inhibitors of prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling Strategies: Featuring Fmoc-Protected Amino Acid Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of isotopic labeling techniques centered on the use of Fmoc-protected amino acids. We will explore the utility of these reagents in solid-phase peptide synthesis (SPPS) for generating isotopically labeled peptides and compare this methodology with other prominent labeling strategies.
While Fmoc-protected amino acids like Fmoc-Ala-OH-¹³C₃ are workhorses in isotopic labeling for quantitative proteomics, the specific use of Fmoc-3-aminobenzoic acid derivatives for this purpose is less documented. However, its rigid structure presents potential for use as a stable, isotopically labeled scaffold within a peptide sequence, offering unique advantages in structural and interaction studies. This guide will, therefore, discuss the broader context of Fmoc-based labeling and its alternatives, providing a framework for incorporating novel labeled building blocks like Fmoc-3-aminobenzoic acid.
Performance Comparison of Isotopic Labeling Techniques
The selection of an isotopic labeling strategy is contingent on the specific experimental goals, sample type, and available instrumentation. The primary methods can be broadly categorized into chemical synthesis-based approaches (using Fmoc or Boc protecting groups) and in vivo or in vitro enzymatic/chemical labeling techniques.
| Labeling Strategy | Principle | Typical Isotopes | Advantages | Limitations | Purity Achieved | Typical Isotopic Enrichment |
| Fmoc-SPPS | Site-specific incorporation of isotopically labeled amino acids during solid-phase peptide synthesis.[1][2] | ¹³C, ¹⁵N, ²H | High specificity of label position; applicable to any peptide sequence; milder deprotection conditions compared to Boc.[3] | Higher cost of labeled Fmoc-amino acids; potential for aggregation of certain peptide sequences. | >95% (post-HPLC purification)[4] | >99%[1][4] |
| Boc-SPPS | Site-specific incorporation of isotopically labeled amino acids during solid-phase peptide synthesis using a Boc protecting group. | ¹³C, ¹⁵N, ²H | Often more effective for long or aggregation-prone sequences due to stronger acidic deprotection steps. | Harsher cleavage conditions (e.g., HF) can degrade sensitive residues and require specialized equipment.[3] | >95% (post-HPLC purification) | >99% |
| SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | In vivo metabolic incorporation of "heavy" amino acids into proteins in living cells.[5][6] | ¹³C, ¹⁵N | High accuracy in quantitative proteomics as samples are mixed early; reflects in vivo protein synthesis. | Limited to cell culture experiments; requires complete incorporation of labeled amino acids; can be expensive for large-scale experiments. | N/A (applied to complex mixtures) | >98% |
| ICAT (Isotope-Coded Affinity Tags) | Chemical labeling of cysteine residues with "light" or "heavy" isotopic tags.[7] | ¹²C/¹³C, ¹H/²H | Reduces sample complexity by targeting specific amino acids. | Only applicable to cysteine-containing peptides; can introduce biases. | N/A (applied to complex mixtures) | N/A |
| iTRAQ (isobaric Tags for Relative and Absolute Quantitation) | Chemical labeling of primary amines (N-terminus and lysine side chains) with isobaric tags. | ¹³C, ¹⁵N, ¹⁸O | Allows for multiplexing of up to 8 samples; provides relative and absolute quantification. | Can be expensive; fragmentation can be complex. | N/A (applied to complex mixtures) | N/A |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Isotopically Labeled Fmoc-Amino Acid
This protocol outlines the general procedure for incorporating a stable isotope-labeled Fmoc-amino acid into a peptide sequence using manual or automated SPPS.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (standard and isotopically labeled, e.g., Fmoc-L-Ala-¹³C₃,¹⁵N)
-
Coupling reagent (e.g., HBTU, HATU)
-
Activation base (e.g., DIEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the resin. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Standard):
-
In a separate vessel, dissolve 3-4 equivalents of the standard Fmoc-amino acid and a coupling agent in DMF.
-
Add an activation base like DIEA and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 1-2 hours.
-
Wash the resin with DMF.
-
-
Incorporation of Isotopically Labeled Amino Acid:
-
Repeat the deprotection step (step 2).
-
Prepare the activated solution of the isotopically labeled Fmoc-amino acid (e.g., Fmoc-L-Ala-¹³C₃,¹⁵N) as described in step 3.
-
Couple the labeled amino acid to the growing peptide chain.
-
-
Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the desired sequence.
-
Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.
-
Analysis: Confirm the mass and purity of the isotopically labeled peptide using mass spectrometry.
Protocol 2: In-vitro Derivatization for Isotope Ratio Mass Spectrometry
This protocol describes the derivatization of amino acids with Fmoc-Cl for analysis by isotope ratio mass spectrometry (IRMS). This method is suitable for determining the isotopic enrichment of a labeled amino acid.[8]
Materials:
-
Isotopically labeled amino acid sample
-
9-fluorenylmethylchloroformate (Fmoc-Cl)
-
Borate buffer (pH 9.0)
-
Acetonitrile
-
Pentane
-
HPLC system with a UV or fluorescence detector
Procedure:
-
Sample Preparation: Dissolve the amino acid sample in the borate buffer.
-
Derivatization: Add a solution of Fmoc-Cl in acetonitrile to the amino acid solution. Vortex the mixture and let it react at room temperature.
-
Extraction: Extract the Fmoc-derivatized amino acids with pentane to remove excess Fmoc-Cl.
-
HPLC Analysis: Inject the aqueous phase containing the Fmoc-amino acids into an HPLC system for separation and quantification. The coefficient of variation for peak area measurement is typically below 3% for Fmoc-derivatized amino acids.[8]
-
IRMS Analysis: The purified Fmoc-amino acid can be further analyzed by IRMS to determine the precise isotopic ratio. The Fmoc group can be removed by gas-phase acid hydrolysis if necessary.[8]
Visualizing Workflows and Relationships
To better understand the processes and comparisons discussed, the following diagrams illustrate the key workflows and logical relationships.
Caption: Workflow for SPPS with an isotopically labeled Fmoc-amino acid.
Caption: Key isotopic labeling strategies and their characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Isotope Labeling Peptide | Stable Heavy Isotope Peptide [biosyn.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. Stable Isotope Labeled peptides - SB-PEPTIDE - Peptide catalog [sb-peptide.com]
- 8. Isolation and quantitation of isotopically labeled amino acids from biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Side-Chain Protecting Groups in Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of side-chain protecting groups is a critical determinant of success in fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). This choice profoundly impacts peptide purity, yield, and the feasibility of synthesizing complex sequences. This guide provides an objective comparison of commonly employed side-chain protecting groups, supported by experimental data, to facilitate informed decisions in peptide synthesis design.
The Principle of Orthogonality in Fmoc SPPS
Fmoc-based SPPS relies on the principle of orthogonality, where two different classes of protecting groups are used that can be removed under distinct chemical conditions.[1] The temporary Nα-Fmoc group is labile to a weak base (typically piperidine), while the "permanent" side-chain protecting groups are stable to this base but are cleaved by acid (typically trifluoroacetic acid, TFA) during the final cleavage from the solid support.[2][3] This orthogonal scheme prevents premature deprotection of the side chains during the iterative cycles of peptide chain elongation.[3]
The general workflow of Fmoc SPPS is a cyclical process involving the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups.
Comparative Analysis of Side-Chain Protecting Groups
The choice of a side-chain protecting group is dictated by the specific amino acid, the overall peptide sequence, and the desired final product. Below is a comparative analysis of commonly used protecting groups for several key amino acids.
Arginine (Arg)
The guanidinium group of arginine is highly basic and requires robust protection. The most common protecting groups are sulfonyl-based.
| Protecting Group | Key Features & Lability | Advantages | Disadvantages & Side Reactions |
| Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | More acid-labile than Pmc.[4] | Faster deprotection kinetics, leading to higher yields and purity, especially in peptides containing tryptophan.[5] | Can still lead to tryptophan alkylation, though less than Pmc. |
| Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl) | Less acid-labile than Pbf.[4] | Effective protection. | Slower deprotection can lead to incomplete removal and side reactions, particularly alkylation of tryptophan. |
| Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl) | Significantly less acid-labile than Pbf and Pmc.[6] | Strong protection. | Requires prolonged cleavage times (up to 24 hours), increasing the risk of side reactions.[6] |
| MIS (1,2-Dimethylindole-3-sulfonyl) | Highly acid-labile. | Significantly faster deprotection kinetics compared to Pbf.[4] | Less commonly used and may be more expensive. |
Quantitative Data: Arginine Protecting Group Cleavage
| Protecting Group | Cleavage Conditions | Time | Peptide Yield/Purity |
| Arg(Pbf) | TFA/DCM (1:1) | 30 min | 4% Cleavage of protecting group.[4] |
| Arg(MIS) | TFA/DCM (1:1) | 30 min | 100% Cleavage of protecting group.[4] |
| Arg(Pbf) | TFA cleavage cocktail | 3 hours | 69% desired peptide.[5] |
| Arg(Pmc) | TFA cleavage cocktail | 3 hours | 46% desired peptide.[5] |
Aspartic Acid (Asp)
A major side reaction associated with aspartic acid is the formation of aspartimide, which can lead to chain termination and the formation of β-aspartyl peptides.[2] The choice of protecting group is crucial to minimize this side reaction.
| Protecting Group | Key Features & Lability | Advantages | Disadvantages & Side Reactions |
| OtBu (tert-Butyl ester) | Standard, acid-labile. | Widely used and cost-effective. | Prone to aspartimide formation, especially in Asp-Gly sequences. |
| OMpe (3-Methyl-3-pentyl ester) | Bulky, acid-labile. | Reduced aspartimide formation compared to OtBu.[2] | Increased steric hindrance can slow coupling. |
| OAll (Allyl ester) | Orthogonal; removed by Pd(0). | Allows for selective deprotection on-resin for cyclization or modification. | Prone to a higher degree of aspartimide formation compared to OtBu and OMpe.[2] |
| Trialkylmethyl esters (e.g., OEpe, OPhp, OBno) | Very bulky, acid-labile. | Extremely effective at minimizing aspartimide formation.[7] | Can be more expensive and sterically demanding. |
Quantitative Data: Aspartimide Formation
| Asp Protecting Group | C-terminal Residue to Asp | Aspartimide Formation (%) |
| Asp(OtBu) | Cys(Acm) | 27%[1] |
| Asp(OtBu) | Cys(Trt) | 5.5%[1] |
Threonine (Thr) & Serine (Ser)
The hydroxyl groups of threonine and serine require protection to prevent O-acylation during coupling.
| Protecting Group | Key Features & Lability | Advantages | Disadvantages & Side Reactions |
| tBu (tert-Butyl ether) | Standard, acid-labile.[8] | Robust and widely used for routine synthesis.[8] | Requires strong acid for cleavage, which may not be suitable for sensitive peptides. Can contribute to aggregation in "difficult sequences".[8] |
| Trt (Trityl ether) | Highly acid-labile.[9] | Milder cleavage conditions preserve sensitive residues. The bulky group can disrupt peptide aggregation.[9] | Higher cost. |
Quantitative Data: Crude Peptide Purity with Different Threonine Protection
| Protecting Group | Model Peptide | Crude Peptide Purity (%) |
| Thr(tBu) | Complex Model Peptide | 43%[10] |
| Thr(Trt) | Complex Model Peptide | 80-92%[10] |
Cysteine (Cys)
The thiol group of cysteine is highly nucleophilic and requires protection to prevent side reactions. The choice of protecting group is also critical for strategies involving disulfide bond formation.
| Protecting Group | Key Features & Lability | Advantages | Disadvantages & Side Reactions |
| Trt (Trityl) | Acid-labile; removed during standard TFA cleavage.[11] | Cost-effective for routine synthesis of peptides with free thiols.[11] | Prone to racemization.[11] Reversible cleavage requires careful scavenger use.[11] |
| Acm (Acetamidomethyl) | Stable to TFA; removed by iodine or mercury(II) acetate.[12] | Orthogonal protection allows for selective disulfide bond formation.[13] Less prone to racemization than Trt.[13] | Requires a separate deprotection step. |
| tBu (tert-Butyl) | Stable to TFA. | Orthogonal protection. | Requires specific, often harsh, removal conditions. |
| Mmt (Monomethoxytrityl) | Highly acid-labile; removed with 1-2% TFA in DCM.[14] | Allows for selective on-resin deprotection for cyclization or modification.[11] | |
| Thp (Tetrahydropyranyl) | Acid-labile. | Shown to give superior results with lower racemization compared to Trt, Dpm, Acm, and StBu.[11] |
Quantitative Data: Racemization of Cysteine Derivatives
| Cysteine Derivative | Racemization during DIPCDI/Oxyma Coupling (%) |
| Fmoc-Cys(Thp)-OH | 0.74%[11] |
| Fmoc-Cys(Trt)-OH | 3.3%[11] |
| Fmoc-Cys(Dpm)-OH | 6.8%[11] |
Experimental Protocols
General Protocol for Fmoc Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HCTU (0.4 mmol, 4 eq.), and DIPEA (0.8 mmol, 8 eq.) in 5 mL of DMF.
-
Allow the activation to proceed for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor coupling completion using a Kaiser test.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Final Wash: Wash the peptide-resin with DMF (3 x 10 mL), followed by dichloromethane (DCM) (3 x 10 mL), and dry under vacuum.
Protocol for Cleavage and Deprotection
The composition of the cleavage cocktail depends on the amino acid composition of the peptide and the side-chain protecting groups used.
Standard Cleavage Cocktail (Reagent K):
-
Composition: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[3]
-
Procedure:
-
Add the cleavage cocktail (10 mL per 0.1 mmol of resin) to the dried peptide-resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Non-malodorous Cleavage Cocktail (for peptides without sensitive residues like Cys, Met, Trp):
-
Composition: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS).[3]
-
Procedure: Follow the same procedure as for Reagent K.
Logical Relationships in Protecting Group Selection
The choice of a protecting group is often a cascade of decisions based on the desired outcome and the peptide sequence.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validating the Stereochemical Integrity of Peptides Incorporating Fmoc-3-Abz-OH: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the stereochemical integrity of the final product is of paramount importance. The introduction of unnatural amino acids, such as 3-aminobenzoic acid (3-Abz) via its Fmoc-protected building block, Fmoc-3-Abz-OH, necessitates rigorous validation to confirm that the chirality of adjacent amino acids is maintained throughout the synthesis process. This guide provides an objective comparison of analytical methodologies for validating the stereochemical integrity of peptides containing 3-Abz, complete with detailed experimental protocols and supporting data.
The Impact of Achiral Amino Acids on Peptide Stereochemistry
This compound is a derivative of an achiral aromatic beta-amino acid. Unlike chiral alpha-amino acids, 3-Abz itself cannot racemize. However, its incorporation into a peptide sequence can potentially influence the stereochemical integrity of the neighboring chiral amino acid residues. The electronic and steric properties of the aromatic ring in 3-Abz may affect the rate of epimerization of the adjacent activated amino acid during the coupling step in solid-phase peptide synthesis (SPPS).
In contrast, a standard proteinogenic amino acid, such as Fmoc-Ala-OH, has a small, aliphatic side chain with a well-understood and generally low propensity to induce racemization in adjacent residues under standard coupling conditions. Therefore, when incorporating this compound, it is crucial to experimentally verify the stereochemical purity of the final peptide.
Comparative Overview of Analytical Methods
Several robust analytical techniques are available to assess the stereochemical integrity of synthetic peptides. The choice of method depends on the specific requirements of the analysis, including sensitivity, throughput, and the need for absolute or relative quantification of diastereomers.
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of diastereomeric peptides with a chiral stationary phase, leading to different retention times. | ~0.1% of the undesired diastereomer | ~0.5% of the undesired diastereomer | Direct analysis of the intact peptide, high resolution, and well-established for quantification.[1][2][3] | Method development can be complex, and requires a dedicated chiral column.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile, derivatized amino acid enantiomers on a chiral column after peptide hydrolysis, followed by mass spectrometric detection. | Capable of detecting down to 0.1% of the unnatural enantiomer.[4][5][6] | Reliably quantifiable down to 0.1% of the unnatural enantiomer.[4][6] | High sensitivity and accuracy; can pinpoint the specific racemized residue. | Indirect method requiring complete peptide hydrolysis and derivatization, which can introduce artifacts.[4][5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Diastereomers can exhibit distinct chemical shifts for certain protons in a high-resolution NMR spectrum, allowing for their differentiation and quantification. | Generally >1% of the diastereomer | Generally >5% of the diastereomer | Non-destructive, provides detailed structural information.[7][8][9] | Lower sensitivity compared to chromatographic methods, requires higher sample concentrations.[7] |
| Enzymatic Assays | Utilizes the stereospecificity of proteases to selectively cleave peptide bonds between L-amino acids. Resistance to cleavage can indicate the presence of a D-amino acid. | Varies depending on the enzyme and substrate. | Varies depending on the enzyme and substrate. | Can provide information on the location of the stereochemical inversion. | Indirect and often qualitative; requires specific enzymes and may not be universally applicable.[10][11] |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct separation and quantification of peptide diastereomers.
Workflow for Chiral HPLC Analysis of Peptides
Caption: Workflow for Chiral HPLC analysis of peptide stereochemical integrity.
Detailed Methodology:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). For peptides, polysaccharide-based columns (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based columns are often effective.[3]
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of hexane/isopropanol or a buffered aqueous solution with an organic modifier like acetonitrile. The exact composition must be optimized for the specific peptide.
-
Sample Preparation: Dissolve the peptide in the initial mobile phase at a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Temperature: Column temperature should be controlled, as it can significantly affect separation (e.g., 25°C).
-
Detection: UV detection at a wavelength where the peptide bond absorbs (e.g., 214 nm or 220 nm).
-
-
Data Analysis: The percentage of the undesired diastereomer is calculated from the peak areas of the two separated isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method that analyzes the constituent amino acids of a peptide after hydrolysis and derivatization.
Workflow for GC-MS Analysis of Amino Acid Enantiomers
References
- 1. researchgate.net [researchgate.net]
- 2. posters.unh.edu [posters.unh.edu]
- 3. chiraltech.com [chiraltech.com]
- 4. [PDF] Validation of a GC-MS Method for Determination of the Optical Purity of Peptides | Semantic Scholar [semanticscholar.org]
- 5. Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cat-online.com [cat-online.com]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 10. UWPR [proteomicsresource.washington.edu]
- 11. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.jp]
Safety Operating Guide
Proper Disposal of Fmoc-3-Abz-OH: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat Fmoc-3-Abz-OH and all associated waste streams as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific local regulations and disposal procedures. This guide provides detailed, step-by-step procedures for the proper disposal of solid this compound and the waste generated during its use in research and drug development, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Essential Safety and Hazard Information
This compound (3-(Fmoc-amino)benzoic acid) is a chemical substance that requires careful handling in a controlled laboratory environment. Before proceeding with any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Hazard Identification and Classification:
This compound is classified as a hazardous substance with the following risk categories[1][2]:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1][2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][2]
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge (e.g., N95 dust mask) if ventilation is inadequate or if handling large quantities.[1] |
| Skin and Body Protection | A laboratory coat and closed-toe shoes. |
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 185116-42-1[1][2][3][4] |
| Molecular Formula | C₂₂H₁₇NO₄[3][4] |
| Molecular Weight | 359.38 g/mol [3] |
| Appearance | White powder[4] |
| Melting Point | 222 - 228 °C[4] |
| Storage Temperature | 2-8°C[1][4] |
| Water Hazard Class (WGK) | 3[1] |
Step-by-Step Disposal Procedures
The fundamental principle for the disposal of this compound is to treat it, along with any contaminated materials and waste streams from its use, as hazardous chemical waste.[5][6][7][8][9] Never dispose of this compound down the drain or in regular trash. [7] Waste segregation is critical to ensure safety and prevent dangerous chemical reactions.[5][6][8][9]
This protocol applies to unused, expired, or contaminated solid this compound.
-
Segregation: Do not mix solid this compound with other chemical waste.[6][7][8]
-
Packaging: Place the solid waste in a clearly labeled, sealed container. The label must include the full chemical name ("this compound"), the quantity, and the date of disposal.[7]
-
Collection: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5][6][7]
The primary use of this compound is in solid-phase peptide synthesis (SPPS), which generates hazardous liquid waste streams, particularly from the Fmoc deprotection step.[6][9]
-
Key Waste Components:
-
Fmoc Deprotection Solution: Typically a 20% solution of piperidine in N,N-dimethylformamide (DMF). This is a hazardous, basic waste stream.[6][9]
-
Solvents: Various organic solvents used for washing and coupling steps (e.g., DMF, dichloromethane).
-
Reagents: Excess coupling reagents and other chemicals used in the synthesis process.
-
-
Step-by-Step Procedure for Liquid Waste:
-
Collection: Collect all liquid waste from the synthesis process, including deprotection solutions, wash solvents, and reaction mixtures, in a designated hazardous waste container.[6][7]
-
Container Selection: Use a chemically compatible container, preferably the original solvent bottle or a designated waste container provided by your institution. Ensure the container has a secure, leak-proof cap.[6]
-
Segregation: Do not mix basic waste streams (e.g., piperidine/DMF) with acidic waste streams to avoid violent chemical reactions.[9]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and list all chemical constituents with their approximate percentages (e.g., "Piperidine/DMF Waste from Fmoc Deprotection," "Mixed Organic Solvent Waste").[5][6][7]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA), segregated from incompatible chemicals (e.g., acids).[6]
-
Disposal: Arrange for collection and disposal through your institution's EHS department or a certified hazardous waste management company.[6]
-
Disposable items that come into contact with this compound or its solutions are considered contaminated solid waste.
-
Examples: Gloves, weigh boats, pipette tips, and paper towels.[8]
-
Disposal Procedure:
-
Collection: Place all contaminated solid waste into a designated, labeled container or a durable, leak-proof plastic bag.[6][8]
-
Labeling: Label the container or bag as "Hazardous Waste" and specify the type of contamination (e.g., "Solid waste contaminated with this compound").[6]
-
Storage and Disposal: Store the container in the designated hazardous waste accumulation area and dispose of it through your institution's hazardous waste program.[6]
-
Emergency Spill Procedures
In the event of a spill, adhere to the following protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated to disperse any dust or vapors.[7]
-
Containment: For dry spills, avoid creating dust. Cover the spill with an absorbent, non-combustible material like sand or vermiculite.[5]
-
Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[5]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.[5][6][7]
-
Disposal: Dispose of all contaminated materials, including absorbents and PPE, as hazardous waste according to the procedures outlined above.[6]
Disposal Workflow Diagram
Caption: Workflow for the disposal of solid and liquid waste containing this compound.
References
- 1. This compound = 98.0 HPLC 185116-42-1 [sigmaaldrich.com]
- 2. 3-(9-Fluorenylmethyloxycarbonyl)amino-benzoic acid | C22H17NO4 | CID 1501851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Fmoc-3-Abz-OH
This guide provides critical safety, handling, and disposal procedures for Fmoc-3-Abz-OH (3-(9-fluorenylmethyloxycarbonyl)amino-benzoic acid), a reagent commonly used in peptide synthesis and drug development.[1] Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification:
This compound is classified as a hazardous substance.[2][3] The primary hazards are:
-
Specific Target Organ Toxicity (Single Exposure, Category 3), causing respiratory irritation [2][3][4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure risk. The required equipment varies based on the specific handling procedure.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety goggles with side shields or face shield | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | NIOSH-approved N95 respirator (if not in a fume hood)[2][4] |
| Solution Preparation & Handling | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Required if handled outside a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over lab coat | Air-purifying respirator with organic vapor cartridges |
| Waste Disposal | Safety goggles with side shields | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required if containers are sealed |
Operational and Handling Plan
A systematic approach to handling this compound is necessary to ensure safety.
Engineering Controls:
-
Ventilation: Always handle solid this compound in a certified chemical fume hood to minimize dust inhalation.[5][6] Solutions should also be handled in a fume hood, especially when using volatile solvents.[5]
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure all required PPE is correctly worn before handling the chemical.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Assemble all necessary equipment and reagents.
-
-
Weighing (Solid Form):
-
Solution Preparation:
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and adhere to regulations. All waste is considered hazardous.[6][8]
Waste Stream Segregation:
It is crucial to segregate waste streams to avoid dangerous chemical reactions.[9][10]
1. Solid Waste (Unused Reagent and Contaminated Materials):
-
Collection: Place unused or expired this compound and any contaminated disposable items (e.g., weigh boats, gloves, paper towels) into a dedicated, sealed, and clearly labeled container for solid chemical waste.[8][10]
-
Labeling: The container must be labeled "Hazardous Waste" with the full chemical name, "this compound".[8]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.[8]
2. Non-Halogenated Liquid Waste:
-
Collection: Collect solutions of this compound in solvents like DMF or isopropanol in a dedicated, sealed, and chemically resistant container.[10]
-
Labeling: Label the container "Hazardous Waste: Non-Halogenated Organic Waste" and list all chemical components with approximate percentages.[9]
-
Storage: Store separately from acidic and halogenated waste streams.[9]
3. Fmoc Deprotection Liquid Waste:
-
The removal of the Fmoc protecting group typically involves a solution of piperidine in DMF, creating a separate, basic hazardous waste stream.[9][11]
-
Collection: This waste should be collected in its own dedicated, sealed container.[9]
-
Labeling: Label the container "Hazardous Waste: Fmoc Deprotection Solution (Piperidine/DMF)".[9]
-
Segregation: Do not mix this basic waste with any acidic waste to prevent a strong exothermic reaction.[9]
Final Disposal:
-
Arrange for pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[8][10]
Experimental Workflow for Handling this compound
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound = 98.0 HPLC 185116-42-1 [sigmaaldrich.com]
- 3. 3-(9-Fluorenylmethyloxycarbonyl)amino-benzoic acid | C22H17NO4 | CID 1501851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
